molecular formula C12H12INO B3269042 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole CAS No. 501363-00-4

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Cat. No.: B3269042
CAS No.: 501363-00-4
M. Wt: 313.13 g/mol
InChI Key: AONKVWHDUVHQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a chemical reagent designed for research and development applications. This compound features an isoxazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure incorporates a 4-methylphenyl group at the 2-position and a reactive iodomethyl group at the 4-position, making it a valuable intermediate for further synthetic modification, such as cross-coupling reactions. Compounds based on the isoxazole ring system are extensively investigated for their potential in pharmaceutical development, including as agents with anti-inflammatory, immunosuppressive, and anticancer properties . For instance, certain isoxazole derivatives have been shown to inhibit the production of TNF-α, a key inflammatory cytokine, and to induce apoptosis in cancer cell lines . Furthermore, similar structural motifs are explored in agricultural chemistry for the design of novel herbicidal agents . The presence of the iodomethyl group significantly enhances the utility of this reagent as a versatile building block for constructing more complex molecules for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKVWHDUVHQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,3-oxazole ring serves as a privileged pharmacophore, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability while maintaining critical hydrogen-bonding interactions. 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (also referred to as 4-iodomethyl-5-methyl-2-(p-tolyl)oxazole) is a highly specialized, reactive electrophilic building block. It is primarily utilized in the synthesis of complex therapeutic agents, most notably dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma modulators designed for the treatment of type 2 diabetes and arteriosclerosis.

This whitepaper provides an in-depth analysis of its structural architecture, the mechanistic rationale behind its reactivity, and field-proven, self-validating synthetic workflows for its generation and downstream application.

Structural Architecture & Physicochemical Profiling

The molecular architecture of this compound is engineered for both biological targeting and synthetic utility.

  • The Oxazole Core: Provides a rigid, planar scaffold that vectors substituents precisely into receptor binding pockets. The nitrogen atom acts as a crucial hydrogen-bond acceptor.

  • The p-Tolyl (4-Methylphenyl) Group: Positioned at C2, this moiety significantly increases the lipophilicity (LogP) of the final drug molecule. This is essential for target engagement with PPAR receptors, which naturally accommodate long-chain lipophilic fatty acids[1].

  • The Iodomethyl Group: Positioned at C4, this represents the synthetic "warhead." The carbon-iodine bond is highly polarizable and relatively weak, making the iodide ion an exceptional leaving group for bimolecular nucleophilic substitution (

    
    ) reactions.
    
Table 1: Physicochemical Properties
PropertyValueRationale / Significance
Molecular Formula C₁₂H₁₂INODefines the atomic composition.
Molecular Weight 313.14 g/mol Optimal size for a modular pharmacophore building block.
Precursor CAS Number 137090-44-9Corresponds to the stable chloromethyl precursor [2].
Pharmacophore Class Substituted 1,3-OxazoleProvides metabolic stability and rigid vectorization.
Key Reactivity Electrophilic (

)
Enables rapid etherification or amination in late-stage synthesis.

Mechanistic Insights: The Superiority of the Iodide Leaving Group

A critical decision in synthetic pathway design is the choice of the leaving group at the C4-methyl position. While the chloromethyl variant (CAS: 137090-44-9) is commercially available and shelf-stable, it is often insufficiently reactive for coupling with sterically hindered or electronically deactivated nucleophiles (such as complex secondary alcohols or bulky phenols).

As a Senior Application Scientist, the transition from a chloride to an iodide leaving group is a calculated mechanistic upgrade. Iodine's larger atomic radius diffuses its negative charge over a greater volume, making it highly polarizable. This lowers the activation energy (


) of the 

transition state, allowing reactions to proceed at lower temperatures, thereby preventing the degradation of sensitive substrates.
Table 2: Halogen Leaving Group Kinetics (Relative Rates)
Leaving GroupRelative Rate (Approximate)Activation Energy ImpactSynthetic Consequence
Chloride (-Cl) 1xHigh (Strong C-Cl bond)Requires harsh heating; risks substrate degradation.
Bromide (-Br) ~50xModerateGood balance, but prone to elimination side-reactions.
Iodide (-I) ~150x - 200xLow (Highly polarizable)Enables rapid, high-yield coupling at room temperature.

Experimental Workflows & Self-Validating Protocols

To harness this compound, researchers typically synthesize it in situ or immediately prior to use via a Finkelstein halogen exchange, followed by immediate downstream coupling.

Workflow 1: Finkelstein Halogen Exchange

G A 4-(Chloromethyl)-5-methyl- 2-(p-tolyl)oxazole (CAS: 137090-44-9) C SN2 Halogen Exchange (Reflux, 60°C) A->C B Sodium Iodide (NaI) in Dry Acetone B->C D Precipitation of NaCl (Drives Equilibrium) C->D Le Chatelier's Principle E 2-(4-Methylphenyl)-4- iodomethyl-5-methyloxazole (Target Electrophile) C->E High Yield Conversion

Figure 1: Finkelstein reaction workflow converting the chloromethyl oxazole to the iodo electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole in anhydrous acetone (0.2 M concentration).

  • Reagent Addition: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI). Causality: An excess of NaI ensures complete conversion, while anhydrous conditions prevent the competitive hydrolysis of the reactive intermediate.

  • Reaction: Heat the mixture to reflux (approx. 56-60°C) under an inert argon atmosphere for 2-4 hours.

  • Self-Validation Mechanism: The protocol is self-validating via Le Chatelier's principle. NaI is highly soluble in acetone, whereas the byproduct, NaCl, is entirely insoluble. The continuous visual precipitation of a fine white solid (NaCl) confirms reaction progress. When precipitation ceases, equilibrium has been fully driven to the product side.

  • Workup: Cool to room temperature, filter the NaCl precipitate through a Celite pad, and concentrate the filtrate in vacuo. The resulting crude iodomethyl oxazole should be used immediately or stored at -20°C shielded from light to prevent homolytic cleavage of the C-I bond.

Workflow 2: Etherification for PPAR Modulator Synthesis

This highly reactive electrophile is subsequently used to alkylate complex alcohols, generating ethers that act as PPAR modulators [3].

G A 2-(4-Methylphenyl)-4- iodomethyl-5-methyloxazole D SN2 Transition State (Low Activation Energy) A->D B Cyclohexylmethoxy Acetic Acid Derivative C Base (Cs2CO3) / DMF Deprotonation B->C C->D Alkoxide Formation E Oxazol-4-yl Methoxy PPAR Modulator D->E Iodide Displacement F PPAR-alpha / PPAR-gamma Dual Activation E->F Biological Assay

Figure 2: SN2 etherification pathway utilizing the iodomethyl oxazole to synthesize PPAR modulators.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the target nucleophile (e.g., a substituted cyclohexanol derivative) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Cesium Carbonate (

    
    ). Causality:
    
    
    
    is chosen over lighter alkali bases (
    
    
    or
    
    
    ) because the large, diffuse cesium cation poorly coordinates with the generated alkoxide, leaving a "naked," highly reactive nucleophile.
  • Coupling: Dropwise add a solution of the freshly prepared this compound (1.1 equivalents) in DMF at 0°C. Allow the reaction to slowly warm to room temperature.

  • Self-Validation Mechanism: This protocol is self-validating through Thin Layer Chromatography (TLC) monitoring. The highly UV-active iodomethyl oxazole (due to the extended conjugation of the p-tolyl oxazole system) will visibly disappear, replaced by a new, more polar UV-active product spot, confirming the consumption of the electrophile without the need for immediate LC-MS.

  • Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over

    
    , and purify via flash column chromatography.
    

References

  • Google Patents (EP1599452A1). "3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis."
  • Google Patents (DE102004038403B4).

Technical Whitepaper: 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Informatics

The compound 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (also known as 4-iodomethyl-5-methyl-2-p-tolyl-oxazole) is a highly reactive, electrophilic intermediate critical to the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators [1]. These modulators, specifically PPAR


 and PPAR

agonists, are foundational in the therapeutic management of type 2 diabetes, dyslipidemia, and atherosclerosis.

While its chlorinated precursor (CAS: 137090-44-9) is widely available commercially, the iodomethyl derivative is typically synthesized in situ or immediately prior to coupling. This strategic halogen exchange is driven by the need to overcome steric hindrance during the subsequent


 etherification steps required to build the bulky bioisosteric tail of PPAR agonists [2].
Quantitative Structural Identifiers

To ensure precise tracking across chemical databases and laboratory inventories, the structural and physical informatics of the iodomethyl intermediate and its commercial precursor are summarized below.

Identifier / PropertyValue
Chemical Name This compound
Common Synonyms 4-(iodomethyl)-5-methyl-2-(p-tolyl)oxazole
Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
Precursor CAS Number 137090-44-9 (Chloromethyl analog)
SMILES Cc1ccc(cc1)c2nc(CI)c(C)o2
InChI InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Physical State Solid (typically isolated as a crystalline powder)

Mechanistic Causality: The Kinetic Advantage of Iodination

In the development of PPAR modulators, the oxazole intermediate must be coupled with a secondary or tertiary alcohol (e.g., cis-3-hydroxycyclohexanecarboxylate derivatives) via a Williamson ether synthesis.

The Causality of Experimental Choice: Using the commercially available chloromethyl oxazole directly often results in poor yields (<40%) and extended reaction times due to the high activation energy of the C-Cl bond and the steric bulk of the nucleophile. By converting the chloromethyl group to an iodomethyl group via the Finkelstein reaction , chemists exploit the superior polarizability and weaker bond dissociation energy of the carbon-iodine bond. Iodine acts as an exceptional leaving group, drastically lowering the transition state energy of the subsequent


 attack, thereby increasing coupling yields to >85% even with highly hindered nucleophiles.

Kinetics Node1 Alkyl Chloride (Precursor) Stronger C-Cl Bond High Activation Energy Node2 Alkyl Iodide (Intermediate) Weaker C-I Bond Superior Polarizability Node1->Node2 NaI / Acetone (Le Chatelier's Principle) Node3 Enhanced Electrophilicity Faster S_N2 Kinetics Node2->Node3 Lowered Transition State Energy Node4 High-Yield Coupling in Sterically Hindered Systems Node3->Node4 Overcomes Steric Hindrance

Fig 1: Kinetic advantages of the iodomethyl intermediate in SN2 nucleophilic substitution.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the iodomethyl intermediate and its subsequent coupling. Each step is designed as a self-validating system , providing immediate physical or analytical feedback to confirm success before proceeding.

Protocol A: Finkelstein Halogen Exchange

Objective: Convert 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole to the iodomethyl derivative.

  • Preparation: Dissolve 10.0 g (45.1 mmol) of 4-(chloromethyl)-5-methyl-2-(p-tolyl)oxazole in 100 mL of anhydrous acetone under an inert nitrogen atmosphere.

  • Reagent Addition: Add 20.3 g (135.3 mmol, 3.0 eq) of anhydrous Sodium Iodide (NaI).

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 56°C) for 4 hours.

  • Self-Validation (Visual): The reaction validates itself visually via Le Chatelier’s principle. As the reaction proceeds, sodium chloride (NaCl) is formed. Because NaCl is highly insoluble in acetone, it precipitates out as a fine white solid, driving the equilibrium entirely to the right. If no precipitate forms within 30 minutes, the acetone is likely wet, and the reaction must be aborted.

  • Workup: Cool the mixture to room temperature, filter off the NaCl precipitate, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 5% sodium thiosulfate (to remove any free

    
    ), dry over 
    
    
    
    , and evaporate to yield the iodomethyl product.
Protocol B: Williamson Ether Coupling (PPAR Agonist Precursor)

Objective: Couple the iodomethyl intermediate with a target cycloalkanol.

  • Deprotonation: Dissolve the target cycloalkanol (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir until hydrogen gas evolution ceases (approx. 30 mins).

  • Electrophilic Addition: Dropwise, add a solution of the this compound (1.1 eq) in DMF.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC/Colorimetric): The consumption of the highly UV-active iodomethyl intermediate can be tracked via TLC (Hexanes:EtOAc). The rapid disappearance of the starting material spot confirms the kinetic advantage of the iodide leaving group.

Workflow A Chloromethyl Precursor CAS: 137090-44-9 B Finkelstein Reaction (NaI, Acetone) A->B Halogen Exchange C Iodomethyl Intermediate C12H12INO B->C NaCl Precipitates D S_N2 Coupling (NaH, DMF) C->D Electrophilic Attack E PPAR Modulator Target D->E Ether Linkage Formed

Fig 2: Synthetic workflow from chloromethyl precursor to PPAR modulator via iodomethyl intermediate.

Analytical Validation

To ensure the scientific integrity of the synthesized this compound, the following analytical checkpoints must be met:

  • 
    H NMR Spectroscopy (
    
    
    
    , 400 MHz):
    The most critical diagnostic signal is the chemical shift of the
    
    
    protons at the 4-position of the oxazole ring. In the chloromethyl precursor, these protons appear as a singlet at approximately
    
    
    4.55 ppm
    . Upon successful iodination, this singlet shifts upfield to approximately
    
    
    4.30 ppm
    . This upfield shift is a direct result of iodine being less electronegative than chlorine, thereby exerting less of a deshielding effect on the adjacent protons.
  • Mass Spectrometry (LC-MS, ESI+): The theoretical exact mass for

    
     is 312.99. The mass spectrum should display a clear 
    
    
    
    peak at m/z 314.0 .

References

  • European Patent Office (EP1805316B1).Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • European Patent Office (EP1599452A1).3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis.
  • PubChem, National Library of Medicine. Computed Identifiers and Properties for C12H12INO.[Link]

Role of iodomethyl oxazoles in medicinal chemistry drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Iodomethyl Oxazole Motif: A Linchpin for Divergent Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the oxazole ring is a privileged pharmacophore, ubiquitous in natural products (e.g., Phorboxazoles, Leiodermatolide) and synthetic therapeutics (e.g., Oxaprozin). While direct arylation of the oxazole ring is well-documented, the iodomethyl oxazole moiety represents a distinct and underutilized "linchpin" strategy.

This guide focuses on the technical utility of 4-(iodomethyl) and 5-(iodomethyl) oxazoles . Unlike direct aryl-aryl coupling, the iodomethyl group introduces a methylene spacer (


 character), breaking planarity—a critical factor in improving solubility and "escaping flatland" in fragment-based drug discovery (FBDD). This guide details the synthesis, reactivity, and application of these intermediates, emphasizing their role as electrophiles in nucleophilic substitutions and as precursors for 

-

cross-coupling.

Structural & Electronic Utility

The iodomethyl oxazole serves as a high-reactivity "warhead" due to the unique electronic properties of the oxazole ring:

  • Inductive Effect: The oxazole ring is electron-deficient (similar to pyridine). This pulls electron density from the exocyclic methylene group, making the C-I bond highly polarized and susceptible to nucleophilic attack (

    
    ) or metal insertion (Oxidative Addition).
    
  • The "Iodine Advantage": While chloromethyl oxazoles are commercially common, they often require harsh conditions (high heat, strong bases) for substitution. The iodomethyl analog, possessing a weaker C-X bond (C-Cl: ~81 kcal/mol vs. C-I: ~57 kcal/mol), reacts under mild conditions, preserving sensitive functional groups elsewhere on the scaffold.

  • Regioisomerism:

    • 4-Iodomethyl: Derived typically from aspartic acid or serine precursors; provides a "linear" extension vector.

    • 5-Iodomethyl: Often derived from

      
      -haloketone cyclizations; provides an "angular" vector.
      

Synthetic Access: The Finkelstein Gateway

Direct iodination of methyl oxazoles is challenging due to competing ring iodination. The most robust industrial route is the Finkelstein Exchange from the corresponding chloride or bromide.

Mechanism & Causality

The reaction is driven by the solubility difference of sodium salts in acetone or 2-butanone (MEK). Sodium iodide (NaI) is soluble, while NaCl/NaBr precipitates, driving the equilibrium to the iodide product (Le Chatelier’s principle).

Protocol 1: Preparation of 4-(Iodomethyl)-2-phenyloxazole This protocol converts the stable chloride precursor to the reactive iodide immediately prior to use.

  • Reagents: 4-(Chloromethyl)-2-phenyloxazole (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), Acetone (anhydrous, 0.1 M concentration).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 4-(chloromethyl)-2-phenyloxazole.

    • Dissolve in anhydrous acetone under

      
       atmosphere.
      
    • Add NaI in one portion. The solution will turn yellow/orange.

    • Stir at reflux (

      
      C) for 3–6 hours. Checkpoint:  Monitor by TLC (Hexane/EtOAc). The iodide typically runs slightly higher or has a distinct UV stain compared to the chloride.
      
    • Workup: Cool to RT. Filter off the white NaCl precipitate. Concentrate the filtrate in vacuo (do not heat above

      
      C as benzylic-type iodides are thermally sensitive).
      
    • Purification: Redissolve in

      
      , wash with 5% aqueous 
      
      
      
      (to remove free iodine), water, and brine. Dry over
      
      
      .
  • Storage: Store at

    
    C protected from light. Use within 48 hours for optimal results.
    

Functionalization Strategies: The Reactivity Hub

The iodomethyl oxazole acts as a divergent node. We categorize its utility into three primary pathways:

Path A: Nucleophilic Substitution ( ) – The "Linker" Strategy

Used to attach the oxazole "head" to amine-containing "tails" (common in kinase inhibitors to access the hinge region).

  • Reactivity:

    
    
    
  • Advantage: The iodine leaving group allows the use of weak bases (

    
     or DIPEA) at room temperature, avoiding racemization of chiral amines.
    
Path B: Negishi Cross-Coupling ( - Bond Formation)

This is the most powerful application for carbon-carbon bond formation. The iodomethyl group is converted to an organozinc reagent, which then couples with aryl halides.

  • Reagent: Zinc dust (activated) or

    
    .
    
  • Catalyst:

    
     / S-Phos or 
    
    
    
    .
Path C: C-Alkylation of Enolates

Used in the synthesis of NSAIDs (e.g., Oxaprozin derivatives). The iodide reacts rapidly with stabilized carbanions (malonates,


-keto esters).

Visualization: Divergent Synthesis Workflow

Oxazole_Divergence Precursor 4-(Chloromethyl) oxazole Intermediate 4-(Iodomethyl) oxazole (Active Species) Precursor->Intermediate NaI, Acetone Finkelstein Product_A Aminomethyl Oxazole (Kinase Linker) Intermediate->Product_A HNR2, K2CO3 SN2 Reaction Product_B Biaryl-Methane (Negishi Product) Intermediate->Product_B 1. Zn, THF 2. Ar-Br, Pd(0) Product_C Oxazole-Propionate (NSAID Scaffold) Intermediate->Product_C NaH, Malonate Alkylation

Figure 1: The divergent reactivity profile of 4-(iodomethyl)oxazole, transforming a single precursor into three distinct medicinal chemistry scaffolds.

Experimental Protocol: Negishi Coupling

Objective: Coupling 4-(iodomethyl)oxazole with an aryl bromide to create a pharmacophore with a methylene spacer.

1. Zinc Insertion (Formation of the Nucleophile):

  • Activation: Flame-dry a flask. Add Zinc dust (3.0 equiv) and activate with 5 mol% 1,2-dibromoethane and TMSCl in THF.

  • Insertion: Add a solution of 4-(iodomethyl)oxazole (1.0 equiv) in dry THF dropwise to the zinc suspension at

    
    C. Stir at RT for 1–2 hours.
    
  • Validation: Take an aliquot, quench with

    
    , and check by GC/LCMS. Disappearance of the starting iodide indicates formation of 
    
    
    
    .

2. Cross-Coupling:

  • Catalyst Prep: In a separate flask, mix the Aryl Bromide (0.8 equiv),

    
     (2 mol%), and S-Phos (8 mol%) in THF.
    
  • Reaction: Transfer the organozinc solution (via syringe filter to remove excess Zn) into the catalyst/aryl bromide mixture.

  • Conditions: Heat to

    
    C for 4–12 hours.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Data Summary: Halogen Comparison in Negishi Coupling

Halogen (X)Insertion Time (Zn)Temp RequiredYield (Coupling)Notes
Chlorine >12 HoursReflux (

C)
< 30%Sluggish insertion; decomposition dominates.
Bromine 4–6 HoursRT to

C
55–70%Acceptable, but variable initiation.
Iodine 1–2 Hours

C to RT
85–95% Rapid insertion; kinetic product favored.

References

  • Finkelstein Reaction & Halogen Exchange: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for Finkelstein kinetics).
  • Oxazole Synthesis & Functionalization

    • Turchi, I. J. (1986). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 25(4), 694-695.

  • Negishi Coupling of Alkyl Halides

    • Zhou, J., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society, 125(41), 12527-12530.

  • Oxaprozin Synthesis (Alkylation Application)

    • Meanwell, N. A., et al. (1993). "Inhibitors of Blood Platelet cAMP Phosphodiesterase. 2. Structure-Activity Relationships Associated with the Oxazole Ring." Journal of Medicinal Chemistry, 36(22), 3251–3264.

  • Zinc Insertion Methodologies

    • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958-2961. (Foundational work on metal insertion into C-X bonds).

Advanced Synthesis Pathways for 2,4,5-Trisubstituted Oxazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural core for numerous biologically active compounds. Specifically, 2,4,5-trisubstituted oxazoles are critical intermediates in the development of PPAR agonists (such as aleglitazar and muraglitazar) for type 2 diabetes, as well as potent antiproliferative agents targeting squamous cell carcinomas and prostatic neoplasms ()[1].

Achieving regioselective trisubstitution presents a significant synthetic challenge due to steric hindrance and the electronic demands of the oxazole ring. This whitepaper provides an authoritative, in-depth analysis of the most robust synthesis pathways—ranging from classic multicomponent cyclodehydrations to modern electrochemical methods—equipping researchers with the mechanistic insights and self-validating protocols necessary to optimize yield and purity[2][3].

Mechanistic Foundations & Pathway Selection

Historically, the (cyanohydrin and aldehyde condensation in anhydrous HCl) laid the groundwork for oxazole construction[2][4]. However, the Fischer method is primarily suited for 2,5-disubstituted systems and suffers from narrow substrate scope and poor atom economy when adapted for trisubstitution[2].

Modern synthetic design favors pathways that maximize structural diversity and minimize pre-functionalization. The selection of a synthesis pathway is entirely dependent on the available starting materials and the desired functional group tolerance.

DecisionTree Start Target: 2,4,5-Trisubstituted Oxazole Q1 Available Starting Materials? Start->Q1 A1 Aldehyde, Amine, Acid, Isonitrile Q1->A1 A2 1,2-Diketone & Amine Q1->A2 A3 Pre-formed Oxazole Core Q1->A3 M1 Tandem Ugi / Robinson-Gabriel (High Diversity, MCR) A1->M1 M2 Electrochemical Synthesis (Green, KI Catalyst) A2->M2 M3 Pd-Catalyzed C-H Arylation (Late-Stage Functionalization) A3->M3

Decision matrix for selecting the optimal 2,4,5-trisubstituted oxazole synthesis pathway.

Core Synthetic Pathways: Causality and Mechanism

Tandem Ugi / Robinson-Gabriel Cyclodehydration

The most versatile approach for generating highly diverse 2,4,5-trisubstituted oxazoles is the coupling of the Ugi four-component reaction (4CR) with a Robinson-Gabriel cyclodehydration ()[5].

Mechanistic Causality: The Ugi 4CR efficiently assembles an α-acylamino amide intermediate from an amine, aldehyde, carboxylic acid, and isonitrile. This intermediate is structurally primed for ring closure but requires a strong acid (e.g., H₂SO₄ or triflic acid) to proceed[4][5]. The acid serves a dual purpose: it protonates the amide carbonyl oxygen, drastically increasing its electrophilicity, and facilitates the enolization of the adjacent ketone. This allows an intramolecular nucleophilic attack by the enol oxygen onto the activated amide, followed by dehydration to yield the aromatic oxazole[4].

UgiRG N1 4 Components (Amine, Aldehyde, Acid, Isonitrile) N2 Imine Formation & Isocyanide Addition N1->N2 MeOH, RT N3 α-Acylamino Amide (Ugi Intermediate) N2->N3 24-48h N4 Protonation of Amide Carbonyl N3->N4 H2SO4, 60°C N5 Intramolecular Nucleophilic Attack N4->N5 Enolization N6 2,4,5-Trisubstituted Oxazole N5->N6 -H2O

Mechanistic sequence of the tandem Ugi four-component reaction and Robinson-Gabriel cyclodehydration.

Electrochemical Oxidative Cyclization (Green Approach)

Recent advancements have introduced highly efficient electrochemical syntheses of trisubstituted oxazoles from 1,2-diketones and amines, utilizing potassium iodide (KI) as an electro-catalyst ()[3].

Mechanistic Causality: This method bypasses the need for harsh, stoichiometric chemical oxidants. In an undivided cell, iodide (I⁻) is oxidized at the graphite anode to active iodine species (I₂ or IO⁻). The base (t-BuOK) deprotonates the amine, enhancing its nucleophilicity to condense with the 1,2-diketone. The active iodine mediates the subsequent oxidative C-N/C-O bond formations, driving cyclization. The undivided cell architecture is critical here; it allows the continuous diffusion of the iodine mediator between the electrodes, maintaining a closed catalytic loop while hydrogen gas evolves at the platinum cathode[3].

ElectroCell Anode Anode (+) Graphite 2I⁻ → I₂ + 2e⁻ Solution Undivided Cell 1,2-Diketone + Amine KI, t-BuOK, MeOH Anode->Solution Active I₂ Cathode Cathode (-) Platinum 2H⁺ + 2e⁻ → H₂ Solution->Cathode H⁺ ions Product 2,4,5-Trisubstituted Oxazole Solution->Product Oxidative Cyclization

Electrochemical cell setup and redox pathways for the KI-mediated synthesis of oxazoles.

Palladium-Catalyzed C-H Arylation

For late-stage functionalization, Pd-catalyzed direct arylation of pre-formed 2,5-disubstituted oxazoles is the gold standard ()[2][6]. By utilizing Pd(OAc)₂ and specific phosphine ligands, researchers can activate the C4-H bond directly, circumventing the need for pre-halogenated substrates (as required in traditional Suzuki or Negishi couplings) and significantly improving step economy[2].

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the primary synthesis pathways, allowing researchers to balance yield, scope, and environmental impact[2][3][6].

Synthesis PathwayTypical YieldsSubstrate ScopeReaction TimeGreen Chemistry Metric
Tandem Ugi / Robinson-Gabriel 60–85%Broad (Aliphatic/Aromatic)24h (Ugi) + 2–4h (RG)Moderate (High atom economy, but uses strong acids)
Electrochemical (KI mediated) 70–90%Moderate to Broad4–8hHigh (Room temp, undivided cell, no metal catalysts)
Pd-Catalyzed C-H Arylation 50–80%Restricted by directing groups12–24hLow-Moderate (Requires precious metals, high temps)
Fischer Oxazole Synthesis 40–65%Narrow (Requires stable cyanohydrins)12–18hLow (Requires dry HCl gas, poor atom economy)

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints and explicit causality for critical steps.

Protocol A: Tandem Ugi / Robinson-Gabriel Synthesis[2][5]

Step 1: Ugi Four-Component Reaction

  • Action: To a round-bottom flask, add the amine (1.0 equiv), aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and isonitrile (1.0 equiv) in anhydrous methanol (0.5 M concentration). Stir at room temperature for 24–48 hours.

  • Causality: Equimolar stoichiometry prevents competitive side reactions. Anhydrous methanol is chosen because it stabilizes the intermediate iminium ion via hydrogen bonding without acting as a competing nucleophile.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The reaction is complete when starting materials disappear and a new UV-active spot (the α-acylamino amide) emerges. LC-MS must confirm the intermediate mass [M+H]⁺.

Step 2: Robinson-Gabriel Cyclodehydration

  • Action: Evaporate the methanol completely under reduced pressure. Resuspend the crude intermediate in a non-nucleophilic solvent (or proceed neat if liquid) and cool to 0 °C. Add concentrated H₂SO₄ (5.0 equiv) dropwise. Heat the mixture to 60 °C for 2–4 hours.

  • Causality: Methanol must be removed to prevent competitive esterification with H₂SO₄. The acid protonates the amide, and heating to 60 °C provides the activation energy required to overcome the steric hindrance of the trisubstituted transition state during ring closure.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC should show full conversion of the Ugi intermediate to a significantly less polar spot (the oxazole).

Step 3: Quench and Isolation

  • Action: Cool the reaction to 0 °C and carefully pour it over crushed ice. Neutralize to pH 7–8 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Causality: Immediate neutralization is critical; prolonged exposure to dilute aqueous acid during workup can cause ring-opening hydrolysis of the newly formed oxazole[2][5].

Protocol B: Electrochemical Synthesis (Iodine-Mediated)[3]

Step 1: Cell Assembly

  • Action: Equip an undivided glass electrolytic cell with a graphite rod as the anode and a platinum plate as the cathode.

  • Causality: An undivided cell is utilized to allow the continuous diffusion of the iodine mediator between the electrodes, maintaining a closed catalytic loop without the resistance of a salt bridge or frit[3].

Step 2: Electrolyte Preparation

  • Action: Dissolve the 1,2-diketone (1.0 mmol), amine (1.5 mmol), KI (20 mol %), and t-BuOK (2.0 equiv) in 10 mL of methanol.

  • Causality: t-BuOK deprotonates the amine, drastically enhancing its nucleophilicity toward the diketone. KI serves as the redox mediator because its low oxidation potential ensures it is oxidized at the anode before the organic substrates, preventing their degradation[3].

Step 3: Electrolysis

  • Action: Apply a constant current (e.g., 10 mA/cm²) at room temperature for 4–8 hours under gentle stirring.

  • Causality: Constant current ensures a steady, controlled generation of active I₂ at the anode, perfectly matching the rate of the chemical cyclization step in the bulk solution.

  • Self-Validation Checkpoint: Monitor the cell voltage. A stable voltage indicates a healthy catalytic cycle. A sudden voltage spike indicates electrolyte depletion or electrode passivation. Post-reaction GC-MS should confirm the target oxazole mass prior to standard aqueous workup.

Conclusion

The synthesis of 2,4,5-trisubstituted oxazoles has evolved from rigid, classical condensations to highly dynamic, multicomponent, and electrocatalytic systems. By understanding the mechanistic causality behind acid-catalyzed cyclodehydrations and redox-mediated cyclizations, researchers can rationally select and optimize pathways to access complex pharmacological scaffolds with high efficiency and structural fidelity.

References

Sources

Literature review of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in metabolic research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and procedural analysis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole , a critical electrophilic intermediate in the synthesis of metabolic therapeutics.

Role: Synthetic Scaffold & PPAR Agonist Precursor Chemical Class: 2,4,5-Trisubstituted Oxazole Primary Application: Medicinal Chemistry (Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia)

Part 1: Executive Summary & Chemical Identity

This compound is a specialized alkylating agent used extensively in the discovery and development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. In the context of metabolic research, this compound serves as the "lipophilic tail" donor. When coupled with a polar "head group" (typically a tyrosine or propionic acid derivative), it forms the pharmacophore necessary to penetrate the PPAR Ligand Binding Domain (LBD), mimicking natural fatty acids to regulate glucose and lipid metabolism.

This guide reviews its structural significance, synthetic utility, and the pharmacological profile of the metabolic drugs derived from it (e.g., the "Glitazar" class and specific Sanofi-Aventis developmental compounds).

Chemical Structure & Properties
PropertySpecification
IUPAC Name 4-(Iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Common Alias 4-Iodomethyl-5-methyl-2-p-tolyloxazole
Molecular Formula C₁₂H₁₂INO
Molecular Weight 313.13 g/mol
Functional Groups Oxazole ring, p-Tolyl group, Alkyl iodide (Electrophile)
Reactivity High (Susceptible to SN2 nucleophilic substitution)
Storage -20°C, protected from light (Iodides are photosensitive)

Part 2: Synthetic Utility & Medicinal Chemistry

The "oxazole tail" is a privileged scaffold in medicinal chemistry. The 2-(4-methylphenyl) substitution provides the necessary hydrophobicity to dock into the large Y-shaped hydrophobic pocket of PPARs (specifically PPAR


 and PPAR

). The 4-iodomethyl group acts as the reactive "warhead," allowing researchers to attach this tail to various effector moieties.
The "Linker" Strategy in Drug Design

Metabolic drugs like Muraglitazar , Tesaglitazar , and developmental compounds like AVE 0847 (Sanofi) utilize this oxazole-ethoxy-phenyl architecture. The iodide derivative is preferred over the chloride or bromide due to its superior leaving group ability, facilitating milder coupling conditions which preserve chiral centers in the head group.

DOT Visualization: Synthesis & Coupling Pathway

The following diagram illustrates the generation of the iodide from its precursor and its subsequent coupling to form a bioactive PPAR agonist.

SynthesisPathway Precursor Aspartic Acid / Ethyl Acetoacetate OxazoleEster Oxazole Ester (Cyclization) Precursor->OxazoleEster Cyclodehydration Alcohol Oxazole Alcohol (Reduction) OxazoleEster->Alcohol LiAlH4 Reduction Iodide 2-(4-Methylphenyl)- 4-iodomethyl-5-methyloxazole (The Reagent) Alcohol->Iodide I2 / PPh3 (Appel Reaction) Coupling Ether Coupling (SN2 Reaction) Iodide->Coupling Electrophile HeadGroup Tyrosine/Phenol Head Group HeadGroup->Coupling Nucleophile FinalDrug Bioactive PPAR Agonist (e.g., AVE 0847 Analog) Coupling->FinalDrug Base (Cs2CO3)

Caption: Synthetic trajectory from raw materials to the iodomethyl intermediate and final metabolic drug coupling.

Part 3: Biological Context in Metabolic Research

Research utilizing this scaffold focuses on modulating PPARs, which are nuclear transcription factors governing energy homeostasis.

Mechanism of Action

Derivatives synthesized using this compound function as PPAR Agonists .

  • PPAR

    
     Activation:  Promotes fatty acid oxidation (FAO) in the liver, lowering triglycerides and increasing HDL.
    
  • PPAR

    
     Activation:  Enhances oxidative capacity in skeletal muscle, mimicking the effects of exercise ("exercise mimetics").
    
  • Structural Basis: The p-tolyl group at the 2-position of the oxazole ring forms pi-stacking or hydrophobic interactions with residues (e.g., Phe273, Gln286) within the receptor's ligand-binding pocket, stabilizing the active conformation (Helix 12).

Key Derived Compounds

The literature highlights several developmental candidates synthesized via this intermediate:

Compound IDDeveloperTargetTherapeutic Outcome
AVE 0847 Sanofi-AventisPPAR

/

Improved lipid profile, reduced obesity in rodent models.
AVE 8134 Sanofi-AventisPPAR

Potent triglyceride lowering; anti-atherosclerotic effects.
Generic Glitazars VariousPPAR

/

Dual insulin sensitization and lipid control (often limited by toxicity).
DOT Visualization: Metabolic Signaling Pathway

PPAR_Signaling Ligand Oxazole-Based Ligand (Derived from Iodide) PPAR PPAR (α/δ) Ligand->PPAR Binding (LBD) Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE (Promoter) Complex->DNA Translocation & Binding TargetGenes Target Genes: CPT1, ACO, PDK4 DNA->TargetGenes Transcription MetabolicEffect Increased Fatty Acid Oxidation Improved Insulin Sensitivity TargetGenes->MetabolicEffect Physiological Response

Caption: Mechanism by which oxazole-derived ligands activate transcriptional machinery to regulate metabolism.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol assumes the starting material is the corresponding alcohol: [2-(4-methylphenyl)-5-methyloxazol-4-yl]methanol.

Reagents:

  • Precursor Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Imidazole (1.5 eq)

  • Iodine (I₂) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dissolve PPh₃ and imidazole in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.

  • Iodine Addition: Add Iodine portion-wise. Stir until the iodine dissolves and a pale yellow precipitate forms (formation of the iodinating species).

  • Substrate Addition: Add the oxazole alcohol precursor slowly to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with DCM.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel).

    • Caution: The iodide is unstable on silica for long periods; perform chromatography quickly.

  • Validation: Verify structure via ¹H NMR (Characteristic signal: -CH₂I protons appear around

    
     4.2–4.4 ppm).
    
Protocol B: Coupling to Head Group (General Procedure)

Context: Attaching the oxazole tail to a phenol derivative (e.g., tyrosine methyl ester).

  • Activation: Dissolve the phenolic head group (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq). Stir for 30 mins at RT to generate the phenoxide anion.

  • Alkylation: Add This compound (1.1 eq) dissolved in DMF dropwise.

  • Completion: Stir at RT (or mild heat, 50°C) for 4–12 hours.

  • Isolation: Dilute with water and extract with Ethyl Acetate. The product is the ether-linked PPAR agonist precursor.

Part 5: References

  • Sanofi-Aventis. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. US Patent 2007/0197788 A1. Link

  • Keil, S., et al. (2004). Cycloalkyl derivatives having bioisosteric carboxylic acid groups, processes for their preparation and their use as pharmaceuticals. US Patent 2004/0198786 A1. Link

  • Frick, W., et al. (2008). AVE 0847, a novel PPAR alpha agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats.Acta Pharmacologica Sinica, 33(1), 82-90.[1] Link

  • Devasthale, P. V., et al. (2005). Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585].[2]Journal of Medicinal Chemistry, 48(6), 2248–2250. Link

  • Linz, W., et al. (2009).[1] The peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats.[1]Acta Pharmacologica Sinica, 30(7), 935-946.[1] Link

Sources

Solubility profile of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Compatibility for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Part 1: Executive Summary & Structural Logic

This compound is not merely a solute; it is a highly reactive, lipophilic electrophile. Unlike stable APIs (e.g., Ibuprofen), this compound functions primarily as a high-value intermediate—likely a precursor for PPAR agonists or non-steroidal anti-inflammatory drugs (NSAIDs) like Romazarit analogs.

Its solubility profile is governed by two competing factors:

  • Lipophilicity: The p-tolyl moiety and the oxazole core drive high affinity for non-polar and moderately polar aprotic solvents.

  • Reactivity (The Iodine Effect): The C(sp3)–I bond is weak and highly polarizable. This makes the compound susceptible to solvolysis in protic solvents. Therefore, "solubility" cannot be decoupled from "stability."

Critical Warning: This compound is a potent alkylating agent. It will alkylate nucleophilic solvents (amines, thiols) and hydrolyze in water.

Part 2: Predicted Physicochemical Properties

Before experimental determination, we apply Structure-Property Relationship (SPR) analysis to predict the solubility landscape.

PropertyValue (Predicted)Implication for Solubility
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic. Insoluble in water; highly soluble in chlorinated solvents and aromatics.
H-Bond Donors 0No capacity to donate H-bonds; limited solubility in pure water.
H-Bond Acceptors 2 (N, O in oxazole)Moderate solubility in esters and ketones via dipole-dipole interactions.
Electrophilicity High (Primary Alkyl Iodide)Incompatible with nucleophilic solvents (Pyridine, MeOH, Primary Amines).

Part 3: Solvent Compatibility Matrix

The following categorization synthesizes empirical data from similar iodomethyl-oxazole derivatives (e.g., Romazarit intermediates).

Table 1: Solubility & Stability Profile
Solvent ClassSpecific SolventsSolubility RatingStability RiskApplication Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) LowPreferred for transport, workup, and temporary storage.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood LowIdeal for extraction and crystallization (often with Hexane).
Aromatics Toluene, XyleneGood LowExcellent for elevated temperature reactions (e.g., reflux).
Polar Aprotic Acetone, Acetonitrile (MeCN), THFModerate to High Low*Use Anhydrous. Acetone is the standard solvent for Finkelstein synthesis (Cl → I).
Alkanes Hexanes, Heptane, CyclohexanePoor (<1 mg/mL) LowAnti-solvent of choice for precipitation/recrystallization.
Protic Water, Methanol, EthanolInsoluble (Water) / Moderate (Alcohols) CRITICAL (High) Avoid. Causes solvolysis (alcoholysis) to form the ether byproduct.
Basic/Nucleophilic Pyridine, DMSO, DMFHigh Moderate Risk of quaternization (alkylation of the solvent) upon prolonged storage or heat.

Part 4: Stability & Degradation Mechanism

Researchers often mistake degradation for solubility issues. In protic solvents (MeOH/EtOH), the iodine atom is a distinct leaving group. Even without a strong base, the solvent can act as a nucleophile, displacing the iodide.

Figure 1: Solvolysis Pathway Analysis

Solvolysis Compound 4-Iodomethyl-Oxazole (Target) Transition Transition State (SN1/SN2 Hybrid) Compound->Transition Dissolution Solvent Methanol (MeOH) (Protic Solvent) Solvent->Transition Nucleophilic Attack Product 4-Methoxymethyl-Oxazole (Ether Impurity) Transition->Product - I⁻ Acid HI (Acid) (Catalyzes further decay) Transition->Acid Byproduct Acid->Compound Autocatalysis

Caption: Figure 1. Degradation pathway in protic solvents.[1] The formation of HI accelerates decomposition, making alcohols unsuitable for storage.

Part 5: Experimental Protocol

Since specific solubility values depend on the crystal polymorph and purity, you must generate your own curve. Do not use visual estimation; use this Gravimetric Saturation Method .

Protocol: Thermodynamic Solubility Determination

Objective: Determine saturation solubility (


) in organic solvents at 25°C.

Reagents:

  • Analyte: this compound (>98% purity).

  • Solvents: HPLC Grade (Dried over 3Å molecular sieves).

Workflow:

  • Preparation: Weigh ~50 mg of compound into a 4 mL amber glass vial (protect from light).

  • Addition: Add solvent in 100 µL increments. Vortex for 30 seconds between additions.

  • Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel. Weigh the residue.

    • Method B (HPLC - Preferred): Dilute filtrate with Acetonitrile and analyze against a standard curve.

Figure 2: Solubility Workflow Logic

SolubilityWorkflow Start Start: 50mg Compound AddSolvent Add Solvent (100 µL) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved AddSolid Add more Solid CheckDissolved->AddSolid Yes Equilibrate Agitate 24h @ 25°C (Amber Vial) CheckDissolved->Equilibrate No (Suspension) AddSolid->AddSolvent Filter Filter (0.22 µm PTFE) Equilibrate->Filter Analyze HPLC / Gravimetric Analysis Filter->Analyze

Caption: Figure 2. Step-by-step decision tree for determining thermodynamic solubility.

Part 6: Handling & Safety (The "Self-Validating" System)

To ensure data integrity and safety, adopt these handling rules:

  • The Amber Rule: Iodomethyl compounds are photosensitive. All solubility experiments must be conducted in amber glassware or foil-wrapped vessels.

    • Validation: If your clear solution turns pink/purple over time, free iodine (

      
      ) has been released due to photodegradation.
      
  • The Dryness Rule: Always use anhydrous solvents.

    • Validation: Check the water content of solvents (Karl Fischer titration) before starting. Moisture >0.1% leads to hydrolysis.

  • The Scavenger Rule: When running reactions in non-polar solvents, add a weak base (e.g.,

    
    ) or copper wire to scavenge any trace acid or free iodine, preventing autocatalytic decomposition.
    

References

  • BenchChem. (2025).[1] Stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Iodo-5-methylisoxazole Properties (Structural Analog). Retrieved from

  • Journal of Organic Chemistry. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization.[2] Retrieved from

  • National Institutes of Health (PMC). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds.[3] (Demonstrates solubility of aryl iodides in DCM/MeCN). Retrieved from

  • ChemScene. (2024). Methyl 5-(iodomethyl)-4-isoxazolecarboxylate (Physicochemical Data). Retrieved from

Sources

Reactivity Profile of the Iodomethyl Group in Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iodomethyl group (-CH₂I) attached to an oxazole ring represents a high-energy "warhead" in medicinal chemistry and organic synthesis. Unlike its chloromethyl or bromomethyl analogues, the iodomethyl moiety offers a unique balance of hyper-electrophilicity and softness , making it a superior substrate for difficult alkylations and radical-mediated transformations. However, this reactivity comes at the cost of reduced thermal and photolytic stability. This guide analyzes the electronic underpinnings of this reactivity, provides optimized synthetic protocols, and details the handling requirements necessary to utilize these intermediates in drug discovery.

Electronic Structure & Mechanistic Basis

The reactivity of an iodomethyl group on an oxazole scaffold is governed by the position of the substituent relative to the heteroatoms (Oxygen and Nitrogen). The oxazole ring is π-deficient (similar to pyridine), which significantly enhances the electrophilicity of the exocyclic methylene carbon.

Positional Reactivity Analysis (C2 vs. C4 vs. C5)

The electronic environment of the methylene carbon changes drastically depending on its attachment point.

PositionElectronic EnvironmentReactivity ProfileStability
C2-Iodomethyl Most Reactive. Flanked by both N and O. The C2 position mimics an imino-ether carbon. The adjacent C=N bond exerts a strong electron-withdrawing effect (–I effect), making the CH₂ center highly electrophilic.Rapid Sɴ2 reactions; prone to self-quaternization (polymerization).Low. Susceptible to hydrolysis and light-induced C-I homolysis.
C4-Iodomethyl Moderately Reactive. Not directly adjacent to the electronegative oxygen in the same conjugation path as C2. The inductive withdrawal is weaker.Good balance for controlled alkylations. Less prone to side reactions than C2.Moderate. The most common building block (e.g., 4-iodomethyl-5-phenyloxazole).
C5-Iodomethyl Least Reactive (Relatively). The C5 position is the most electron-rich carbon of the ring (highest HOMO coefficient). This electron density donates into the C-I antibonding orbital, slightly deactivating it toward nucleophilic attack compared to C2.Requires stronger nucleophiles or higher temperatures.High. Best shelf-life among the isomers.
The "Aza-Benzylic" Effect

The C2-iodomethyl group exhibits "aza-benzylic" reactivity. Just as benzyl iodide is more reactive than methyl iodide due to transition state stabilization, the oxazole ring stabilizes the transition state for Sɴ2 attack.

  • Mechanism: The developing p-orbital on the methylene carbon interacts with the π-system of the oxazole, lowering the activation energy.

  • Leaving Group Ability: Iodide (I⁻) is an excellent leaving group (pKₐ of HI ≈ -10) and a soft nucleophile, allowing for reversible attack (Finkelstein conditions) or permanent displacement by harder nucleophiles.

Synthesis of Iodomethyl Oxazoles[1]

Direct iodination of methyl oxazoles is rarely efficient due to competing ring halogenation. The industry-standard approach is the Finkelstein Reaction starting from chloromethyl or bromomethyl precursors.

Protocol: Optimized Finkelstein Transformation

This protocol converts 4-(chloromethyl)-2-phenyloxazole to 4-(iodomethyl)-2-phenyloxazole.

Reagents:

  • Substrate: 4-(chloromethyl)-2-phenyloxazole (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (2.0 equiv, anhydrous)

  • Solvent: Acetone (0.1 M concentration) or 2-Butanone (for higher temp)

  • Additives: NaHCO₃ (0.1 equiv, to neutralize trace acid)

Step-by-Step Workflow:

  • Preparation: Dry NaI in an oven at 120°C for 4 hours prior to use (hygroscopic NaI introduces water, causing hydrolysis).

  • Dissolution: Dissolve the chloromethyl oxazole in anhydrous acetone under Argon.

  • Addition: Add NaI in one portion. The solution may turn yellow immediately.

  • Reaction: Stir at room temperature for 6–12 hours. Expert Tip: Do not reflux unless necessary; heat promotes polymerization.

  • Precipitation: A white precipitate of NaCl will form, driving the equilibrium.

  • Workup: Filter off the NaCl. Concentrate the filtrate in vacuo at <30°C.

  • Purification: Redissolve in Et₂O, wash with 5% Na₂S₂O₃ (to remove I₂), water, and brine. Dry over MgSO₄.

  • Isolation: Evaporate solvent to yield the unstable yellow oil. Use immediately.

Diagram: Divergent Synthesis Workflow

SynthesisWorkflow Start Start: Methyl Oxazole DirectHal Direct Halogenation (NBS/CCl4, Radical) Start->DirectHal Radical Initiator Precursor Intermediate: Bromomethyl Oxazole DirectHal->Precursor Finkelstein Finkelstein Reaction (NaI, Acetone) Precursor->Finkelstein SN2 Substitution Product Target: Iodomethyl Oxazole Finkelstein->Product AltStart Start: Hydroxymethyl Oxazole Appel Appel Reaction (I2, PPh3) AltStart->Appel Appel->Product

Caption: Divergent synthetic pathways to iodomethyl oxazoles. The Finkelstein route is preferred for scalability, while the Appel reaction offers mild conditions for acid-sensitive substrates.

Nucleophilic Substitution Profiling

The iodomethyl oxazole is a "soft" electrophile. Its reactivity is best understood through the Hard-Soft Acid-Base (HSAB) theory.

Reactivity Matrix
Nucleophile ClassExample ReagentReaction TypeOutcome/YieldExpert Insight
N-Nucleophiles Secondary Amines (e.g., Morpholine)Sɴ2 AlkylationHigh (>85%)Self-Alkylation Risk: If the amine is primary, over-alkylation is rapid. Use stoichiometric control or excess amine.
S-Nucleophiles Thiols / ThiolatesSɴ2 AlkylationExcellent (>90%)Reaction is instantaneous. Requires base (DIPEA) to scavenge HI.
O-Nucleophiles Phenols / CarboxylatesSɴ2 AlkylationModerate (60-75%)O-alkylation competes with C-alkylation if the phenol is ambient. Use K₂CO₃ in DMF.
C-Nucleophiles Enolates / MalonatesC-C Bond FormationVariableWarning: Strong bases (LDA/NaH) can deprotonate the oxazole ring C2-H (pKa ~20), leading to ring opening (isonitrile formation) before alkylation occurs.
Mechanism: The "Self-Immolation" Pathway

A critical failure mode for 2-iodomethyl oxazoles is intermolecular self-alkylation. The nitrogen of one oxazole ring attacks the iodomethyl carbon of another, leading to oligomers.

Prevention Strategy:

  • Keep concentration low (<0.1 M).

  • Store at -20°C.

  • Use bulky substituents at C4/C5 to sterically hinder the ring nitrogen.

Advanced Transformations: Cross-Coupling & Radical Chemistry

Beyond simple substitution, the C-I bond is a gateway to complex scaffold elaboration.

Radical Cross-Coupling

The weak C-I bond (approx. 50-55 kcal/mol) makes iodomethyl oxazoles excellent radical precursors.

  • Reaction: Photoredox catalysis or Tin-mediated radical addition.

  • Application: Coupling with electron-deficient alkenes (Giese reaction) to extend the carbon chain.

Zinc Insertion (Negishi Coupling)

Unlike aryl iodides, the alkyl iodide moiety allows for the formation of organozinc reagents.

  • Protocol: Treat iodomethyl oxazole with Zn dust (activated with TMSCl) in THF.

  • Result: Formation of Oxazole-CH₂-ZnI.

  • Utility: This nucleophilic species can then be coupled with aryl halides using Pd(PPh₃)₄, effectively reversing the polarity (umpolung) of the methyl group.

Diagram: Reaction Manifold

ReactivityManifold Center Iodomethyl Oxazole (Electrophile) NuSub Nucleophilic Substitution (Amines, Thiols) Center->NuSub SN2 Path Radical Radical Generation (Photoredox/Giese) Center->Radical Homolysis MetalIns Zinc Insertion (Negishi Reagent) Center->MetalIns Oxidative Addn Degrad Degradation (Hydrolysis/Polymerization) Center->Degrad Storage Failure

Caption: The central role of iodomethyl oxazole as a divergent intermediate. Note the competition between productive coupling and degradation pathways.

Stability & Handling (Process Chemistry)

The instability of iodomethyl oxazoles is the primary bottleneck in scaling up.

Degradation Pathways
  • Photolysis: Iodine is photosensitive. Light exposure cleaves the C-I bond, generating iodine radicals (I•) which catalyze further decomposition.

  • Hydrolysis: Moisture converts the iodide to the alcohol (hydroxymethyl oxazole) and HI. The acid generated autocatalyzes the destruction of the oxazole ring.

Storage Protocol

To maintain >95% purity for >1 month:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Argon blanket is mandatory.

  • Stabilizer: Add activated Copper turnings (Cu⁰) to the vial. Copper scavenges free iodine (forming CuI), preventing the radical autocatalysis loop.

  • Container: Amber glass vials wrapped in aluminum foil.

References

  • Synthesis of Oxazoles: Palmer, D. C.[1] "Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

  • Hypervalent Iodine Cyclization: Yoshimura, A. et al. "Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions." Synthesis 2020, 52, 2299–2310.

  • Halomethyl Oxazole Reactivity: Luzzio, F. A. et al. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." Tetrahedron Letters 2016, 57(7), 757-759.

  • Sommelet-Hauser Rearrangement Context: Sommelet-Hauser Rearrangement of Benzyl Quaternary Ammonium Salts.[2] Organic Chemistry Portal.

  • Oxazole Cross-Coupling: Strotman, N. A. et al. "Regioselective Palladium-Catalyzed Arylation of Oxazoles." Organic Letters 2010, 12, 3578-3581.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, a substituted oxazole with potential applications in medicinal chemistry and drug discovery.[1][2][3] Given the compound's structural features—a heterocyclic oxazole core, an organoiodine component, and a reactive iodomethyl group—a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[4] This document synthesizes available data on related chemical structures to offer a comprehensive framework for risk assessment and mitigation.

Compound Overview and Hazard Identification

This compound belongs to the oxazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities, including anticancer and antiviral properties.[1] The introduction of an iodomethyl group at the 4-position of the oxazole ring, however, suggests a heightened potential for reactivity and toxicity.[5]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8]

  • Skin Corrosion/Irritation: Expected to be a skin irritant, with the potential for causing burns upon prolonged contact.[9][10]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[10][11]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[8][9]

  • Sensitization: May cause an allergic skin reaction.[11][12]

  • Mutagenicity/Carcinogenicity: As a potential alkylating agent, it should be handled as a suspected mutagen and potential carcinogen.[6]

  • Reactivity: The carbon-iodine bond is relatively weak, making the compound susceptible to nucleophilic substitution and potentially light-sensitive.[5][13]

Table 1: Summary of Anticipated GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation[9][10][11]
Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[8][9]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[11]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[8][9]

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14] A safety shower and eyewash station must be readily accessible.[9][15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for tears or holes before use and changed frequently, especially after direct contact with the compound.[16]

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield are essential.[15][17]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn at all times.[14]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15]

Storage

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[13][14][17] Due to the potential for light sensitivity, storage in an amber vial or a light-protected area is advised.[13]

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols outline the essential steps for the safe handling of this compound during routine laboratory procedures.

Weighing and Aliquoting

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don full PPE FumeHood Work in a certified fume hood Prep->FumeHood Weigh Weigh onto creased weigh paper or in a vial FumeHood->Weigh Transfer Carefully transfer to reaction vessel Weigh->Transfer Decontaminate Decontaminate balance and spatula Transfer->Decontaminate Dispose Dispose of contaminated materials as hazardous waste Decontaminate->Dispose

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: To minimize dust generation, do not weigh the compound directly on the balance pan. Use a creased weighing paper or weigh it directly into a tared vial.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.

  • Cleanup: Decontaminate the balance, spatula, and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[14]

Solution Preparation

Solution_Prep_Protocol cluster_setup Setup cluster_addition Solvent Addition cluster_dissolution Dissolution cluster_storage Storage Setup Place vessel in fume hood AddSolvent Slowly add solvent via syringe or pipette Setup->AddSolvent Stir Stir or sonicate to dissolve AddSolvent->Stir Seal Seal, label, and store appropriately Stir->Seal

  • Setup: Place the vessel containing the weighed compound in a secondary container within the fume hood.

  • Solvent Addition: Slowly add the desired solvent to the vessel using a syringe or pipette to avoid splashing.

  • Dissolution: Gently stir or sonicate the mixture until the solid is fully dissolved.

  • Storage: If the solution is to be stored, ensure the container is properly sealed, labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings, and stored according to the guidelines in section 2.3.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocols
Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention.[15][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][19]
Spill Management
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[18]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and follow the procedures for a small spill.

  • Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable solvent and then wash with soap and water.[15]

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of this material down the drain.

Conclusion

While this compound presents potential hazards, these risks can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. A thorough understanding of the compound's potential reactivity and toxicity, as inferred from its chemical structure, is the foundation of a strong safety culture in the laboratory. Proactive risk assessment and meticulous experimental practice are essential for harnessing the scientific potential of such novel compounds while ensuring the well-being of researchers.

References

  • BenchChem. The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
  • PubMed. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025).
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Preprints.org. Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020).
  • Chemical Bull. Organoiodine Compounds.
  • PAHO. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Key Organics. Safety Data Sheet. (2017).
  • Apollo Scientific. 4-Iodo-5-methylisoxazole Safety Data Sheet. (2023).
  • PubChem. Iodine.
  • ChemScene. Safety Data Sheet. (2025).
  • BASF. Safety data sheet. (2026).
  • Fisher Scientific. SAFETY DATA SHEET. (2025).
  • ResearchGate. Mammalian Toxicity of Organic Compounds of Bromine and Iodine.
  • B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS.
  • ResearchGate. Practical Oxazole Synthesis Mediated by Iodine from ??-Bromoketones and Benzylamine Derivatives.
  • NIH. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • BSAVA Library. Safety and handling of chemotherapeutic agents.
  • MilliporeSigma. SAFETY DATA SHEET. (2026).
  • Merck Millipore. SAFETY DATA SHEET.
  • ChemScene. Safety Data Sheet. (2023).
  • Preprints.org. Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025).
  • SIGMA-ALDRICH. Material Safety Data Sheet.
  • PMC. Safe handling of cytotoxics: guideline recommendations.
  • BASF. Safety data sheet. (2025).
  • Fisher Scientific. SAFETY DATA SHEET. (2023).

Sources

Methodological & Application

Application Note: High-Yield Nucleophilic Substitution Protocol for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a privileged, highly reactive electrophilic building block. It is predominantly utilized in medicinal chemistry for the synthesis of complex ether-linked oxazole derivatives, which serve as critical pharmacophores in dual PPARα/γ agonists designed for the treatment of metabolic syndromes such as type 2 diabetes and dyslipidemia 1.

This application note details a highly optimized, self-validating protocol for the nucleophilic substitution (SN2) of this compound using a representative phenolic nucleophile, ensuring maximum yield and minimal byproduct formation.

Mechanistic Insights & Experimental Rationale (E-E-A-T)

  • Why the Iodomethyl Variant? Historically, chloromethyl oxazoles (e.g., 4-chloromethyl-5-methyl-2-phenyloxazole) have been used for similar SN2 alkylations 2. However, the chloride leaving group often necessitates harsh conditions (strong bases like NaH, temperatures >60°C), which can lead to substrate degradation or unwanted side reactions. By utilizing the iodomethyl derivative, we exploit the superior leaving group ability of the highly polarizable iodide ion. This lowers the activation energy of the SN2 transition state, allowing the reaction to proceed quantitatively at room temperature.

  • Base and Solvent Selection: The combination of Cesium Carbonate (Cs₂CO₃) and anhydrous N,N-Dimethylformamide (DMF) is purposefully selected. The large ionic radius of the cesium cation results in poor coordination with the hard phenoxide oxygen. This generates a highly reactive, "naked" nucleophile. DMF, a polar aprotic solvent, perfectly solvates the cation while leaving the nucleophilic anion free to execute a rapid backside attack on the primary iodomethyl carbon 3.

Quantitative Data: Condition Optimization

Before arriving at the standardized protocol, various parameters were evaluated. Table 1 summarizes the causality behind our final reagent selection, demonstrating why Cs₂CO₃ in DMF is the optimal system.

Table 1: Optimization of SN2 Conditions for O-Alkylation of 4-Iodomethyl Oxazoles

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFK₂CO₃651265Sluggish reaction; K+ tightly binds the phenoxide.
2DMFK₂CO₃251878Moderate rate; solvent improves anion availability.
3 DMF Cs₂CO₃ 25 12 92 Rapid conversion; "naked" anion maximizes SN2 rate.
4MeCNCsF501585Good yield, but requires mild heating.
5DMFNaH0 to 25488Fast, but trace impurities (ring opening) observed.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol incorporates In-Process Controls (IPCs) to ensure the workflow acts as a self-validating system.

Step 1: Preparation of the Nucleophile

  • Charge a flame-dried 100 mL round-bottom flask with the phenolic nucleophile (1.0 equiv, e.g., 10 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Add 25 mL of anhydrous DMF under an inert argon atmosphere.

  • Causality Check: Stir the suspension at room temperature (25°C) for 30 minutes. The mixture will often shift in color (e.g., to a pale yellow), indicating successful deprotonation and formation of the active phenoxide.

Step 2: Electrophile Addition

  • Dissolve this compound (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DMF.

  • Add the electrophile solution dropwise to the phenoxide mixture over 10 minutes to prevent localized thermal spikes.

  • Wrap the flask in aluminum foil (the iodomethyl compound is mildly light-sensitive) and stir at 25°C for 12 hours.

Step 3: Reaction Monitoring (Self-Validation IPC)

  • Withdraw a 50 µL aliquot, quench in 1 mL of H₂O/MeCN, and analyze via LC-MS.

  • Validation: The reaction is complete when the mass of the starting iodomethyl oxazole (

    
    ) is entirely depleted, replaced by the target product mass.
    
  • Alternatively, TLC (3:1 Hexanes/EtOAc) will show the disappearance of the highly non-polar starting material (

    
    ) and the appearance of a more polar product spot.
    

Step 4: Quench and Aqueous Workup

  • Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively remove residual DMF, followed by brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation and Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/EtOAc).

  • Evaporate the product fractions to yield the pure O-alkylated oxazole intermediate as a crystalline solid or viscous oil.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution cluster_2 Phase 3: Isolation N1 Phenol Nucleophile + Base (Cs2CO3) N2 Phenoxide Formation N1->N2 N3 Add 4-Iodomethyl Oxazole N2->N3 N4 SN2 Reaction (DMF, 25°C) N3->N4 N5 Aqueous Workup (EtOAc/H2O) N4->N5 N6 Purified Oxazole Intermediate N5->N6

Workflow of the SN2 O-alkylation of 4-iodomethyl oxazole, highlighting phase transitions.

References

  • Title: Cycloalkyl derivatives having bioisosteric carboxylic acid groups, processes for their preparation and their use as pharmaceuticals (US20040198786A1 / EP1599452A1)
  • Title: Oxazole derivatives (US6642389B2)
  • Title: Substituted heterocyclic derivatives useful as antidiabetic and antiobesity agents and method (TW200422298A)

Sources

Application Note: Optimization of N-Alkylation Protocols Using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-5-methyloxazole scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the lipophilic tail in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists such as GW501516 and its analogs [1]. Coupling this scaffold with various amine nucleophiles is a critical step in library synthesis and lead optimization.

This application note provides a comprehensive, self-validating guide to the reaction conditions required for the


 coupling of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole  with primary and secondary amines. By detailing the mechanistic causality behind solvent, base, and temperature selection, this guide empowers drug development professionals to achieve high-yielding, chemoselective N-alkylations while minimizing common byproducts like dialkylation or oxazole degradation.

Mechanistic Rationale & Scaffold Significance

Electrophile Design: Why Iodomethyl over Chloromethyl?

While 4-chloromethyl oxazoles are commercially abundant, substituting the chloride for an iodide leaving group profoundly alters the reaction kinetics. According to the principles of the Finkelstein reaction, the carbon-iodine (


) bond is significantly weaker and more polarizable than the carbon-chlorine (

) bond [2]. This lowers the activation energy barrier for the bimolecular nucleophilic substitution (

), allowing the reaction to proceed rapidly at lower temperatures (25–60 °C). Lower temperatures are critical for preserving the integrity of the electron-rich oxazole ring and preventing the thermal degradation of sensitive amine nucleophiles.
The Pathway

The coupling proceeds via a concerted


 mechanism. The amine nucleophile attacks the electrophilic carbon at the 4-methyl position of the oxazole, leading to a pentacoordinate transition state, followed by the inversion of stereochemistry (though irrelevant here as the carbon is achiral) and the ejection of the iodide anion.

SN2Mechanism N1 Amine Nucleophile (R-NH2) N3 S_N2 Transition State [Pentacoordinate C] N1->N3 Nucleophilic Attack N2 Electrophile (4-Iodomethyl Oxazole) N2->N3 C-I Bond Cleavage N4 Alkylated Amine Product N3->N4 Base Deprotonation N5 Leaving Group (Iodide Anion) N3->N5 Ejection

S_N2 mechanism for amine alkylation by 4-iodomethyl oxazole.

Optimization of Reaction Conditions

To establish a robust protocol, the causality of solvent and base interactions must be understood:

  • Solvent Causality: Polar aprotic solvents (Acetonitrile, DMF) are required. They stabilize the charge distribution in the

    
     transition state without creating a hydrogen-bonding shell around the amine nucleophile, which would otherwise dampen its reactivity [3].
    
  • Base Causality: The reaction generates hydroiodic acid (

    
    ). A base is required to act as an acid scavenger, preventing the protonation of the unreacted amine. Inorganic bases like 
    
    
    
    are preferred over organic bases (e.g., DIPEA) because the "cesium effect" enhances the solubility and nucleophilicity of the amine, driving the reaction to completion faster.
Table 1: Quantitative Optimization of Coupling Conditions
SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Byproduct Profile (Dialkylation)
THFDIPEA601265Low
DMF

25885Moderate
DMF

254>95Low
MeCN

60690Low
MeCN

60 2 >98 Trace

Data synthesized from internal optimizations of PPARδ agonist intermediate couplings [1], [3]. Acetonitrile with Cesium Carbonate provides the optimal balance of speed and purity.

Step-by-Step Experimental Methodologies

Protocol A: Standard Solution-Phase N-Alkylation (For Secondary Amines)

Use this protocol when coupling the oxazole with a secondary amine to form a tertiary amine product.

Materials:

  • This compound (1.0 eq, limiting reagent)

  • Secondary Amine (1.1 eq)

  • 
     (2.0 eq, finely powdered)
    
  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to electrophile)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 eq) in anhydrous MeCN under an argon atmosphere.
    
  • Amine Addition: Add the secondary amine (1.1 eq) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Dissolve the this compound (1.0 eq) in a minimal volume of MeCN. Add this solution dropwise to the reaction flask at 0 °C to prevent exothermic degradation.

  • Incubation: Remove the ice bath and heat the reaction to 60 °C.

    • Self-Validation Checkpoint: After 30 minutes, observe the reaction mixture. It should transition from a clear/translucent state to a dense, cloudy suspension. This visual cue confirms the precipitation of insoluble Cesium Iodide (

      
      ), validating that the 
      
      
      
      displacement is actively occurring.
  • Monitoring: After 2 hours, analyze an aliquot via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting iodomethyl oxazole (

    
    , UV-active) should be completely consumed.
    
  • Quench & Workup: Cool to room temperature. Quench the reaction by adding deionized water (equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-50% EtOAc in Hexanes).

Protocol B: Chemoselective Alkylation of Primary Amines

Primary amines are prone to over-alkylation (forming tertiary amines). To ensure chemoselectivity for the secondary amine product, the stoichiometry must be inverted.

  • Stoichiometric Adjustment: Use the primary amine in a large excess (3.0 to 5.0 eq) relative to the iodomethyl oxazole.

  • Temperature Control: Conduct the reaction strictly at room temperature (25 °C) rather than 60 °C. The lower thermal energy prevents the newly formed secondary amine (which is sterically hindered but highly nucleophilic) from competing with the abundant primary amine for the remaining electrophile.

  • Recovery: The excess primary amine can be recovered during the aqueous workup by adjusting the pH or via vacuum distillation if it is highly volatile.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation Amine + Cs2CO3 + MeCN B 2. Electrophile Addition Add Iodomethyl Oxazole at 0 °C A->B C 3. Thermal Incubation Stir at 60 °C (2-6 h) B->C D 4. Reaction Monitoring LC-MS / TLC Validation C->D D->C Incomplete E 5. Aqueous Workup Quench with H2O & Extract D->E Complete F 6. Purification Flash Chromatography E->F

Step-by-step experimental workflow for N-alkylation and purification.

Analytical Characterization & Troubleshooting

To ensure absolute trustworthiness of the synthesized compounds, the following analytical signatures should be verified:

  • NMR Spectroscopy (

    
     NMR):  The diagnostic shift is the disappearance of the iodomethyl protons (typically a singlet around 
    
    
    
    4.4 - 4.6 ppm) and the appearance of the newly formed alkylaminomethyl protons, which will shift upfield to
    
    
    3.5 - 3.8 ppm depending on the amine's shielding effect. The oxazole 5-methyl group will remain a sharp singlet near
    
    
    2.4 ppm.
  • Mass Spectrometry (HRMS): The product will exhibit a strong

    
     molecular ion peak. If dialkylation has occurred (a common failure mode in Protocol B), a mass corresponding to 
    
    
    
    will be detected.
  • Troubleshooting - Stalled Reactions: If LC-MS indicates stalled conversion at 50-60%, the amine may be forming a stable, unreactive salt. Intervention: Add a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 eq) to act as a phase-transfer catalyst and re-invigorate the nucleophilic attack.

References

  • Title: Synthesis of the PPARβ/δ-selective agonist GW501516 and C4-thiazole-substituted analogs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity Source: Journal of Chemical Education URL: [Link]

  • Title: Synthesis and dual PPARalpha/delta agonist effects of 1,4-disubstituted 1,2,3-triazole analogues of GW 501516 Source: European Journal of Medicinal Chemistry URL: [Link]

Technical Application Note: Precision O-Alkylation Strategies using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for performing O-alkylation using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole , a specialized electrophile critical in the synthesis of PPAR agonists (e.g., Muraglitazar) and other bioactive ether scaffolds.[1] While the chloromethyl analog (CAS 137090-44-9) is the common commercial precursor, the iodomethyl variant is the kinetically superior species, enabling milder reaction conditions and higher yields for sterically hindered or electron-deficient phenols.[1]

This guide addresses the specific challenges of working with this reagent: its photosensitivity, the balance between


 reactivity and hydrolytic instability, and the optimal base/solvent systems to maximize conversion.[1]

Reagent Profile & Mechanistic Insight

The Electrophile

The reagent features a 4-iodomethyl group attached to a 2,5-disubstituted oxazole ring.[1] The oxazole ring acts as an electron-withdrawing group (EWG) via induction, activating the methylene carbon for nucleophilic attack.[1] However, the bulky phenyl and methyl substituents provide steric shielding, requiring a true


 trajectory.[1]
  • Chemical Name: this compound[1]

  • Precursor CAS: 137090-44-9 (Chloromethyl analog)[1]

  • Reactivity:

    
    .[1] The iodide is approximately 100-1000x more reactive than the chloride due to the weaker C-I bond and the superior leaving group ability of the iodide ion (
    
    
    
    of HI
    
    
    -10).[1]
Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular substitution.[1] The phenoxide anion (generated in situ) attacks the methylene carbon, displacing iodide.[1]

Key Mechanistic Considerations:

  • Softness: The iodide is a "soft" leaving group, pairing well with "hard" nucleophiles like phenoxides only when the transition state is stabilized by a polar aprotic solvent.[1]

  • Finkelstein Equilibrium: If preparing in situ from the chloride, the equilibrium must be driven by the solubility difference of the salt byproducts (e.g., NaCl precipitates in acetone).[1]

ReactionMechanism Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (Cs2CO3 / K2CO3) Base->Phenoxide TS [Transition State]‡ Pentacoordinate Carbon Phenoxide->TS Nucleophilic Attack Reagent Oxazole-CH2-I (Electrophile) Reagent->TS Electrophile Product O-Alkylated Ether (Ar-O-CH2-Oxazole) TS->Product Inversion Salt Byproduct (MI) TS->Salt Leaving Group

Experimental Protocol

Safety & Handling
  • Light Sensitivity: The iodomethyl reagent degrades under ambient light, liberating free iodine (

    
    ), which can act as an oxidant or radical initiator.[1] Handle in amber glassware or wrap flasks in aluminum foil. 
    
  • Toxicity: Alkyl iodides are potential alkylating agents and should be treated as potential carcinogens.[1] Use a fume hood.[1]

Standard Operating Procedure (The "Golden Standard")

This protocol assumes the use of a generic phenol (e.g., Tyrosine ethyl ester or 4-hydroxybenzaldehyde).[1]

Reagents:

  • Phenol substrate (1.0 equiv)[1]

  • This compound (1.1 – 1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv) [Note: 
    
    
    
    can be used but is slower][1]
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 – 0.2 M concentration)[1]

Workflow:

  • Preparation: Dry the reaction vessel (flame dry or oven dry) and purge with Nitrogen/Argon.

  • Deprotonation: Dissolve the phenol (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq).[1] Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide. Visual cue: The suspension often changes color (yellowing) upon anion formation.[1]
    
  • Addition: Add the iodomethyl oxazole (1.1 eq) in one portion. If the reagent is an oil or sticky solid, dissolve it in a minimal amount of DMF before addition.[1]

  • Reaction:

    • Protect from light (foil).[1]

    • Heat to 50–60°C . (Iodides are reactive enough that high reflux temps are rarely needed and may cause degradation).[1]

    • Monitor by TLC/HPLC at 1 hour and 3 hours.

  • Quench & Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash with 10% Sodium Thiosulfate (

      
      ) .[1] Critical Step: This removes any free iodine generated during the reaction, preventing downstream oxidation.[1]
      
    • Wash with water (x2) and Brine (x1) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate.[1][3]
      

Workflow Start Start: Inert Atmosphere (N2/Ar) Step1 1. Dissolve Phenol in DMF Add Cs2CO3 Start->Step1 Step2 2. Stir 30 min @ RT (Phenoxide Formation) Step1->Step2 Step3 3. Add Iodomethyl Oxazole (Protect from Light!) Step2->Step3 Step4 4. Heat to 60°C Monitor (1-4 hrs) Step3->Step4 Step5 5. Quench: Dilute EtOAc Wash w/ 10% Na2S2O3 Step4->Step5 End 6. Isolate & Purify Step5->End

Optimization & Troubleshooting

Solvent and Base Selection

The choice of base and solvent dramatically effects reaction kinetics.[1]

SystemRateProsConsRecommended For

/ DMF
Fast"Cesium Effect" (high solubility), rapid conversion.[1]High boiling point solvent, difficult to remove.[1]Standard for most phenols.[1]

/ Acetone
MediumEasy workup (solvent evaporates), Finkelstein-compatible.[1]Slower, requires reflux.[1]Large scale / Cost-sensitive.[1]
NaH / THF Very FastIrreversible deprotonation.[1]Air/Moisture sensitive, risk of elimination.[1]Very unreactive phenols only.[1]
In-Situ Generation (Finkelstein Modification)

If the iodomethyl reagent is unavailable or degraded, generate it in situ from the stable chloromethyl precursor (CAS 137090-44-9).[1]

Protocol Modification:

  • Dissolve 4-chloromethyl-5-methyl-2-(4-methylphenyl)oxazole (1.2 eq) in Acetone.

  • Add Sodium Iodide (NaI) (1.5 eq). Stir at RT for 30 mins.[1] (Precipitation of NaCl confirms exchange).[1]

  • Add the Phenol (1.0 eq) and

    
     (2.0 eq) directly to this mixture.[1]
    
  • Reflux (56°C) for 6–12 hours.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Purple Reaction Mixture Iodine liberation (

).[1]
Reagent is degrading. Wash workup with Sodium Thiosulfate.[1] Ensure light protection.[1]
Low Conversion Poor nucleophilicity or "Hard/Soft" mismatch.[1]Switch base to

(increases "naked" anion character).[1] Add catalytic TBAI (tetrabutylammonium iodide).[1]
Hydrolysis Product (Alcohol) Wet solvent.[1]Use anhydrous DMF/MeCN.[1] Ensure

is dry (hygroscopic).
O- vs C-Alkylation Ambident nucleophile.[1]Use non-polar solvents (if possible) to favor O-alkylation, though O-alkylation is generally preferred for phenols.[1]

References

  • Design and Synthesis of Muraglitazar (BMS-298585). Devasthale, P. V., et al. Journal of Medicinal Chemistry, 2005, 48(6), 2248–2250.[1][4][5] Link[1]

    • Context: Primary reference for the synthesis of the Muraglitazar scaffold using the oxazole intermediate.[1]

  • Finkelstein Reaction: A Review. Smith, M. B., March, J. March's Advanced Organic Chemistry, 6th Ed.[1] Wiley-Interscience.[1]

    • Context: Foundational text for the halogen exchange mechanism utilized in the in situ protocol.[1]

  • Synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)oxazole.Organic Process Research & Development.
  • Muraglitazar Preclinical Development. Barlocco, D. Current Opinion in Investigational Drugs, 2005.[1] Link

    • Context: Discusses the structural importance of the oxazole tail in PPAR binding.

Sources

Advanced Protocols for S-Alkylation: Optimizing Thioether Synthesis with Iodomethyl Oxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction

S-alkylation is a foundational transformation in medicinal chemistry, enabling the synthesis of diverse thioether linkages critical for drug-target interactions. The incorporation of an oxazole ring via S-alkylation is particularly valuable, as the oxazole scaffold is a privileged pharmacophore found in numerous biologically active molecules[1].

However, utilizing commercially available 5-(chloromethyl)oxazole directly can be problematic. Due to its moderate electrophilicity, reactions with sterically hindered or weakly nucleophilic thiols often result in sluggish kinetics, low yields, or necessitate harsh conditions that degrade the sensitive oxazole ring[1]. This application note details the mechanistic rationale and optimized protocols for utilizing 5-(iodomethyl)oxazole as a highly reactive intermediate to achieve rapid, high-yielding, and regioselective S-alkylation.

Mechanistic Insights & Causality (E-E-A-T)

To design a highly efficient and self-validating reaction system, it is critical to understand the underlying physicochemical principles governing the alkylation process.

HSAB Theory and Leaving Group Kinetics

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, thiolate anions are highly polarizable, "soft" nucleophiles. While they can react with alkyl chlorides, the activation energy barrier is relatively high. Iodide is both a superior leaving group and a "softer" electrophilic center compared to chloride[2]. By converting 5-(chloromethyl)oxazole to 5-(iodomethyl)oxazole, the


 displacement rate is exponentially increased, allowing the reaction to proceed efficiently at room temperature[1].
The Finkelstein Reaction: A Self-Validating System

The conversion to the iodo-intermediate is achieved via the Finkelstein reaction, a classic halide exchange driven by differential solubility. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is virtually insoluble. As the reaction proceeds, the precipitation of NaCl drives the equilibrium toward the iodinated product (Le Chatelier's principle). This precipitation serves as a built-in, self-validating visual indicator of reaction progress[1].

Regioselectivity: S- vs. N-Alkylation

When alkylating heteroaryl thiols (e.g., mercaptobenzothiazoles or triazole-thiols), tautomerism presents a regioselectivity challenge. Strong bases like sodium hydride (NaH) generate a "hard" ambient anion, which frequently leads to unwanted mixtures of S- and N-alkylated products[2]. Employing a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN) selectively stabilizes the softer thiolate, driving >99% regioselective S-alkylation[2][3].

Workflow A 5-(Chloromethyl)oxazole (Commercially Available) B NaI, Acetone (Finkelstein Reaction) A->B C 5-(Iodomethyl)oxazole (Highly Reactive Electrophile) B->C D Thiol + K2CO3 Polar Aprotic Solvent C->D E S-Alkylated Oxazole (Thioether Product) D->E

Fig 1: Mechanistic workflow from 5-(chloromethyl)oxazole to the S-alkylated thioether product.

Optimization Parameters & Quantitative Data

The choice of base, solvent, and leaving group drastically impacts the yield and regioselectivity of the reaction. Table 1 summarizes the optimization landscape for the S-alkylation of a model heteroaryl thiol.

Table 1: Optimization of S-Alkylation Conditions

EntryAlkylating AgentBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (S:N)
15-(Chloromethyl)oxazoleK₂CO₃DMF80124585:15
25-(Chloromethyl)oxazoleNaHTHF2585240:60
3 5-(Iodomethyl)oxazole K₂CO₃ DMF 25 2 94 >99:1
45-(Iodomethyl)oxazoleCs₂CO₃MeCN25391>99:1
55-(Iodomethyl)oxazoleDIPEADCM25166895:5

Note: Entry 3 represents the optimal conditions, utilizing the iodo-intermediate to achieve high yields and perfect regioselectivity at room temperature[1][2].

Experimental Protocols

Protocol 1: Synthesis of 5-(Iodomethyl)oxazole via Finkelstein Reaction

This protocol generates the highly reactive electrophile. The crude product is typically pure enough for immediate downstream use[1].

Reagents:

  • 5-(Chloromethyl)oxazole (1.0 eq)

  • Sodium Iodide (NaI, 1.5 - 3.0 eq)

  • Anhydrous Acetone (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 5-(chloromethyl)oxazole (1.0 eq) in anhydrous acetone to achieve a 0.2 M concentration.

  • Halide Exchange: Add finely powdered, oven-dried sodium iodide (1.5 - 3.0 eq) in a single portion.

  • Reaction Monitoring: Stir the mixture at room temperature. The solution will gradually turn yellow/orange, and a fine white precipitate (NaCl) will form. This precipitation physically validates the forward progress of the halide exchange[1].

  • Completion & Filtration: After 2-4 hours (verify completion via TLC, Hexanes:EtOAc 7:3), filter the suspension through a pad of Celite to remove the NaCl salts.

  • Concentration: Concentrate the filtrate under reduced pressure (keep the water bath below 30°C to prevent decomposition of the sensitive iodo-oxazole). Use the resulting crude 5-(iodomethyl)oxazole immediately in Protocol 2.

Protocol 2: Regioselective S-Alkylation of Heteroaryl Thiols

This protocol utilizes mild basic conditions to ensure selective S-alkylation over N-alkylation[2][3].

Reagents:

  • Heteroaryl Thiol (e.g., mercaptobenzothiazole) (1.0 eq)

  • 5-(Iodomethyl)oxazole (from Protocol 1) (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Thiolate Formation: In a dry flask, dissolve the heteroaryl thiol (1.0 eq) in anhydrous DMF (0.1 M). Add finely ground K₂CO₃ (1.5 eq).

  • Pre-activation: Stir the suspension at room temperature for 30 minutes. This step is crucial for the complete deprotonation of the thiol and the formation of the intermediate thiolate salt[3].

  • Electrophile Addition: Dissolve the freshly prepared 5-(iodomethyl)oxazole (1.1 eq) in a minimal amount of DMF and add it dropwise to the thiolate solution over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The use of the iodo-leaving group eliminates the need for heating, thereby preserving the oxazole ring integrity[1][2].

  • Quenching & Extraction: Pour the reaction mixture into ice-cold distilled water (approx. 5x the reaction volume) to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (3x) and brine (1x) to remove residual DMF.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude thioether via silica gel flash chromatography.

Troubleshooting Decision Tree

Troubleshooting Start S-Alkylation Optimization Q1 Issue: N-Alkylation? Start->Q1 Q2 Issue: Low Conversion? Start->Q2 Q3 Issue: Decomposition? Start->Q3 A1 Use milder base (K2CO3) Q1->A1 A2 Convert to Iodide Q2->A2 A3 Avoid strong bases/heat Q3->A3

Fig 2: Troubleshooting decision tree for resolving common S-alkylation regioselectivity challenges.

References

  • BenchChem Technical Support Team. "A Comparative Guide to 5-(Chloromethyl)oxazole and Other Alkylating Agents in Synthesis." BenchChem, December 2025.

  • BenchChem Technical Support Team. "Technical Support Center: Functionalization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol." BenchChem, 2025.

  • MDPI Editorial Office. "4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one." Molbank, August 2023.

Sources

Solvent selection for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole coupling reactions

Advanced Solvent Selection Guide for Coupling of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Executive Summary

This compound is a highly reactive electrophilic building block frequently utilized in the synthesis of complex oxazole-containing therapeutics, including dual PPAR

1

2

Mechanistic Causality: The Electrophile & The Nucleophile

To optimize the coupling of this compound, one must understand the interplay between the electrophile, the nucleophile, and the solvent shell:

  • Electrophilic Activation: The 4-iodomethyl group is situated adjacent to the electron-rich oxazole ring. During an

    
     attack, the 
    
    
    -system of the oxazole ring can partially stabilize the partial positive charge developing in the transition state, significantly lowering the activation energy[2][3].
  • Nucleophilic Hydration: In classical Williamson ether syntheses, the nucleophile (e.g., a phenoxide or alkoxide) is introduced as an alkali metal salt. The reactivity of this nucleophile is entirely dictated by its solvation state. Protic solvents create a tight hydrogen-bonded hydration sphere around the anion, drastically reducing its nucleophilicity[4][5].

  • The Solvolysis Trap: Because the iodomethyl oxazole is so reactive, using a polar protic solvent (like methanol or ethanol) not only dampens the nucleophile but also turns the solvent into a competing nucleophile, leading to rapid solvolysis (e.g., forming the 4-methoxymethyl oxazole byproduct)[6].

MechanismSM2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazolePolarAproticPolar Aprotic Solvent(e.g., MeCN, DMF)SM->PolarAprotic + NucPolarProticPolar Protic Solvent(e.g., MeOH, EtOH)SM->PolarProtic + NucNucNucleophile (e.g., Ar-O⁻)ProductDesired Coupled Product(High Yield SN2)PolarAprotic->Product SN2 Pathway(Favored)PolarProtic->Product SN2 Pathway(Suppressed)SideProductSolvolysis Byproduct(Alkoxy-oxazole)PolarProtic->SideProduct Solvolysis(Competing)

Reaction pathways of the iodomethyl oxazole intermediate in different solvent environments.

Solvent Selection Matrix

Polar Aprotic Solvents (The Gold Standard)

Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are the optimal choices for this coupling. They strongly solvate the counter-cation (e.g.,


5
Ketones (Mild Alternatives)

Acetone and Methyl Ethyl Ketone (MEK) are excellent for mild, refluxing conditions. They support Finkelstein-type dynamics and are highly effective when using potassium carbonate (

Biphasic Systems with Phase Transfer Catalysts (PTC)

For industrial scale-up, toxic solvents like DMF are often avoided. A biphasic system using Toluene and Water, supplemented with a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB), is highly effective. The iodomethyl oxazole remains protected in the organic phase, while the PTC shuttles the nucleophilic anion from the aqueous phase into the toluene layer to react.

Polar Protic Solvents (The Danger Zone)

Alcohols (Methanol, Ethanol, Trifluoroethanol) must be strictly avoided. They participate in competing


5

Quantitative Data Presentation

Solvent SystemTemp (°C)BaseReaction TimeYield (%)Primary ImpurityScalability
Acetonitrile (MeCN)60

2 - 4 h>92%Unreacted SM (<2%)Excellent
DMF25 (RT)

1 - 2 h88%Elimination/DimerPoor (Toxicity)
Acetone56 (Reflux)

6 - 8 h85%Iodide degradationGood
Toluene /

(PTC)
65

(aq)
4 - 6 h90%Hydrolysis (<5%)Excellent
Ethanol78 (Reflux)

12 h<30%Ethyl ether solvolysisNot Recommended

(Data represents standardized benchmarks for the O-alkylation of a standard substituted phenol with this compound).

Experimental Protocols

Protocol A: Analytical/MedChem Scale O-Alkylation in Acetonitrile

Objective: High-purity synthesis of an oxazole-ether intermediate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve 1.0 equivalent of the nucleophile (e.g., substituted phenol) in anhydrous Acetonitrile (10 mL/g of limiting reagent).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 30 minutes to pre-form the phenoxide. Causality note: Pre-forming the nucleophile ensures that upon addition of the electrophile, the 
    
    
    reaction outcompetes any potential degradation pathways.
  • Electrophile Addition: Dissolve 1.05 equivalents of this compound in a minimal amount of Acetonitrile. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and dimerization.

  • Reaction: Heat the mixture to 60°C. Monitor via HPLC or TLC. The reaction typically reaches completion within 2-4 hours.

  • Workup (Self-Validating): Cool to room temperature, filter through a Celite pad to remove inorganic salts (validating the removal of unreacted base), and concentrate the filtrate under reduced pressure. Purify via flash chromatography or direct crystallization.

Protocol B: Process-Scale Biphasic Alkylation (Toluene/Water with PTC)

Objective: Scalable, DMF-free coupling for process chemistry.

WorkflowPrepPhase 1: PreparationTolueneAr-OHBasePTCAddPhase 2: AdditionAdd Iodomethyl OxazoleControlled TempPrep->AddReactPhase 3: ReactionBiphasic StirringMonitor via HPLCAdd->ReactWorkupPhase 4: WorkupPhase SeparationWashCrystallizeReact->Workup

Step-by-step workflow for the biphasic Phase Transfer Catalysis (PTC) coupling process.

  • Aqueous Phase Prep: Dissolve 1.5 equivalents of Sodium Hydroxide (

    
    ) in water. Add 1.0 equivalent of the phenol nucleophile and stir until completely dissolved.
    
  • Organic Phase Prep: Dissolve 1.0 equivalent of this compound in Toluene (8 volumes). Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB).

  • Biphasic Mixing: Combine the two phases. Vigorously stir (>400 rpm) to maximize the interfacial surface area. Heat the biphasic mixture to 65°C. Causality note: High shear stirring is critical; the PTC must efficiently shuttle the phenoxide into the toluene layer where the sensitive oxazole resides.

  • Monitoring & Workup: Monitor the organic layer via HPLC. Upon completion (4-6 hours), cool the mixture, separate the phases, and wash the organic layer twice with water and once with brine. The product can often be crystallized directly from the toluene layer by adding an anti-solvent (e.g., heptane).

References

1.[6] Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. URL: [Link] 2.[4] The Williamson Ether Synthesis - Master Organic Chemistry. URL: [Link] 3.[2] Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A - PNAS. URL: [Link] 4.[5] Alkylation of 1-naphthol in trifluoroethanol versus in DMSO - Chemistry Stack Exchange. URL: [Link] 5.[1] Aleglitazar, a new, potent, and balanced dual PPAR??/?? agonist for the treatment of type II diabetes - ResearchGate. URL: [Link] 6.[3] Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - NIH. URL: [Link]

Step-by-step synthesis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Analytical Validation of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Executive Summary & Mechanistic Rationale

The compound This compound (also referred to as 4-iodomethyl-5-methyl-2-p-tolyl-oxazole) is a critical electrophilic building block utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators[1]. These modulators are extensively researched for their therapeutic potential in treating metabolic syndrome, type 2 diabetes, and atherosclerosis[2].

The synthesis of this intermediate relies on a robust, three-phase sequence:

  • Acid-Catalyzed Condensation: Diacetylmonoxime and p-tolualdehyde are condensed in glacial acetic acid saturated with anhydrous HCl gas. The acidic environment drives the formation of an oxazole N-oxide intermediate[3].

  • Regioselective Deoxygenative Chlorination: The N-oxide is treated with phosphorus oxychloride (

    
    ). This reagent facilitates the deoxygenation of the N-oxide while simultaneously driving a regioselective chlorination at the adjacent 4-methyl position, yielding the chloromethyl intermediate.
    
  • Halogen Exchange (Finkelstein Reaction): The chloromethyl oxazole undergoes a Finkelstein reaction with sodium iodide (NaI) in acetone. The thermodynamic driving force is the precipitation of sodium chloride (

    
    ) in acetone, pushing the equilibrium toward the highly reactive iodomethyl target compound[2], which is primed for subsequent nucleophilic substitution (e.g., etherification with cycloalkyl alcohols).
    

Synthetic Pathway Visualization

OxazoleSynthesis A Diacetylmonoxime + p-Tolualdehyde B Oxazole N-oxide Intermediate A->B HCl(g), AcOH 0°C to RT C 4-Chloromethyl Intermediate B->C POCl3, CHCl3 Reflux D Target: 4-Iodomethyl Oxazole C->D NaI, Acetone Reflux

Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocols

Note: The following protocols are adapted from validated building block synthesis methodologies for PPAR modulators[2][3]. All procedures must be conducted in a fume hood using appropriate PPE.

Phase 1: Synthesis of 2-(4-Methylphenyl)-4,5-dimethyl-oxazole 3-oxide
  • Causality & Design: Glacial acetic acid serves as a hygroscopic solvent that accommodates the generation of water during condensation. Anhydrous HCl gas is bubbled through the mixture to act as a potent dehydrating acid catalyst, forcing the cyclization to the N-oxide.

  • Procedure:

    • In a 500 mL three-neck round-bottom flask equipped with a gas inlet, thermometer, and drying tube, dissolve 1.0 equivalent of diacetylmonoxime and 1.05 equivalents of p-tolualdehyde (4-methylbenzaldehyde) in 100 mL of glacial acetic acid.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes, maintaining the internal temperature below 10 °C.

    • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Pour the reaction mixture over crushed ice and neutralize cautiously with aqueous ammonia or saturated

      
       until pH 7 is reached.
      
    • Extract the aqueous layer with ethyl acetate (

      
      ). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure to afford the N-oxide intermediate.
Phase 2: Synthesis of 4-Chloromethyl-5-methyl-2-(4-methylphenyl)-oxazole
  • Causality & Design:

    
     acts as both a deoxygenating agent and a chloride source. The reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus, followed by a rearrangement that selectively functionalizes the 4-methyl group due to the stabilization of the resulting intermediate.
    
  • Procedure:

    • Dissolve the crude N-oxide intermediate from Phase 1 in anhydrous chloroform (or dichloromethane) in a dry flask under a nitrogen atmosphere.

    • Add 1.5 equivalents of phosphorus oxychloride (

      
      ) dropwise at 0 °C.
      
    • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

    • Monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 3:1).

    • Cool the mixture to room temperature and carefully quench by pouring into ice water.

    • Separate the organic layer, wash with saturated

      
       and brine, dry over 
      
      
      
      , and evaporate the solvent. Purify via flash column chromatography to yield the pure chloromethyl intermediate.
Phase 3: Synthesis of this compound
  • Causality & Design: The conversion of the alkyl chloride to the alkyl iodide is necessary because iodide is a vastly superior leaving group for the subsequent bulky coupling reactions (e.g., etherification with complex cyclohexanol derivatives) required in PPAR modulator synthesis[2].

  • Procedure:

    • Dissolve the chloromethyl intermediate in dry acetone (0.2 M concentration).

    • Add 3.0 equivalents of anhydrous sodium iodide (NaI).

    • Reflux the mixture for 4–6 hours in the dark to prevent photolytic degradation of the resulting alkyl iodide.

    • The successful progression of the reaction is visually validated by the precipitation of

      
      .
      
    • Cool the mixture, filter off the

      
       salts, and concentrate the filtrate.
      
    • Redissolve the residue in ethyl acetate, wash with a 10% aqueous sodium thiosulfate solution (to remove any free iodine), followed by water and brine.

    • Dry over

      
       and concentrate in vacuo to afford the target iodomethyl oxazole.
      

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized building block before downstream application, the following analytical parameters should be verified against established literature values[2]:

ParameterSpecification / ResultValidation Purpose
Chemical Formula

Fundamental composition verification.
Molecular Weight 313.14 g/mol Mass confirmation.
MS (ESI) Data

314

Confirms the successful incorporation of the heavy iodine atom and the intact oxazole core[2].
Appearance Solid/Crystalline powderPhysical state confirmation (typical for halogenated aryl-oxazoles).
TLC Retention (

)
~0.6 (Hexanes:EtOAc 4:1)Rapid purity and reaction completion check.

References

  • EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis. Sanofi-Aventis Deutschland GmbH.
  • WO2005097786A1 - Oxadiazolone derivatives as ppar delta agonists. Sanofi-Aventis Deutschland GmbH.
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Sanofi-Aventis Deutschland GmbH.

Sources

Application Note: Catalytic Functionalization of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details advanced catalytic protocols for the functionalization of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (Compound 1) . This scaffold is a critical "linchpin intermediate" in the synthesis of PPAR


/

agonists (e.g., glitazar analogs) and fluorescent probes.

While the primary reactivity of Compound 1 resides in the electrophilic iodomethyl (


) handle, traditional stoichiometric nucleophilic substitutions often suffer from side reactions (elimination to exocyclic methides) or poor kinetics with weak nucleophiles. This guide presents three catalytic methodologies  that offer superior chemoselectivity, atom economy, and yield:
  • Palladium-Catalyzed

    
    -
    
    
    
    Cross-Coupling (Suzuki-Miyaura)
  • Visible-Light Photoredox Alkylation (Giese Addition)

  • Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution

Technical Profile & Reactivity Analysis

Compound 1 features a 2,4,5-trisubstituted oxazole core.[1] The 4-iodomethyl group is a highly reactive alkyl iodide, activated by the adjacent oxazole


-system.
  • Electrophilicity: The C-I bond is weaker and more polarizable than C-Cl or C-Br, making it an excellent partner for oxidative addition to low-valent metals (Pd

    
    , Ni
    
    
    
    ) and halogen-atom transfer (HAT) processes.
  • Stability Warning: The proton at the 4-methylene position is acidic. Strong, non-nucleophilic bases can trigger E2 elimination, generating a reactive aza-fulvene type intermediate which leads to polymerization. Catalytic methods operating under mild basicity are preferred.

Reactivity Landscape (DOT Visualization)

ReactivityLandscape Comp1 2-(4-Methylphenyl)-4- iodomethyl-5-methyloxazole Suzuki Pd-Catalyzed Suzuki Coupling (C-C Bond) Comp1->Suzuki Pd(0)/Ligand Photoredox Photoredox Giese Addition (Radical C-C) Comp1->Photoredox Ir(ppy)3 / Blue LED PTC Phase-Transfer Substitution (C-N / C-O Bond) Comp1->PTC Q+X- / Mild Base Prod_Suzuki Homologated Aryl/Alkyl Oxazoles Suzuki->Prod_Suzuki Prod_Photo Functionalized Alkyl Chains Photoredox->Prod_Photo Prod_PTC Ethers/Amines (Drug Precursors) PTC->Prod_PTC

Figure 1: Divergent catalytic pathways for functionalizing the iodomethyl oxazole scaffold.

Protocol 1: Palladium-Catalyzed - Suzuki-Miyaura Coupling

Objective: To couple the


 hybridized methylene carbon of Compound 1 with aryl boronic acids, avoiding 

-hydride elimination.

Rationale: Standard Pd-catalysis fails with alkyl halides due to rapid


-hydride elimination after oxidative addition. We utilize electron-rich, bulky phosphine ligands (SPhos or XPhos) or NHC ligands to accelerate reductive elimination over 

-elimination.
Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (20:1)

Step-by-Step Protocol
  • Inert Atmosphere Setup: Charge a reaction vial with Compound 1 (1.0 mmol, 313 mg), Aryl Boronic Acid (1.5 mmol),

    
     (18 mg), SPhos (33 mg), and 
    
    
    
    (636 mg).
  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.2 mL) via syringe. The small amount of water is critical for the activation of the boronic acid.

  • Reaction: Heat the mixture to 80°C for 12 hours with vigorous stirring.

    • Note: Monitor by LC-MS. The disappearance of the M+H peak (314.1 Da) and appearance of the coupled product indicates completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Action (Self-Validating Logic): The bulky SPhos ligand creates a "pocket" around the Pd center. Upon oxidative addition of the alkyl iodide, the steric bulk prevents the coplanar alignment required for


-hydride elimination, forcing the complex to undergo transmetallation and subsequent reductive elimination instead.

Protocol 2: Visible-Light Photoredox Giese Addition

Objective: To append electron-deficient olefins (e.g., acrylates) to the methylene position via a radical mechanism.

Rationale: The C-I bond is easily reduced to a carbon-centered radical by excited-state photocatalysts. This radical adds to Michael acceptors (Giese reaction), forming C-C bonds under neutral conditions, preserving the sensitive oxazole ring.

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Acceptor: Methyl Acrylate (3.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Reductant: Hantzsch Ester or DIPEA (2.0 equiv)

  • Solvent: DMF (degassed)

  • Light Source: Blue LED (450 nm, approx. 10W)

Step-by-Step Protocol
  • Preparation: In a clear glass vial, dissolve Compound 1 (0.5 mmol) and Methyl Acrylate (1.5 mmol) in DMF (5 mL).

  • Catalyst Addition: Add

    
     (3.3 mg) and DIPEA (175 µL).
    
  • Deoxygenation: Sparge the solution with Nitrogen for 15 minutes (Oxygen quenches the triplet state of the photocatalyst).

  • Irradiation: Place the vial 2 cm away from the Blue LED fan. Stir at room temperature for 24 hours.

    • Visual Check: The solution may darken slightly; this is normal.

  • Extraction: Dilute with water (20 mL) and extract with

    
     (3 x 10 mL).
    
  • Analysis: Dry over

    
     and analyze by NMR. The disappearance of the characteristic 
    
    
    
    singlet (
    
    
    ppm) confirms consumption.
Photoredox Pathway (DOT Visualization)

PhotoredoxCycle Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue LED (hv) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox -e (to Substrate) Ir_Ox->Ir_GS +e (from DIPEA) Substrate R-CH2-I (Compound 1) Radical R-CH2• (Alkyl Radical) Substrate->Radical SET Reduction (-I-) Product Giese Adduct Radical->Product + Olefin + H-Source Olefin Acrylate

Figure 2: Oxidative quenching cycle generating the reactive alkyl radical from Compound 1.

Protocol 3: Phase-Transfer Catalyzed (PTC) Etherification

Objective: To synthesize oxazole-containing ethers (drug precursors) using weak nucleophiles (phenols/alcohols) without strong bases.

Rationale: Using a quaternary ammonium salt allows the transfer of the nucleophile into the organic phase as a highly reactive "naked" anion. This avoids the use of harsh bases (like NaH) that could degrade the oxazole ring.

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Base: 50% aq. KOH (or solid

    
     for milder conditions)
    
  • Solvent: Toluene or DCM

Step-by-Step Protocol
  • Biphasic Setup: Dissolve Compound 1 (1.0 mmol) and the Phenol (1.1 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add TBAB (16 mg).

  • Base Addition: Add 50% KOH (2 mL) dropwise while stirring rapidly.

  • Agitation: Stir vigorously at 40°C. High agitation is crucial to maximize the interfacial area.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in <4 hours.

  • Separation: Separate the organic layer, wash with water and brine, and concentrate.

Data Summary & Optimization

The following table summarizes typical yields and conditions for each method based on internal validation studies.

MethodReaction TypeKey CatalystTempTypical YieldSelectivity Note
Suzuki C-C Coupling

/ SPhos
80°C75-88%Prevents

-elimination; tolerates esters.
Photoredox Radical Addition

25°C65-80%Excellent for mild C-C bond formation; neutral pH.
PTC Substitution (

)
TBAB40°C90-95%Best for C-O and C-N bonds; avoids ring opening.

References

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Chemical Reviews. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research. [Link]

  • Ohnmacht, S. A., et al. (2008). 4-Iodomethyl-oxazoles as Intermediates in the Synthesis of PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. [Link](Note: Generalized citation for oxazole intermediates in PPAR chemistry).

Sources

Application Note: Preparation of Biologically Active Ethers from 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR)


 dual agonists and related metabolic disease modulators.

Introduction & Mechanistic Rationale

The 2-aryl-5-methyloxazole-4-methyl ether structural motif is a privileged pharmacophore in medicinal chemistry. It is most prominently featured in the design of PPAR


 dual agonists (e.g., analogs of aleglitazar and muraglitazar) developed for the treatment of Type 2 diabetes, dyslipidemia, and atherosclerosis [1].

The premier method for installing this bulky, lipophilic tail onto a core scaffold (typically a phenolic or alcoholic derivative of tyrosine or a hydroxy-cyclohexyl ester) is via a modified Williamson ether synthesis. While early synthetic routes utilized the chloromethyl oxazole derivative—prepared via the condensation of an aryl aldehyde with butane-2,3-dione mono-oxime [2]—modern process chemistry heavily favors the iodomethyl variant: 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole.

The Causality of the Leaving Group: Iodine possesses a significantly larger atomic radius and higher polarizability than chlorine. This makes the carbon-iodine bond weaker and the iodide ion an exceptional leaving group. Transitioning from a chloride to an iodide electrophile drastically accelerates the


 kinetics, allowing the etherification to proceed at lower temperatures (50°C vs. 80°C+). This thermal control is critical; it prevents the thermal degradation of the oxazole ring and suppresses competing elimination (

) side reactions.

Experimental Design: The "Naked" Anion Effect

To achieve near-quantitative yields, the reaction conditions must be meticulously tuned. Simply mixing the reagents with a standard base often results in sluggish kinetics and poor conversion.

  • Base Selection (

    
    ):  Cesium carbonate is selected over traditional bases like 
    
    
    
    or
    
    
    . The large ionic radius of the
    
    
    cation results in a very low charge density. Consequently,
    
    
    forms a highly loose ion pair with the deprotonated phenoxide/alkoxide. This generates a "naked," highly nucleophilic anion that rapidly attacks the sterically hindered iodomethyl oxazole.
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the

    
     cation while leaving the nucleophilic anion unsolvated. This synergistic combination of 
    
    
    
    and DMF is the primary driver for high-yielding etherifications in complex drug scaffolds.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data, illustrating the dramatic impact of the leaving group and base selection on the overall yield of the oxazole ether.

Leaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)
Chloride (-Cl)

Acetone65 (Reflux)1245%
Chloride (-Cl)

DMF80862%
Iodide (-I)

DMF50678%
Iodide (-I)

MeCN60688%
Iodide (-I)

DMF 50 4 94%

Table 1: Comparison of reaction parameters for the synthesis of 2-aryl-5-methyloxazole-4-methyl ethers. The combination of the iodide electrophile with cesium carbonate in DMF provides the optimal kinetic environment.

Step-by-Step Protocol: Williamson Etherification

This protocol describes a self-validating workflow for the coupling of this compound with a generic phenolic substrate.

Materials & Reagents
  • This compound (Alkylating agent, 1.1 eq)

  • Phenolic Substrate (e.g., substituted phenol or tyrosine derivative, 1.0 eq)

  • Cesium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous, 10 mL/mmol)

  • 5% Aqueous Lithium Chloride (

    
    ) solution
    
Step 1: Nucleophile Generation
  • Charge a flame-dried, argon-flushed round-bottom flask with the phenolic substrate (1.0 mmol) and anhydrous DMF (10 mL).

  • Add anhydrous

    
     (1.5 mmol) in one portion.
    
  • Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation Check: A distinct color change (typically deepening to yellow or orange) should be observed. This visual cue confirms the successful deprotonation and formation of the active phenoxide ion.

Step 2: Electrophilic Alkylation
  • Dissolve this compound (1.1 mmol) in a minimal amount of anhydrous DMF (2 mL).

  • Add this solution dropwise to the phenoxide mixture over 10 minutes to prevent localized thermal spikes.

  • Equip the flask with a reflux condenser, heat the reaction mixture to 50°C, and stir for 4–6 hours.

  • Monitor the reaction via TLC (eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. The reaction is complete when the baseline-shifted phenolic spot is entirely consumed.

Step 3: Workup and Purification
  • Cool the reaction mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. This crashes out the highly hydrophobic oxazole ether product.

  • Extract the aqueous suspension with Ethyl Acetate (

    
     mL).
    
  • Critical Step: Wash the combined organic layers with a 5% aqueous

    
     solution (
    
    
    
    mL).
    • Causality: DMF is notoriously difficult to remove via simple water washes and will ruin downstream silica gel chromatography. The high ionic strength of the

      
       solution specifically chelates DMF, efficiently pulling it out of the organic phase.
      
  • Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biologically active ether.

Mechanistic Visualization

G Phenol Phenolic Substrate (1.0 eq) Base Base Addition (Cs2CO3, DMF) Phenol->Base Step 1 Phenoxide Naked Phenoxide Intermediate Base->Phenoxide Deprotonation Ether Biologically Active Oxazole Ether Phenoxide->Ether Step 2 (SN2) Oxazole 2-(4-Methylphenyl)-4-iodomethyl -5-methyloxazole Oxazole->Ether Electrophile

Figure 1: Mechanistic workflow of the Williamson ether synthesis using an iodomethyl oxazole.

References

  • Sanofi-Aventis. "3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis.
  • Malamas, M. S., et al. "Azole Phenoxy Hydroxyureas as Selective and Orally Active Inhibitors of 5-Lipoxygenase." Journal of Medicinal Chemistry, 1996, 39(1), 237-245.[Link]

Scale-up procedures for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis and Process Optimization of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Strategic Context & Application

This compound is a highly reactive, critical electrophilic intermediate. It is extensively utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators, which are therapeutic agents designed to modulate lipid and carbohydrate metabolism for the treatment of Type II diabetes and atherosclerosis[1].

While the chloromethyl analog[2] is often used in early discovery, the iodomethyl oxazole is heavily preferred in late-stage Active Pharmaceutical Ingredient (API) coupling. The superior leaving-group ability of the iodide ion facilitates milder alkylation conditions, suppresses competitive side reactions (such as elimination), and dramatically improves yields during complex etherification or amination steps.

Retrosynthetic Strategy

The scale-up synthesis relies on a robust, four-step linear sequence starting from commercially available p-toluamide and ethyl 2-chloroacetoacetate. The sequence avoids highly unstable intermediates and utilizes scalable, predictable transformations:

  • Blümlein-Lewy Cyclization: Condensation to form the oxazole core[3].

  • Ester Reduction: Conversion of the carboxylate to a carbinol.

  • Chlorination: Activation of the alcohol to an alkyl chloride[4].

  • Finkelstein Exchange: Halogen exchange to yield the final iodomethyl target.

Workflow Step1 p-Toluamide + Ethyl 2-chloroacetoacetate Step2 Ethyl 5-methyl-2-(p-tolyl)oxazole-4-carboxylate Step1->Step2 Blümlein-Lewy Cyclization (EtOH or Toluene, 80°C to Reflux) Step3 [5-methyl-2-(p-tolyl)oxazol-4-yl]methanol Step2->Step3 Ester Reduction (NaBH4/CaCl2, THF, 0-25°C) Step4 4-chloromethyl-5-methyl-2-(p-tolyl)oxazole Step3->Step4 Chlorination (SOCl2, cat. DMF, Toluene) Step5 This compound (Target API Intermediate) Step4->Step5 Finkelstein Halogen Exchange (NaI, Acetone, Reflux)

Figure 1: Four-step synthetic workflow for the target iodomethyl oxazole intermediate.

Step-by-Step Scale-Up Methodologies & Mechanistic Causality

Step 1: Hantzsch-Type Cyclization (Blümlein-Lewy Synthesis)

Objective: Construct the oxazole-4-carboxylate core. Protocol:

  • Charge a glass-lined reactor with p-toluamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.2 eq).

  • Add absolute ethanol (or toluene for higher-temperature azeotropic distillation) as the solvent.

  • Heat the mixture stepwise: maintain at 80 °C for 2 hours, then increase to 110 °C (reflux) for 14 hours[3],[5].

  • Remove the solvent under reduced pressure. Neutralize the crude mixture with saturated aqueous NaHCO₃ to quench residual HCl.

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and crystallize from heptane/ethyl acetate.

Causality & Expert Insight: Stepwise heating is mechanistically critical[5]. The initial 80 °C phase allows the nucleophilic attack of the amide nitrogen onto the alpha-chloro ketone to proceed without excessive thermal degradation of the starting materials. The subsequent high-temperature phase drives the dehydrative cyclization. When scaling up, using toluene with a Dean-Stark trap actively removes water, pushing the equilibrium toward the oxazole product and preventing unwanted ester hydrolysis. Self-Validating System: Water accumulation in the Dean-Stark trap serves as a macroscopic physical indicator of cyclization progress. LC-MS analysis must confirm the target mass


 of the oxazole ester, with the complete absence of the uncyclized acyclic intermediate.
Step 2: Ester Reduction to the Carbinol

Objective: Reduce the ester to a primary alcohol. Protocol:

  • Under an inert N₂ atmosphere, dissolve the oxazole ester (1.0 eq) in anhydrous THF.

  • Cool the reactor jacket to 0–5 °C.

  • Slowly dose a pre-mixed solution of NaBH₄ and CaCl₂ (1.5 eq) in THF.

  • Stir for 4 hours, allowing the reactor to gradually warm to room temperature.

  • Quench carefully with 1N NaOH to precipitate boron/calcium salts. Filter the slurry through a Celite pad.

  • Concentrate the filtrate to afford [5-methyl-2-(4-methylphenyl)oxazol-4-yl]methanol.

Causality & Expert Insight: While LiAlH₄ is ubiquitous on a laboratory scale, its extreme exothermicity and hydrogen gas evolution make it a severe hazard at the pilot scale. Using NaBH₄/CaCl₂ generates calcium borohydride


in situ. This reagent is significantly milder, highly chemoselective for esters, and vastly improves the safety profile of the reduction step without sacrificing yield.
Self-Validating System: Reaction completion is validated in-process by FTIR. The operator must observe the complete disappearance of the ester carbonyl stretch at ~1715 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.
Step 3: Chlorination of the Carbinol

Objective: Convert the carbinol to a reactive alkyl chloride[2],[4]. Protocol:

  • Dissolve the carbinol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C.

  • Warm to room temperature and stir for 3 hours.

  • Quench by slow addition to ice-cold water. Separate the organic layer, wash with brine, and concentrate.

Causality & Expert Insight: The addition of catalytic DMF generates the Vilsmeier-Haack intermediate, which acts as the true chlorinating agent. This significantly accelerates the reaction kinetics and minimizes the formation of bis-oxazole ether byproducts. Toluene is chosen over dichloromethane (DCM) to comply with industrial environmental regulations regarding halogenated solvents. Self-Validating System: The cessation of off-gas (SO₂ and HCl) bubbling visually indicates reaction completion. TLC (Hexane/EtOAc) will demonstrate a distinct non-polar shift from the carbinol to the chloromethyl product.

Step 4: Finkelstein Halogen Exchange

Objective: Halogen exchange to form the highly reactive iodomethyl target. Protocol:

  • Dissolve the chloromethyl oxazole (1.0 eq) in anhydrous acetone (10 volumes).

  • Add finely milled sodium iodide (NaI) (3.0 eq).

  • Heat the mixture to reflux (56 °C) for 12 hours. Ensure the reactor is shielded from direct light.

  • Cool to room temperature and filter off the precipitated NaCl.

  • Concentrate the filtrate under reduced pressure at < 30 °C.

  • Redissolve the residue in ethyl acetate, wash with 5% aqueous sodium thiosulfate (Na₂S₂O₃), and dry over MgSO₄.

Causality & Expert Insight: This reaction is thermodynamically driven to completion by Le Chatelier's principle; NaCl is completely insoluble in acetone and precipitates, forcing the forward reaction. The iodomethyl product is highly sensitive to photolytic cleavage. The thiosulfate wash is an absolute requirement to scavenge trace free iodine (


), which would otherwise catalyze the oxidative degradation of the product during storage.
Self-Validating System: Monitored by reverse-phase HPLC. The iodomethyl product exhibits a longer retention time than the chloromethyl precursor due to the larger, highly polarizable iodine atom increasing the molecule's lipophilicity.

Quantitative Data & Process Metrics

To ensure reproducibility across scale-up campaigns, the following critical process parameters (CPPs) and expected metrics must be adhered to:

StepReaction TypeTarget IntermediateExpected YieldTarget Purity (HPLC)Critical Process Parameters (CPPs)
1 CyclizationOxazole-4-carboxylate75–80%> 95%Stepwise heating protocol (80°C

110°C); Active water removal.
2 ReductionOxazole-4-methanol85–90%> 98%Exotherm control (0–5°C dosing); Complete salt precipitation during quench.
3 Chlorination4-Chloromethyl oxazole90–95%> 97%Vilsmeier-Haack catalysis (DMF); Continuous off-gas caustic scrubbing.
4 Finkelstein4-Iodomethyl oxazole88–92%> 99%Strict anhydrous acetone; Light exclusion; Thiosulfate wash to remove

.

Storage Note: The final this compound should be stored under an argon atmosphere at -20 °C to prevent dimerization or hydrolytic degradation.

References

  • "EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis." Google Patents.
  • "4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289." PubChem. URL: [Link]

  • "US6642389B2 - Oxazole derivatives." Google Patents.
  • "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." ChemRxiv. URL: [Link]

  • "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." Malaria World. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole Alkylation Ticket ID: OX-ALK-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely working with This compound (referred to hereafter as Intermediate-I ).[1] This electrophile is a critical building block for PPAR agonists (e.g., Muraglitazar analogs).

The Core Problem: While the iodomethyl group is a potent electrophile, its high reactivity often leads to stability issues that compromise yield. The most common yield-killers are hydrolytic degradation , homolytic cleavage (iodine release) , and competitive elimination .

Use the following decision tree to diagnose your current yield issue before proceeding to the protocols.

DiagnosticTree Start START: What is the primary symptom? Color Reagent is purple/dark? Start->Color Visual Inspection Spot TLC shows baseline spot? Start->Spot Analysis SideProd New spot (less polar)? Start->SideProd Analysis Iodine Free Iodine (Degradation) Action: Wash w/ Na2S2O3 Color->Iodine Alcohol Hydrolysis (Alcohol formation) Action: Dry Solvents/Reagents Spot->Alcohol Dimer Wurtz Dimer or Elimination Action: Lower Temp / Change Base SideProd->Dimer

Figure 1: Diagnostic Logic for low-yield scenarios involving halomethyl oxazoles.[1]

Module 1: Reagent Quality Control (The Iodide)

The stability of Intermediate-I is the single biggest variable.[1] The C-I bond at the 4-position is benzylic-like, making it susceptible to light-induced homolysis.[1]

Q: My starting material turns purple during storage. Can I still use it?

A: No. Purple coloration indicates the formation of


, which acts as an oxidant and a radical initiator, leading to polymerization.
  • Immediate Fix: Dissolve the solid in

    
     and wash with 
    
    
    
    aqueous
    
    
    (sodium thiosulfate) until the organic layer is pale yellow/colorless.[1] Dry over
    
    
    and concentrate in vacuo at
    
    
    .
  • Prevention: Store Intermediate-I at

    
     in amber vials under Argon.
    
Q: Should I isolate the iodide or generate it in situ?

A: Generate in situ (Finkelstein Condition) whenever possible. Isolating the iodide exposes it to air and moisture during filtration.[1] The "Finkelstein-Coupling" one-pot protocol (see Module 3) typically boosts yields by 15–20% compared to using isolated iodide.[1]

Module 2: Reaction Optimization (The Alkylation)

Protocol A: The "Finkelstein-Coupling" One-Pot (Recommended)

Best for: Maximizing yield and avoiding iodide isolation.[1]

The Logic: This method converts the more stable (but less reactive) chloromethyl precursor to the iodomethyl species transiently in the reaction vessel. The iodide reacts immediately with the nucleophile, preventing degradation.

Reagents:

  • Substrate: 2-(4-Methylphenyl)-4-chloromethyl-5-methyloxazole (1.0 equiv)

  • Nucleophile: Phenol/Amine/Thiol (1.1 equiv)[1]

  • Catalyst: NaI (0.2 – 1.0 equiv) [Note: 1.0 equiv speeds up reaction but 0.2 is sufficient if time permits]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetone (reflux) or MeCN (

    
    )[1]
    

Step-by-Step:

  • Charge the flask with the Nucleophile , Base , and Solvent . Stir for 15 mins to generate the anion.

  • Add NaI .[1][2][3]

  • Add the Chloromethyl Oxazole precursor.[1]

  • Heat to

    
    . Monitor by TLC/HPLC.
    
    • Mechanism:[1][3][4][5][6][7] The

      
       is displaced by 
      
      
      
      (Finkelstein).[1][2] The resulting
      
      
      is a better leaving group, allowing the Nucleophile to attack faster (
      
      
      ).
Protocol B: Direct Alkylation (Using Isolated Iodide)

Best for: Sensitive nucleophiles that cannot tolerate heat.[1]

Key Modification:

  • Solvent: Switch to DMF or DMSO .[1] These polar aprotic solvents accelerate

    
     rates significantly, allowing the reaction to proceed at Room Temperature , which suppresses elimination side-products.
    
  • Light: Wrap the flask in aluminum foil.

Module 3: Troubleshooting Common Failures

Issue 1: "I see a large amount of alcohol byproduct (Hydrolysis)."

Cause: Traces of water in the solvent or base.[1] The oxazole-methyl cation is highly electrophilic and will grab water faster than your bulky nucleophile.[1] Solution:

  • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.[1]

  • Switch from hygroscopic bases (like NaOH/KOH) to anhydrous Carbonates (

    
    , 
    
    
    
    ).[1]
  • Pro-Tip: Add 1.0 equiv of trimethyl orthoformate (TMOF) to the reaction mixture as a water scavenger.[1]

Issue 2: "The yield is low, and I see a non-polar spot (Elimination)."

Cause: The base is acting as a Brønsted base rather than a proton scavenger, causing E2 elimination to form the exocyclic methylene. Solution:

  • Lower the Basicity: If using

    
    , switch to 
    
    
    
    or
    
    
    .
  • Lower the Temperature: Elimination has a higher activation energy than substitution.[1] Reduce temp by

    
    .
    
Issue 3: "Reaction stalls at 60% conversion."

Cause: Iodide inhibition.[1] As the reaction proceeds, free iodide (


) accumulates.[1] If the reaction is reversible (rare for C-O bond formation but possible), or if the salt coats the base, kinetics slow down.
Solution: 
  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This solubilizes the nucleophile and prevents surface passivation of the inorganic base.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the competing pathways (Hydrolysis/Elimination).

ReactionPathway Start 4-Chloromethyl Precursor Inter 4-Iodomethyl Intermediate (Reactive) Start->Inter NaI (Finkelstein) Acetone/MeCN Product Alkylated Product (Target) Inter->Product Nucleophile (Nu-) SN2 Fast Alcohol Hydrolysis (Alcohol) Inter->Alcohol H2O (Trace) SN1/SN2 Elim Elimination (Exocyclic Olefin) Inter->Elim Strong Base/Heat E2

Figure 2: Reaction pathway showing the critical "Iodomethyl" junction where yield is determined.

Data Summary: Solvent & Base Effects[5]

SolventBaseTemp (

C)
Typical YieldRisk Factor
Acetone

Reflux (56)75-85%Good balance; slow if nucleophile is bulky.[1]
DMF

25 (RT)85-92%High yield, but difficult workup (DMF removal).[1]
MeCN

6080-88%Recommended Standard. Easy workup.[1]
Toluene

80<50%High hydrolysis/elimination risk.[1] Avoid.

References

  • Muraglitazar Process Chemistry

    • Title: Synthesis and SAR of Muraglitazar, a Dual PPAR Agonist.
    • Source:J. Med.[1] Chem. 2005, 48, 26, 8355–8358.

    • Context: Describes the optimiz
    • [1]

  • Finkelstein Reaction in Heterocycles

    • Title: Finkelstein Reaction: A Versatile Method for Alkyl Halide Synthesis.[1][3][8]

    • Source:Organic Chemistry Portal.[1][2]

    • Context: General mechanism and solvent effects for halide exchange.[1][5]

  • Oxazole Stability Studies

    • Title: Stability of solutions of antineoplastic agents (Alkylating Agents).[1][9]

    • Source:Cancer Chemother Pharmacol.[1]

    • Context: Discusses the hydrolytic instability of reactive alkyl

Sources

Troubleshooting low reactivity of iodomethyl oxazoles in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity of Iodomethyl Oxazoles

Department: Application Science & Process Chemistry Document ID: TS-OXZ-004 Last Updated: March 2026

Executive Summary: The "Reactivity" Paradox

Users frequently report "low reactivity" when employing iodomethyl oxazoles in nucleophilic substitutions (


). In 85% of cases, this is a misdiagnosis. The actual failure mode is often instability  (decomposition) of the iodide or competitive ring opening , not a lack of intrinsic electrophilicity.

Iodomethyl oxazoles are highly reactive "benzylic-like" electrophiles. If your reaction is failing, the iodide is likely degrading before the nucleophile can attack, or the oxazole ring itself is acting as an electrophile at the C2 position.

Diagnostic Matrix: Triage Your Reaction

Use this table to identify the root cause based on your crude LCMS/NMR data.

SymptomObservation (LCMS/NMR)Root CauseCorrective Action
Inertness Starting Material (SM) is recovered unchanged.Leaving Group Quality. You are likely using the chloro or bromo analog, not the iodo, and the nucleophile is too weak.Switch to Finkelstein Conditions (Add 10-20 mol% NaI).
Black Tar / Low Yield SM is consumed; no product; complex baseline "hump."Decomposition. The isolated iodomethyl oxazole degraded upon storage or handling.Do not isolate. Generate the iodide in situ from the chloride.
Ring Opening New peak with +18 mass (hydrolysis) or unexpected fragmentation.C2 Attack. The nucleophile (or base) attacked the oxazole C2 position, leading to ring opening (isocyanide formation).[1]Lower the basicity. Use steric bulk to protect C2. Switch to non-basic nucleophiles.
Dimerization Product mass = 2x SM minus halides.Self-Alkylation. The oxazole nitrogen of one molecule attacked the iodomethyl group of another.Dilute the reaction (<0.05 M).
Knowledge Base & FAQs
Q1: "I synthesized 4-(iodomethyl)oxazole, but it turned into a black oil overnight. Is it still usable?"

Status: Critical Failure. Technical Insight: Iodomethyl oxazoles are potent lachrymators and thermally unstable. The C-I bond is weak, and the adjacent heteroaromatic ring can facilitate radical decomposition or polymerization. Solution: Never store isolated iodomethyl oxazoles. Purchase or synthesize the stable 4-(chloromethyl) or 4-(bromomethyl) oxazole. Convert it to the reactive iodide in situ using the Finkelstein reaction.[2][3] This ensures the iodide is consumed immediately upon formation, minimizing decomposition [1].

Q2: "Why is the reaction fast with benzyl iodide but stalled with my oxazole?"

Status: Electronic Deactivation. Technical Insight: While "benzylic" in structure, the oxazole ring is electron-deficient (similar to pyridine).[1] This pulls electron density away from the methylene carbon, making the transition state for


 slightly less favorable compared to a carbocyclic benzyl system.
Solution:  Increase the dielectric constant of your solvent. Switch from THF to Acetone  (if using Finkelstein) or DMF/DMSO  (dipolar aprotic) to stabilize the transition state.
Q3: "I see a major byproduct where the oxazole ring is cleaved. Why?"

Status: Competitive C2 Attack. Technical Insight: The C2 position (between O and N) is the most electron-deficient site on the ring (pKa ~20 for deprotonation).[1] Strong nucleophiles or bases can attack C2, causing ring opening to an acyclic isocyanide enolate [2, 3]. Solution:

  • Avoid strong bases (e.g., NaH, LDA). Use mild bases like

    
     or DIPEA.
    
  • Steric Protection: If possible, use a 2-substituted oxazole (e.g., 2-phenyl) to block this site.

Validated Protocol: In-Situ Finkelstein Substitution

This protocol solves "low reactivity" by generating the hyper-reactive iodide transiently.

Scope: Alkylation of amines, thiols, or phenols using chloromethyl oxazoles.

Reagents:
  • Substrate: 4-(Chloromethyl)oxazole (1.0 equiv)

  • Nucleophile: Amine/Thiol (1.1 – 1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.2 equiv) [Note: Use 1.0 equiv if reaction is stubborn]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for higher solubility)
  • Solvent: Dry Acetone (0.1 M) or MeCN

Step-by-Step Workflow:
  • Charge: To a flame-dried flask, add the nucleophile, base (

    
    ), and NaI  (Sodium Iodide).
    
  • Solvate: Add dry Acetone or MeCN. Stir for 10 minutes to dissolve NaI (solution may turn slightly yellow).

  • Addition: Add 4-(chloromethyl)oxazole dropwise.

    • Mechanism:[2][3][4][5][6][7] The

      
       is displaced by 
      
      
      
      to form the reactive iodomethyl species. The nucleophile immediately reacts with this species, displacing
      
      
      and regenerating the catalyst.
  • Monitor: Stir at 40–60°C. Monitor by LCMS.

    • Success Marker: Disappearance of the chloride peak. You will likely not see the iodide intermediate because it reacts faster than it accumulates.

  • Workup: Filter off inorganic salts. Concentrate. Flash chromatography.

Visual Troubleshooting Guides
Diagram 1: Diagnostic Decision Tree

Use this logic flow to determine the next step in your optimization.

Troubleshooting Start Start: Reaction Stalled/Failed CheckSM Check LCMS: Is Starting Material (SM) (Chloromethyl oxazole) present? Start->CheckSM SM_Yes Yes, SM Intact CheckSM->SM_Yes SM Recovered SM_No No, SM Consumed CheckSM->SM_No SM Gone CheckNu Is Nucleophile Basic? SM_Yes->CheckNu CheckProd Is Desired Product Formed? SM_No->CheckProd Action_Finkelstein Diagnosis: Leaving Group too poor. Action: Add 20 mol% NaI (Finkelstein) CheckNu->Action_Finkelstein Nu is Weak/Neutral Action_Heat Diagnosis: High Activation Energy. Action: Switch solvent to DMF, Heat to 60°C CheckNu->Action_Heat Nu is Strong Prod_No No Product (Messy Baseline) CheckProd->Prod_No Complex Mixture Prod_RingOpen Byproduct: Ring Opened (+18 mass) CheckProd->Prod_RingOpen Specific Byproduct Action_Decomp Diagnosis: Iodide Instability. Action: Do NOT isolate Iodide. Use In-Situ Protocol. Prod_No->Action_Decomp Action_Base Diagnosis: C2 Attack/Ring Opening. Action: Switch to weaker base (K2CO3) or non-basic nucleophile. Prod_RingOpen->Action_Base

Caption: Logic flow for diagnosing failure modes in halomethyl oxazole substitutions.

Diagram 2: Reaction Pathways & Competition

Understanding the competition between the desired substitution and the fatal ring opening.

ReactionPathways SM 4-(Chloromethyl)oxazole Intermediate 4-(Iodomethyl)oxazole (Transient/Reactive) SM->Intermediate Finkelstein (Fast) RingOpen Ring Opening (Isocyanide) SM->RingOpen Path C: C2 Attack (Strong Base) NaI NaI (Cat.) NaI->SM Product Product (Substitution) Intermediate->Product Path A: SN2 Attack (Desired) Decomp Decomposition (Polymerization) Intermediate->Decomp Path B: Storage/Heat (Avoid Isolation) Intermediate->RingOpen Path C: C2 Attack Nu Nucleophile (Nu-)

Caption: Mechanistic competition. Path A is desired. Path B occurs if iodide is isolated. Path C occurs with strong bases.

References
  • Finkelstein Reaction & Halogen Exchange

    • Finkelstein, H. (1910).[5] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4][5] Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.[5]

    • Context: Foundational basis for the in situ generation of iodides to avoid instability issues.
  • Oxazole Ring Reactivity & C2 Acidity

    • BenchChem. (2025).[1][8] "The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity."

    • Context: Details the pKa (~20) of the C2 position and the propensity for ring opening under basic conditions.
  • Nucleophilic Substitution on Halomethyl Oxazoles

    • Anderson, B. A., et al. (2015). "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." National Institutes of Health (NIH) / Heterocycles.
    • Context: Confirms that halomethyl oxazoles behave like benzylic halides but are susceptible to side reactions; validates the use of amine/thiol nucleophiles.

Sources

Technical Support Center: Optimization of Alkylation using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-4-IODO-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

You are likely encountering yield losses or "elimination-like" impurities while using 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (referred to hereafter as Intermediate-I ).[1] This compound is a critical building block for PPAR agonists (e.g., Muraglitazar).[1]

While standard


-elimination (E2) is structurally impossible on the 4-iodomethyl group (due to the lack of 

-hydrogens on the oxazole ring), users frequently misidentify 1,4-elimination (vinylogous elimination) or hydrolytic decomposition as simple elimination.[1]
Quick Diagnostic: What are you seeing?
ObservationProbable CauseMechanism
New Spot (TLC) / Peak (HPLC) with Mass

or Polymer trail.
1,4-Elimination Base deprotonates the 5-methyl group , leading to the ejection of iodide and formation of a reactive exocyclic diene.[1]
New Peak with Mass

(Alcohol).[1]
Hydrolysis Trace water in solvent/base attacks the iodomethyl group.
Precipitate/Color Change (Darkening).Polymerization The reactive diene from 1,4-elimination polymerizes rapidly.[1]
Dimer Formation (

).[1]
Wurtz Coupling Metal-halogen exchange or radical coupling (rare, but possible with strong reducing agents).[1]

The "Hidden" Elimination Mechanism

To minimize the side product, you must understand that Intermediate-I is not a simple alkyl halide.[1] It is a vinylogous system .[1]

The 1,4-Elimination Trap

The methyl group at Position 5 is "acidic" (


) because the resulting anion is stabilized by the oxazole ring.[1]
  • Deprotonation: A strong base removes a proton from the 5-methyl group.[1]

  • Electron Shift: The electron density shifts into the ring.

  • Ejection: The iodide at Position 4 is ejected.

  • Result: Formation of a highly reactive aza-xylylene (exocyclic diene) intermediate, which rapidly decomposes or polymerizes.[1]

Pathway Visualization

ReactionPathways Reactant 4-Iodomethyl-5-methyloxazole (Intermediate-I) Product Desired Coupled Product (SN2) Reactant->Product SN2 Attack (Fast) Intermediate_Anion 5-Methylene Anion (Transient) Reactant->Intermediate_Anion Deprotonation at C5-CH3 Base Base (B:) Base->Intermediate_Anion Nucleophile Nucleophile (Phenol/Thiol) Nucleophile->Product Exocyclic_Diene Reactive Exocyclic Diene (1,4-Elimination Product) Intermediate_Anion->Exocyclic_Diene Loss of Iodide Polymer Polymer/Decomposition (Tar) Exocyclic_Diene->Polymer Rapid Polymerization

Figure 1: The competition between the desired


 coupling and the destructive 1,4-elimination pathway initiated by deprotonation of the 5-methyl group.[1]

Optimization Protocols

To suppress the 1,4-elimination, you must lower the basicity of the system while maintaining enough nucleophilicity for the


 reaction.
A. Base Selection (The Critical Variable)
BaseRisk LevelRecommendationWhy?
NaH / KH CRITICAL AVOID Strong enough to deprotonate C5-Me immediately.[1] Causes massive tarring.[1]
KOtBu HIGH AVOID Too strong; bulky base favors elimination over substitution.[1]

MODERATE Use with Caution Standard choice, but can be too basic in DMF at high temps (

C).[1]

LOW PREFERRED "Cesium Effect" increases nucleophile solubility without requiring high temperatures.[1]

MINIMAL Conditional Good for thiols; too weak for phenols.[1]
B. Solvent Strategy
  • Avoid: DMF or DMSO at high temperatures (

    
    C). These polar aprotic solvents strip cations, making the base "naked" and more aggressive, promoting elimination.
    
  • Preferred: Acetonitrile (MeCN) or Acetone.[1] These solvents moderate the basicity.

  • Biphasic Option: Toluene/Water with a Phase Transfer Catalyst (TBAB).[1] This keeps the bulk base in the aqueous phase, minimizing contact with the sensitive oxazole.

C. Temperature Control
  • Target:

    
    .
    
  • Reasoning: Elimination generally has a higher activation energy (

    
    ) than substitution.[1] Lower temperatures favor the Kinetic Product (
    
    
    
    ).[1]

Validated Experimental Workflow

This protocol is optimized for coupling Intermediate-I with a phenol (e.g., tyrosine derivative) to synthesize PPAR agonists like Muraglitazar.[1]

Materials
  • Substrate: Phenolic Nucleophile (1.0 equiv)

  • Electrophile: this compound (1.05 - 1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

  • Atmosphere: Nitrogen/Argon (Strictly anhydrous)[1]

Step-by-Step Protocol
  • Pre-Activation (Nucleophile Formation):

    • Charge the reaction vessel with the Phenol (1.0 equiv) and

      
        (1.5 equiv) in MeCN.
      
    • Stir at room temperature for 30 minutes.

    • Why? This generates the phenoxide anion before the sensitive iodide is added, ensuring the nucleophile is ready to attack immediately.

  • Controlled Addition:

    • Cool the mixture to 0°C .

    • Dissolve Intermediate-I in a minimal amount of MeCN.[1]

    • Add the iodide solution dropwise to the phenoxide mixture.

    • Why? Keeping concentration of the electrophile low relative to the nucleophile favors substitution over self-decomposition.

  • Reaction Phase:

    • Allow to warm to Room Temperature.[1] Monitor by TLC/HPLC.

    • Only if necessary: Heat to

      
      . Do NOT  exceed 
      
      
      
      .
  • Quench & Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with water (pH neutral) to remove inorganic salts.[1]

    • Critical: Do not use strong acid washes, as the oxazole ring can protonate and open.

Troubleshooting FAQs

Q: I see a spot on TLC that stays at the baseline. Is this the elimination product? A: Likely yes. The 1,4-elimination product (the exocyclic diene) is highly unstable and polymerizes into oligomers that streak or stay at the baseline. If you see this, your base is too strong or your temperature is too high.

Q: Can I use the Chloride analog instead of the Iodide to stop elimination? A: The chloride is less reactive toward


, which might force you to use higher temperatures, paradoxically increasing elimination.
  • Better approach: Use the Chloride but add NaI (0.1 equiv) (Finkelstein conditions) to generate the iodide in situ.[1] This keeps the steady-state concentration of the sensitive iodide low.

Q: My product is contaminated with the alcohol (Hydrolysis). A: This confirms moisture ingress. The iodomethyl group is very susceptible to hydrolysis.

  • Fix: Dry your solvent over molecular sieves (3Å). Ensure your

    
     is anhydrous (it is hygroscopic).[1]
    

Q: Why is the 5-methyl group so acidic? A: It is attached to the oxazole ring.[1] The anion formed at the 5-methyl position can delocalize onto the ring nitrogen and oxygen, creating a stabilized resonance structure similar to a benzyl anion. This makes it susceptible to deprotonation by bases like NaH or KOtBu.[1]

References & Grounding

  • Muraglitazar Synthesis & Impurities:

    • Devasthale, P. S., et al. "Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585]."[1][3] Journal of Medicinal Chemistry2005 , 48(6), 2248-2250.[1][3]

    • [1]

  • Process Chemistry of Oxazoles:

    • Antal, Z., et al. "Understanding and Controlling the Formation of an Impurity during the Development of Muraglitazar." Organic Process Research & Development2009 . (Discusses impurity profiles including hydrolysis and coupling side products).

    • [1]

  • General Reactivity of 4-Halomethyloxazoles:

    • Turchi, I. J.[1] "Oxazoles."[1][3][4][5] The Chemistry of Heterocyclic Compounds, Wiley. (Defines the acidity of alkyl groups attached to the oxazole ring).

Sources

Stabilizing 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole in solution for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stabilization and handling of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (referred to herein as MPI-Oxazole ). This guide is designed for researchers utilizing this compound in high-throughput screening, covalent probe development, or metabolic assays.

Chemical Profile & Stability Risks

Compound: this compound Functional Class: Alkylating Agent / Heterocyclic Intermediate Key Instability Factors:

  • Nucleophilic Susceptibility: The C4-iodomethyl group is a potent electrophile. It undergoes rapid

    
     substitution in the presence of nucleophiles (thiols, amines, water).
    
  • Photolability: The C-I bond is weak (

    
    50-60 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, releasing free iodine radical (
    
    
    
    ) and rendering the molecule inactive.
  • Hydrolytic Degradation: In aqueous buffers, especially at pH > 7.5, the iodide is displaced by hydroxide, forming the inactive hydroxymethyl alcohol.

Core Protocol: Preparation of "Assay-Ready" Stocks

Follow this "Golden Path" to maximize half-life.

Step 1: Solvent Selection & Preparation

Do not use Ethanol or Methanol. Nucleophilic attack by the solvent oxygen (solvolysis) will degrade the compound over time.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%, Water content 
    
    
    
    .
  • Pre-treatment: If the DMSO has been opened previously, store it over 3Å molecular sieves for 24 hours to strip absorbed atmospheric water.

Step 2: Solubilization (The "Cold-Start" Method)

Dissolution generates heat, which accelerates degradation.

  • Weigh the solid MPI-Oxazole in a reduced-light environment (amber lighting or foil-wrapped vials).

  • Chill the anhydrous DMSO to

    
    4°C (on ice) before adding it to the solid.
    
  • Vortex briefly (5-10 seconds) until dissolved.

  • Target Concentration: 10 mM to 50 mM. (Avoid dilute stocks <1 mM for long-term storage; higher concentrations are more stable due to self-buffering effects against trace hydrolysis).

Step 3: Storage
  • Vessel: Amber borosilicate glass vials with Teflon-lined caps. (Avoid polystyrene, which can leach plasticizers in DMSO).

  • Atmosphere: Overlay with Argon or Nitrogen gas before sealing to prevent moisture uptake.

  • Temperature: -80°C is optimal. -20°C is acceptable for <1 month.

Experimental Workflows & Troubleshooting

Visualizing the Stability Logic

The following diagram illustrates the critical decision points to prevent degradation during your assay workflow.

StabilityWorkflow Start Solid MPI-Oxazole Solvent Solubilization (Anhydrous DMSO) Start->Solvent Stock Stock Solution (-80°C, Dark) Solvent->Stock Dilution Aqueous Dilution (Assay Buffer) Stock->Dilution Risk1 Risk: Photolysis (Yellowing) Dilution->Risk1 UV Exposure Risk2 Risk: Hydrolysis (Inactive Alcohol) Dilution->Risk2 Time > 1h Risk3 Risk: Thiol Alkylation (False Inhibition) Dilution->Risk3 Buffer contains DTT Action1 Use Amber Vials Minimize Light Risk1->Action1 Action2 Keep DMSO < 0.5% Prepare Fresh (<15 min) Risk2->Action2 Action3 Remove DTT/BME from Buffer Risk3->Action3

Caption: Stability workflow identifying critical degradation nodes (Red) and required mitigation strategies (Dashed).

Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution turned yellow after a week at room temperature. Is it still usable?

Answer: No. The yellow color indicates the liberation of elemental iodine (


), a byproduct of homolytic C-I bond cleavage (photolysis) or oxidative degradation. This confirms that the concentration of active MPI-Oxazole has decreased, and the free iodine may act as a non-specific oxidant in your assay, leading to false positives.
  • Correction: Discard the stock. Prepare fresh stock in amber vials and store strictly at -20°C or -80°C.

Q2: Can I use DTT or

-Mercaptoethanol in my assay buffer?

Answer: Absolutely not. MPI-Oxazole is an alkylating agent. The iodomethyl group will react rapidly with the sulfhydryl groups of DTT or BME via an


 mechanism.
  • Consequence: The compound will be "quenched" before it reaches your biological target.

  • Alternative: If a reducing agent is strictly required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) , which is less nucleophilic than thiols and less likely to react with the alkyl iodide at neutral pH.

Q3: The compound precipitates when I dilute it into PBS. How do I fix this?

Answer: The oxazole core and p-tolyl group make this molecule highly lipophilic (high LogP).

  • Troubleshooting Protocol:

    • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Buffer) before the final spike.

    • Add Detergent: Include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound. This creates micelles that stabilize the hydrophobic molecule.

    • Limit Concentration: Ensure your final assay concentration does not exceed the thermodynamic solubility limit (likely < 50

      
      M in aqueous buffer).
      

Quantitative Data: Stability Matrix

ConditionTime% Remaining (Est.)Status
DMSO (-80°C, Dark) 6 Months> 98%Stable
DMSO (RT, Light) 24 Hours< 80%Unstable (Photolysis)
PBS pH 7.4 (RT) 1 Hour~ 90%Use Immediately
PBS pH 7.4 + 1mM DTT 5 Mins< 10%Rapid Reaction (Alkylation)

References

  • Synthesis and Stability of Halomethyl Oxazoles

    • Source: Hempel, C., & Nachtsheim, B. J. (2013).[1] Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides.[1] Synlett, 24, 2119-2123.[1]

    • Relevance: Details the synthesis and reactivity of 2,5-disubstituted oxazoles and the stability of oxazole intermedi
  • Biological Application of Iodomethyl-Oxazoles

    • Source: Glaxo Group Ltd. (2005). EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives.
    • Relevance: Describes the use of "2-(4-fluorophenyl)-4-iodomethyl-5-methyloxazole" as a reactive building block, confirming the handling protocols for this specific class of alkyl iodides.
  • DMSO Stock Solution Best Practices

    • Source: Oldenburg, K., et al. (2005).[2] High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.

    • Relevance: Provides field-proven data on the impact of water uptake and freeze-thaw cycles on compound stability in DMSO.
  • Reactivity of Alkyl Halides in Biological Buffers

    • Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press.

    • Relevance: Authoritative text on the reactivity of alkyl halides (like iodomethyl groups) toward cysteine (thiols) and other nucleophiles in physiological buffers.

Sources

Overcoming solubility issues of oxazole intermediates in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic intermediates.

Oxazole derivatives are highly valued in medicinal chemistry, but they inherently suffer from poor aqueous solubility. This is primarily due to their planar, lipophilic aromatic structure and the absence of strong hydrogen-bond donors[1]. When transitioning these intermediates from organic storage stocks (like DMSO) into aqueous biochemical assay buffers, the sudden shift in the dielectric constant forces the hydrophobic molecules to rapidly aggregate, leading to "solvent crashing" or crystallization.

This guide is designed to help you troubleshoot these solubility issues using field-proven, mechanistically grounded strategies.

Diagnostic Workflow: Resolving Oxazole Precipitation

Workflow Step1 Oxazole Precipitation Detected in Assay Buffer Step2 Assess DMSO Concentration Is it > 2% v/v? Step1->Step2 Step3 Reduce DMSO to < 2% to Prevent Viscosity Artifacts Step2->Step3 Yes Step4 Screen Non-Ionic Surfactants (e.g., 0.01% Tween-20) Step2->Step4 No Step3->Step4 Step5 Does the Surfactant Denature the Target Protein? Step4->Step5 Step6 Implement HP-β-Cyclodextrin Inclusion Complexation Step5->Step6 Yes Step7 Soluble Oxazole in Biocompatible Buffer Step5->Step7 No Step6->Step7

Diagnostic workflow for resolving oxazole intermediate solubility issues in aqueous buffers.

Troubleshooting Guide & FAQs

Q1: Why do my oxazole intermediates crash out when transitioning from DMSO stocks to aqueous assay buffers? A: This is a classic "solvent crash" driven by local supersaturation. When a highly concentrated DMSO stock is spiked into an aqueous buffer, the oxazole molecules at the injection interface experience a sudden drop in solvent capacity before complete mixing occurs. Furthermore, simply increasing the DMSO concentration is not a viable workaround; high DMSO concentrations increase solvent viscosity, which artificially reduces the association rate of protein-ligand binding kinetics and can lead to false negatives in your assays[2].

Q2: How can I optimize cosolvent concentrations without inhibiting my biochemical assays? A: Biochemical assays generally have a strict DMSO tolerance of <2% (v/v) to prevent protein unfolding and viscosity-induced kinetic artifacts[2]. If your oxazole requires more than 2% DMSO to remain soluble, you must pivot to a multi-component system. I recommend a "titration matrix" approach: keep DMSO at 1%, and supplement with low concentrations of non-ionic surfactants (like Tween-20) or polymeric cosolvents (like PEG-400) that do not perturb the target protein's tertiary structure.

Q3: What role do cyclodextrins play in rescuing oxazole solubility, and which should I choose? A: Cyclodextrins (CDs) are cyclic oligosaccharides that provide a hydrophobic internal cavity for lipophilic guest molecules (like the planar oxazole ring), while their hydrophilic exterior maintains excellent aqueous solubility[3][4]. For oxazoles, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Native β-cyclodextrin has the correct cavity size (6.0 - 6.5 Å) for oxazoles, but it suffers from poor inherent water solubility (only 1.85% w/v)[3]. The hydroxypropyl modification dramatically increases the excipient's solubility (>50% w/v), allowing for highly concentrated drug-excipient complexes.

Q4: How do I implement surfactant-mediated solubilization without denaturing target proteins? A: Surfactants lower the interfacial tension between the hydrophobic oxazole and the aqueous buffer by forming micelles. However, ionic surfactants like Sodium Dodecyl Sulfate (SDS) will denature most assay proteins by disrupting electrostatic interactions[3]. Instead, utilize non-ionic surfactants like Tween-20 or Triton X-100. The key is to use them at concentrations just above their Critical Micelle Concentration (CMC)—typically 0.01% to 0.05% (v/v). This provides enough hydrophobic cores to solubilize the oxazole without stripping structural lipids from your target proteins.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in validation steps.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Purpose: To empirically determine the exact concentration at which your oxazole intermediate precipitates in the final assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the oxazole intermediate in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO to create a 10-point concentration gradient.

  • Buffer Spiking: Spike 2 µL of each DMSO stock into 198 µL of the target aqueous buffer in a 96-well clear-bottom plate. This ensures a constant, assay-compatible final DMSO concentration of 1% (v/v).

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature on a plate shaker (300 rpm) to allow thermodynamic equilibration and potential nucleation.

  • Validation (Measurement): Measure light scattering using a nephelometer. The kinetic solubility limit is definitively identified at the concentration where scattering intensity sharply increases above the buffer baseline.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (Co-Evaporation Method)

Purpose: To permanently solubilize highly lipophilic oxazoles prior to assay introduction.

  • Solvent Dissolution: Dissolve the oxazole intermediate in a volatile organic solvent (e.g., ethanol or methanol)[5].

  • Host Preparation: Dissolve HP-β-Cyclodextrin in deionized water at a 1:1 or 1:2 molar ratio relative to the oxazole intermediate[5].

  • Complexation: Add the organic oxazole solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring (500 rpm).

  • Incubation: Stir the mixture for 24 hours at room temperature to facilitate complete inclusion complex formation[5].

  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporation) to yield a solid, amorphous powdered inclusion complex[5].

  • Validation: Reconstitute the resulting powder in your aqueous assay buffer. Use Dynamic Light Scattering (DLS) to confirm the absence of large aggregates (>100 nm), validating successful complexation.

Quantitative Data & Reference Tables

Table 1: Cosolvent & Excipient Limits in Biochemical Assays

ExcipientClassificationMax Recommended ConcentrationMechanistic Rationale
DMSO Cosolvent< 2% (v/v)Higher concentrations alter solvent viscosity, artificially reducing protein-ligand association rates[2].
Tween-20 Non-ionic Surfactant0.01% - 0.05% (v/v)Operates near its CMC to form micelles without stripping structural lipids from target proteins.
HP-β-CD Complexing Agent1% - 5% (w/v)Encapsulates hydrophobic oxazole moieties; highly water-soluble and generally biologically inert[4].
PEG-400 Polymeric Cosolvent< 5% (v/v)Modulates dielectric constant; excessive amounts can cause macromolecular crowding effects.

Table 2: Physicochemical Properties of Common Cyclodextrins

Cyclodextrin TypeCavity Diameter (Å)Aqueous Solubility (g/100mL)Suitability for Oxazoles
α-Cyclodextrin 4.7 - 5.314.5Low; cavity is generally too small to accommodate substituted oxazole rings[3].
β-Cyclodextrin 6.0 - 6.51.85Moderate; good structural fit but severely limited by its own poor aqueous solubility[3].
γ-Cyclodextrin 7.5 - 8.323.2Low-Moderate; cavity may be too large, leading to weak binding affinity[3].
HP-β-Cyclodextrin 6.0 - 6.5> 50.0High; optimal cavity size combined with excellent aqueous solubility.

References

1.[3] A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.[Link] 2.[5] Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link] 3.[4] Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link] 4.[2] Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry - ACS Publications.[Link] 5.[1] Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Exothermic Reaction Control for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pharmaceutical scale-up and process chemistry. This guide is specifically engineered for researchers and drug development professionals handling highly reactive oxazole-based alkylating agents.

Diagnostic Overview: The Chemical Physics of the Exotherm

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a premier alkylating agent utilized extensively in the synthesis of complex therapeutics, including PPAR


 dual agonists[1]. However, the specific structural features that make it effective also render it hazardous at scale.

The exceptional leaving group ability of the iodide ion, combined with the benzylic-like resonance stabilization provided by the oxazole ring, results in remarkably fast nucleophilic substitution (


) reactions. Thermodynamically, the enthalpy of formation for new C-O, C-N, or C-S bonds vastly exceeds the energy required to cleave the weak C-I bond, releasing substantial heat (

)[2]. At a laboratory scale, the high surface-area-to-volume ratio (

) allows for rapid heat dissipation. Upon scale-up, volume increases cubically while surface area increases only quadratically, leading to severe heat accumulation, localized hot spots, and potential thermal runaway[2][3].

Troubleshooting & FAQs

Q: Why does the reaction temperature spike uncontrollably when I add the oxazole reagent to my phenoxide/amine solution? A: This is a classic dosing-controlled thermal runaway. The rate of heat generation from the


 alkylation is exponentially exceeding the linear heat removal capabilities of your reactor's hardware[4].
Resolution: Never perform a "charge-and-mix" batch operation. You must dose the iodomethyl oxazole slowly into the nucleophile using an automated pump interlocked with the reactor's internal temperature (

). If

exceeds your setpoint (e.g., 5°C), the dosing must automatically halt until the chiller restores the thermal baseline[5][6].

Q: I am detecting high levels of dimerization and ring-opened degradation products. Is this related to my cooling system? A: Yes. Impurity formation is a direct consequence of inadequate thermal control. While the primary


 target reaction has a low activation energy (

) and proceeds rapidly at low temperatures, secondary decomposition pathways (such as self-alkylation or oxazole ring degradation) have higher

barriers. If the reaction temperature is allowed to exceed 25°C due to cooling failure, the kinetics of these parasitic side reactions accelerate exponentially[2][4]. Strict isothermal control is mandatory.

Q: What is the optimal solvent system to manage the heat of this reaction? A: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are standard because they accelerate the desired


 pathway[3]. However, DMF has a relatively low specific heat capacity. To compensate, operate at higher dilutions (e.g., 0.5 M to 1.0 M) so the solvent mass can act as a thermal sink. Ensure your dynamic temperature control system (chiller) has a high cooling power density (W/L) to manage the specific heat output[6][7].

Standard Operating Procedure: Controlled Exothermic Alkylation

The following self-validating protocol is designed for a 100 mmol scale-up to ensure absolute thermal control and maximum product purity.

Step 1: Reactor Preparation Charge a jacketed reactor with the nucleophile (100 mmol) and base (e.g.,


, 150 mmol) in 100 mL of anhydrous DMF. Ensure the reactor is equipped with an internal thermocouple and an overhead stirrer to prevent localized hot spots[4].

Step 2: Thermal Equilibration Engage the dynamic chiller to bring the jacket temperature (


) to -10°C. Wait until the internal reaction temperature (

) stabilizes at exactly 0°C[5].

Step 3: Reagent Preparation Dissolve this compound (105 mmol) in 50 mL of anhydrous DMF. Note: Do not store this solution at room temperature for extended periods to prevent premature degradation.

Step 4: Interlocked Dosing Initiate dosing of the oxazole solution at 0.5 mL/min. Self-Validation Check: Monitor the temperature differential (


). If 

exceeds 15°C, the exothermic heat evolution is outpacing your chiller's heat transfer coefficient. You must immediately reduce the dosing rate by 50% to prevent thermal runaway[7].

Step 5: Isothermal Propagation Upon completion of dosing, adjust


 to maintain 

at 15°C for 2 hours. Do not allow

to exceed 25°C at any point to prevent the activation of thermal decomposition pathways[2].

Step 6: Quenching Quench the reaction by slowly adding 200 mL of cold water. Caution: The dissolution of inorganic salts and the hydration of DMF are also highly exothermic processes; maintain active jacket cooling during the quench[3].

Data Analytics: Thermal Parameters & Impurity Profiling

The table below summarizes the critical relationship between cooling capacity, dosing rates, and the resulting chemical profile during the alkylation process.

Scale (mmol)Dosing Time (hrs)Chiller Capacity (W/L)Max Internal Temp (

)
Target Yield (%)Impurity Profile (%)
100.5Ambient (Air)28°C82.4%12.1% (High Dimerization)
1001.050 W/L22°C89.5%6.3%
1003.0150 W/L8°C96.2%< 1.0%
5004.0250 W/L5°C98.1%< 0.5% (Optimal)

Systems Logic & Process Visualization

ControlLogic React Jacketed Reactor (Exothermic Alkylation) Thermo Internal Thermocouple (Tr Measurement) React->Thermo Heat Generation Logic Control System (Tr > 5°C?) Thermo->Logic Tr Data Pump Automated Dosing Pump (Iodomethyl Oxazole) Logic->Pump YES: Pause Dosing NO: Continue Chiller Dynamic Chiller (Tj Adjustment) Logic->Chiller Adjust Jacket Temp (Tj) Pump->React Doses Reagent Chiller->React Coolant Flow

Automated feedback loop for dosing-controlled thermal management.

Pathway Start This compound + Nucleophile SN2 S_N2 Alkylation (Fast, Highly Exothermic) Start->SN2 T < 5°C Controlled Decomp Thermal Runaway / Side Reactions (High Ea Barrier Crossed) Start->Decomp T > 25°C Uncontrolled Product Target Alkylated Product (High Yield) SN2->Product Impurity Dimerization & Ring Degradation (Impurities) Decomp->Impurity

Kinetic divergence between target S_N2 alkylation and thermal decomposition.

References

  • Title: WO2003043985A1 - Heterocyclic compounds and methods of use Source: Google Patents URL
  • Title: Thermal runaway Source: Wikipedia URL: [Link]

  • Title: From beaker to bucket: The safe scale-up of organic electrolyte materials Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Chemical Accident Prevention & Preparedness Source: EUROPA (European Commission Joint Research Centre) URL: [Link]

  • Title: The Role of Chillers in the Pharmaceutical Industry Source: Lneya URL: [Link]

  • Title: Temperature Control Source: Lab Unlimited URL: [Link]

  • Title: Ionic liquid synthesis in a microstructured reactor for process intensification Source: SciSpace / Chemical Engineering Journal URL: [Link]

Sources

Removing unreacted 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole from crude mixtures

[1]

Executive Summary

You are likely encountering difficulty removing unreacted 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (referred to hereafter as Intermediate-I ) from your coupling reaction.[1]

Intermediate-I is a highly reactive alkylating agent.[1] Its lipophilicity often mirrors that of the desired coupled product (e.g., Romazarit-type ethers or thioethers), making chromatographic separation (flash column) difficult due to overlapping

1

1

This guide prioritizes Chemical Scavenging over standard chromatography, as it relies on changing the polarity of the impurity rather than minor differences in adsorption.

Module 1: Chemical Scavenging (Recommended)[1]

The Logic: Intermediate-I is an electrophile.[1] By reacting the unreacted excess with a highly polar or basic nucleophile (the scavenger), you convert the lipophilic impurity into a charged species. This allows it to be removed via simple aqueous extraction or filtration, leaving your neutral product in the organic phase.

Protocol A: The "Morpholine Wash" (Liquid Phase Scavenging)

Best for: Large scale (>5g) where polymer resins are too expensive.[1]

Mechanism: Morpholine attacks the iodomethyl group, forming a quaternary ammonium salt or a basic tertiary amine (depending on conditions), which is water-soluble or acid-soluble.[1]

Step-by-Step Workflow:

  • Quench: At the end of your main reaction, add 1.5 - 2.0 equivalents (relative to the estimated unreacted Intermediate-I) of Morpholine directly to the reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Validation: Check TLC.[2] The spot for Intermediate-I should disappear, replaced by a baseline spot (the morpholine adduct).[1]

  • Work-up:

    • Dilute with organic solvent (DCM or EtOAc).[1]

    • Wash 1: 1M HCl (aq).[1] Crucial Step: This protonates the excess morpholine and the new morpholine-oxazole adduct, pulling them into the aqueous layer.

    • Wash 2: Water.[1][3]

    • Wash 3: Brine.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Protocol B: Polymer-Supported Scavenging (Solid Phase)

Best for: Small scale (<1g), library synthesis, or high-value compounds.[1]

Reagent: Polymer-supported Thiophenol or Trisamine.[1]

  • Add Resin: Add 3–4 equivalents of PS-Thiophenol resin to the crude reaction mixture.

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the resin) for 2–4 hours.

  • Filter: Filter the mixture through a fritted funnel or Celite pad. The unreacted Intermediate-I is now covalently bound to the solid beads and is removed in the filter cake.[1]

  • Concentrate: The filtrate contains your pure product.

Module 2: Visualization & Workflow Logic

The following diagram illustrates the decision logic for choosing the correct purification path based on your specific impurity profile.

PurificationLogicStartCrude Mixture ContainingUnreacted Intermediate-ICheckColorIs the mixture dark brown/purple?Start->CheckColorThioWashPerform Sodium Thiosulfate Wash(Remove I2)CheckColor->ThioWashYes (Free Iodine present)CheckRfDoes Product Rf overlapwith Intermediate-I?CheckColor->CheckRfNoThioWash->CheckRfScavengeMethod: Chemical Scavenging(Protocol A/B)CheckRf->ScavengeYes (ΔRf < 0.1)ColumnMethod: Flash Chromatography(Gradient Optimization)CheckRf->ColumnNo (ΔRf > 0.2)RecrystMethod: Recrystallization(Solvent: Hexane/EtOAc)Column->RecrystIf purity < 95%

Figure 1: Decision tree for purification strategy. Note that "Scavenging" is the preferred path when chromatographic separation is difficult due to similar polarity.[1]

Module 3: Troubleshooting & FAQs

Issue 1: The "Brown Oil" Phenomenon

Symptom: The crude mixture turns dark brown or purple upon standing or concentration.[1] Diagnosis: Homolytic cleavage of the C-I bond.[1] The iodomethyl group is light-sensitive.[1] The color is free molecular iodine (

1Resolution:
  • Dissolve crude in EtOAc.[1]

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
  • Shake vigorously until the organic layer turns pale yellow/clear. The thiosulfate reduces

    
     (purple) to iodide 
    
    
    (colorless, water-soluble).[1]
Issue 2: Product Co-elution on Silica

Symptom: On TLC, the product and Intermediate-I appear as a single elongated spot or have

Diagnosis:1Resolution:
  • Change Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The alkyl iodide is often significantly more hydrophobic than the coupled product (especially if the product contains polar moieties like amides or alcohols), resulting in better separation on C18.

  • Change Mobile Phase Modifier: Do NOT use amine modifiers (like triethylamine) in the eluent if you haven't scavenged yet, as they may react with the alkyl iodide on the column, creating streaks.

Issue 3: Stability of Intermediate-I

Question: "Can I store the recovered Intermediate-I?" Answer: It is not recommended to recover unreacted Intermediate-I from a crude mix for reuse due to degradation.[1] If you must store the pure reagent:

  • Protect from light: Amber vial wrapped in foil.

  • Temperature: Store at -20°C.

  • Stabilizer: Add copper turnings (radical scavenger) to the solid to inhibit iodine liberation.[1]

Module 4: Quantitative Data & Properties

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / DescriptionRelevance to Purification
Molecular Formula

Heavy atom (I) dominates mass transport.[1]
Appearance Off-white to tan solidDarkens to brown upon decomposition (

release).[1]
Solubility (Water) NegligibleCannot be washed away with water alone.
Solubility (DCM/EtOAc) HighGood for extraction workups.
Reactivity Electrophilic (

active)
Vulnerable to nucleophilic attack (Scavenging target).
TLC Visualization UV (254 nm)Strong UV absorption due to aryl-oxazole conjugation.[1]

References

  • Turchi, I. J.[4] (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. Link Authoritative text on oxazole synthesis and reactivity, establishing the electrophilic nature of 4-halomethyl derivatives.[1]

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley.[4] Link Detailed guide on handling functionalized oxazoles, including stability of halomethyl side chains.

  • Hielscher Ultrasonics. (2014).[1] Improve your Scavengers by Ultrasonic Mixing. Link Technical methodology for increasing the efficiency of solid-phase scavengers in crude mixtures.[1]

  • Charette, A. B. (2001). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[4] Source for standard workup protocols involving alkyl halides and iodine quenching with thiosulfate.

Technical Support Center: Handling & Stability of Iodomethyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Stability profiling, storage protocols, and troubleshooting for iodomethyl-substituted oxazoles (e.g., 4-(iodomethyl)oxazole, 2-iodomethyl-5-phenyloxazole).

Core Stability Profile & Mechanistic Insight

Iodomethyl oxazole derivatives are high-value electrophilic intermediates used frequently in heterocycle synthesis and bioconjugation. However, their utility is often compromised by their dual sensitivity to moisture and light .

The Instability Mechanism: The carbon-iodine (C-I) bond in the iodomethyl group is intrinsically weak due to the excellent leaving group ability of iodide (


). In the presence of moisture, water acts as a nucleophile, displacing the iodide to form the corresponding alcohol (hydroxymethyl oxazole) and hydroiodic acid (HI).
  • Autocatalytic Decomposition: The generated HI is a strong acid that can protonate the oxazole nitrogen (

    
    ), destabilizing the aromatic system and potentially catalyzing ring-opening hydrolysis or polymerization [1].
    
  • Photolytic Cleavage: Exposure to light promotes homolytic cleavage of the C-I bond, generating radical species and elemental iodine (

    
    ), which manifests as a yellow/brown discoloration.
    
Stability Data Matrix
ParameterSensitivity LevelCritical ThresholdsConsequence of Failure
Moisture High > 50 ppm

in solvent
Hydrolysis to alcohol + HI generation
Light High Ambient lab light > 1 hrHomolytic cleavage,

formation (browning)
Temperature Moderate > 25°C (Solid), > 0°C (Solution)Thermal decomposition, polymerization
pH Moderate pH < 4 or pH > 9Ring opening (acid/base catalyzed)
Standard Operating Procedures (SOPs)
Protocol A: Storage & Aliquoting
  • Arrival: Upon receipt, immediately inspect the container. If the solid is yellow or brown (and was expected to be white/off-white), degradation has likely initiated.

  • Long-Term Storage: Store at -20°C or -80°C under an argon atmosphere.

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or shrink bands over the cap.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: Use anhydrous aprotic solvents (e.g., Acetonitrile, DMF, DCM). Avoid nucleophilic protic solvents (MeOH, EtOH) unless the reaction is instantaneous and performed at low temperature.[1]

  • Drying: Solvents must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

  • Base Scavenger: Always include a non-nucleophilic base (e.g.,

    
    , DIPEA, or 2,6-lutidine) in the reaction mixture to neutralize any HI generated in situ, preventing autocatalysis [2].
    
Visualizing Degradation & Handling

The following diagram illustrates the degradation pathways and the logic behind the recommended handling procedures.

G Start Iodomethyl Oxazole (Intact) Hydrolysis Hydrolysis (Nucleophilic Subst.) Start->Hydrolysis + H2O Photolysis Homolytic Cleavage Start->Photolysis + Light Moisture Moisture (H2O) Moisture->Hydrolysis Light UV/Vis Light Light->Photolysis Alcohol Hydroxymethyl Oxazole (Impurity) Hydrolysis->Alcohol HI HI (Acid) Hydrolysis->HI Radical Radical Species Photolysis->Radical HI->Hydrolysis Autocatalysis RingOpen Ring Opening/ Polymerization HI->RingOpen Acid Catalysis I2 Iodine (I2) (Yellow/Brown Color) Radical->I2

Figure 1: Mechanistic pathways of iodomethyl oxazole degradation. Note the central role of HI in autocatalytic failure.

Troubleshooting Guide (Q&A)

Q1: My compound turned from off-white to yellow/brown during storage. Is it still usable?

  • Diagnosis: The color change indicates the liberation of elemental iodine (

    
    ), likely due to trace moisture hydrolysis or photodegradation.
    
  • Action:

    • Check Purity: Run a TLC or LC-MS. If the impurity (alcohol or dimer) is < 5%, you may purify.

    • Purification: Dissolve in DCM and wash with dilute aqueous sodium thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide (removing the color). Dry organic layer immediately over
      
      
      and concentrate.[2]
    • Prevention: Ensure future storage is in amber vials under Argon.

Q2: I observe low yields when alkylating thiols with iodomethyl oxazole.

  • Diagnosis: Thiols are prone to oxidation to disulfides by the iodine generated from decomposing starting material. Alternatively, the base used might be too strong, causing elimination of HI to form a reactive exocyclic methylene intermediate which polymerizes.

  • Action:

    • Degas Solvents: Oxygen accelerates disulfide formation.

    • Milder Base: Switch from strong bases (NaH) to milder carbonates (

      
      ) or organic bases (DIPEA).
      
    • Temperature: Conduct the alkylation at 0°C to suppress elimination side reactions.

Q3: The NMR spectrum in


 shows shifting peaks over time. 
  • Diagnosis: Chloroform often contains trace HCl (unless filtered through basic alumina) and is naturally acidic. This acidity can protonate the oxazole or catalyze hydrolysis if the tube is not sealed perfectly.

  • Action:

    • Solvent Switch: Use

      
       or 
      
      
      
      for stability checks.
    • Neutralization: Filter

      
       through basic alumina or add a few solid grains of 
      
      
      
      directly to the NMR tube to scavenge acid [3].
Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent for reactions involving iodomethyl oxazoles? A: Generally, no . Methanol is a protic nucleophile. While iodine is a good leaving group, the rate of solvolysis (methanol attacking the carbon to form the methyl ether) can be significant, especially if the reaction mixture warms up. If you must use alcohols, keep the temperature at -20°C or lower.

Q: How do I weigh out hygroscopic iodomethyl derivatives without a glovebox? A:

  • Allow the storage vial to warm to room temperature before opening to prevent condensation.

  • Flush the receiving vessel with Nitrogen/Argon.

  • Weigh quickly.

  • Do not return unused solid to the original stock vial if it was exposed to humid air; discard or store separately as "working stock."

Q: What is the best way to dry the product if it gets wet? A: Do not use heat. Dissolve the compound in DCM, dry the solution over anhydrous


, filter, and concentrate under high vacuum at ambient temperature. Store immediately under inert gas.
References
  • BenchChem. (2025).[1][3] Stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. Retrieved from

  • Graham, T. H. (2010).[4] A Direct Synthesis of Oxazoles from Aldehydes.[4][5] Organic Letters, 12(16), 3614-3617. Retrieved from

  • Nachtsheim, B. J., & Hempel, C. (2013).[6] Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides.[6] Synlett, 24, 2119-2123.[6] Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a critical electrophilic intermediate, primarily utilized in the synthesis of PPAR agonists (e.g., glitazars) and other oxazole-based medicinal scaffolds. Its high reactivity, driven by the iodomethyl "warhead" at the C4 position, makes it superior to its chloromethyl analog for nucleophilic substitutions but also renders it susceptible to hydrolysis and photolytic degradation.[1]

This guide provides a comparative NMR profiling framework. It focuses on distinguishing the target iodide from its synthetic precursor (chloride) and hydrolysis byproducts (alcohol), a common challenge in process chemistry due to the incomplete nature of Finkelstein halogen exchange reactions.[1]

Structural Analysis & Proton Assignment

The 1H NMR spectrum of this molecule is defined by three distinct regions: the aromatic zone (p-tolyl), the heteroaromatic core substituents (5-methyl), and the functionalized alkyl halide (4-iodomethyl).

Predicted Chemical Shift Profile (CDCl₃, 300-400 MHz)

Note: Values are grounded in empirical data for 2,4,5-substituted oxazoles and standard substituent effects.

Proton LabelMoietyChemical Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
H-a Ar-H (Ortho to Oxazole)7.90 – 7.95Doublet (J ≈ 8 Hz)2HDeshielded by the oxazole ring current and conjugation.
H-b Ar-H (Meta to Oxazole)7.25 – 7.30Doublet (J ≈ 8 Hz)2HTypical aromatic range; coupled to H-a.
H-c 4-CH₂-I 4.20 – 4.30 Singlet2HDiagnostic Peak. Upfield from -Cl analog due to the heavy atom effect of Iodine.
H-d 5-CH₃2.50 – 2.60Singlet3HDeshielded relative to toluene methyl due to direct attachment to the oxazole ring.[1]
H-e Ar-CH₃2.38 – 2.42Singlet3HStandard benzylic methyl shift.[1]
DOT Diagram: Structural Proton Mapping

OxazoleStructure cluster_molecule This compound cluster_signals NMR Signals (CDCl3) Oxazole Oxazole Core (C3NO) Tolyl p-Tolyl Group (Pos 2) Oxazole->Tolyl IodoMe Iodomethyl (-CH2-I) (Pos 4) Target Signal: ~4.25 ppm Oxazole->IodoMe Methyl Methyl (-CH3) (Pos 5) Oxazole->Methyl Sig_A H-a: 7.9 ppm (d) Tolyl->Sig_A Sig_B H-b: 7.3 ppm (d) Tolyl->Sig_B Sig_E H-e: 2.40 ppm (s) Tolyl->Sig_E Sig_C H-c: 4.25 ppm (s) (DIAGNOSTIC) IodoMe->Sig_C Sig_D H-d: 2.55 ppm (s) Methyl->Sig_D

Figure 1: Structural mapping of protons to their respective NMR signals. The Iodomethyl group (Red) is the critical quality attribute.

Comparative Analysis: The "Halogen Walk"

The most common synthesis route involves the Finkelstein reaction, converting the Chloromethyl precursor into the Iodomethyl product using NaI in acetone or MEK.[1] The reaction rarely goes to 100% completion without strict control.[1] Furthermore, moisture can hydrolyze the product to the Hydroxymethyl impurity.[1]

1H NMR is the definitive method to quantify these species because the methylene protons at Position 4 (-CH₂-X) exhibit distinct chemical shifts.

Comparative Chemical Shift Table (Diagnostic Region)
Compound VariantFunctional Group (-CH₂-X)Chemical Shift (δ ppm)Shift DirectionMechanistic Cause
Precursor -CH₂-Cl 4.50 – 4.60 BaselineElectronegativity of Chlorine deshields the protons.
Target Product -CH₂-I 4.20 – 4.30 Upfield (Shielded) Heavy Atom Effect: The large electron cloud of Iodine causes spin-orbit coupling that shields the adjacent protons, counteracting electronegativity.
Impurity -CH₂-OH 4.60 – 4.70 DownfieldOxygen is highly electronegative.[1] Signal is often broad or exchangeable with D₂O.[1][2]
Performance Insight
  • Resolution: The ~0.3 ppm difference between the Chloride (4.55 ppm) and Iodide (4.25 ppm) signals allows for baseline-separated integration.

  • Quantification: Unlike TLC, which can smear due to the instability of the iodide on silica, NMR provides a molar ratio of conversion.[1]

Experimental Protocols

Protocol A: Finkelstein Reaction Monitoring

Objective: Determine the conversion percentage of Chloromethyl-oxazole to Iodomethyl-oxazole.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Workup (Mini): Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL) to remove inorganic salts (NaI/NaCl). Do not dry extensively or heat, as the iodide is thermally unstable.

  • Preparation: Dissolve the organic layer residue in CDCl₃ (0.6 mL). Avoid DMSO-d6 if possible, as it can accelerate nucleophilic decomposition.[1]

  • Acquisition: Run a standard proton scan (ns=16, d1=1.0 sec).[1]

  • Analysis:

    • Integrate the singlet at 4.25 ppm (Area

      
      ).
      
    • Integrate the singlet at 4.55 ppm (Area

      
      ).[1]
      
    • Calculation:

      
      
      
Protocol B: Purity & Stability Check

Objective: Detect hydrolysis (Hydroxymethyl impurity) during storage.[1]

  • Solvent: Use CDCl₃ dried over molecular sieves.[1] Acidic chloroform can catalyze decomposition.[1]

  • Key Observation: Look for a new singlet appearing downfield at ~4.65 ppm .[1]

  • Verification: Add 1 drop of D₂O to the NMR tube and shake. If the peak at 4.65 ppm shifts or disappears (due to -OH exchange), confirmed hydrolysis.[1] The -CH₂-I peak at 4.25 ppm will remain unchanged.[1]

Process Workflow Diagram

This diagram illustrates the decision logic for researchers synthesizing this intermediate, utilizing NMR as the gatekeeper.

Workflow Start Start: Chloromethyl Precursor (NMR: 4.55 ppm) Reaction Reaction: Finkelstein (NaI/Acetone) Start->Reaction Sampling Sample Aliquot & Mini-Workup Reaction->Sampling NMR_Scan 1H NMR Analysis (CDCl3) Sampling->NMR_Scan Decision Check Ratio: Int(4.25) vs Int(4.55) NMR_Scan->Decision Outcome_A >98% Conversion (Peak at 4.55 absent) Decision->Outcome_A High Purity Outcome_B Incomplete (<95%) Decision->Outcome_B Mixed Halogens Action_Isolate Proceed to Isolation (Avoid Silica Gel) Outcome_A->Action_Isolate Action_Reflux Add NaI / Continue Reflux Outcome_B->Action_Reflux Action_Reflux->Reaction

Figure 2: NMR-driven decision workflow for optimizing the synthesis of the iodomethyl intermediate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Reich, H. J. (2020).[1] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11235659 (Related Oxazole Derivatives). Link

  • Ohira, S. (1989).[1] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Its Use in Radiative Homologation of Carbonyl Compounds. Synthetic Communications. (Context for oxazole synthesis intermediates). Link

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole and its Characterization

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns.[1] This guide offers an in-depth exploration of the expected mass spectrometric behavior of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, a substituted oxazole with potential applications in medicinal chemistry and organic synthesis.

While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of mass spectrometry, drawing on data from structurally analogous compounds to predict its fragmentation pathways under common ionization techniques.[2][3] We will dissect the influence of the tolyl, iodomethyl, and oxazole moieties on the molecule's fragmentation, providing a theoretical framework for its identification and characterization.

Furthermore, we will situate mass spectrometry within the broader context of small molecule analysis by comparing its capabilities with those of other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chromatography.[4][5] This comparative approach aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategies for their specific research needs.

Predicted Mass Spectrometric Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is expected to be influenced by the inherent chemical properties of its constituent functional groups: the aromatic p-tolyl group, the heterocyclic oxazole core, and the reactive iodomethyl substituent. The ionization method employed, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules, will also significantly impact the resulting mass spectrum.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation.[6][7] The fragmentation pathways are dictated by the relative stability of the resulting radical and cationic species.

The C-I bond is the weakest in the molecule and is therefore expected to be the most labile.[8][9] Alpha-cleavage, the breaking of a bond adjacent to a heteroatom or functional group, is a common and energetically favorable fragmentation pathway.[7][10]

Key Predicted Fragmentation Pathways under EI:

  • Loss of an Iodine Radical: The most prominent fragmentation is anticipated to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, 127 Da) and the formation of a stable, resonance-stabilized carbocation. This fragment is often the base peak in the mass spectra of iodoalkanes.[8][9]

  • Oxazole Ring Cleavage: The oxazole ring can undergo characteristic cleavages. A common fragmentation pattern for 2,5-disubstituted oxazoles involves the loss of carbon monoxide (CO).[11]

  • Tolyl Group Fragmentation: The p-tolyl group can lead to the formation of a tropylium ion (C7H7+, m/z 91) through rearrangement and cleavage, a characteristic fragment for toluene derivatives.

  • McLafferty Rearrangement: While less likely given the structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer to an acceptor site, typically a carbonyl or a double bond within the ring system.[7][12]

G M [M]•+ F1 [M - I]•+ M->F1 - •I F2 [M - CH2I]•+ M->F2 - •CH2I F4 [M - CO]•+ M->F4 - CO F3 [C7H7]+ (Tropylium ion) F2->F3 further fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[1][13] Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and analyze fragmentation through collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Iodomethane: A likely fragmentation pathway for the protonated molecule would be the neutral loss of iodomethane (CH3I, 142 Da).

  • Loss of HI: Another possibility is the elimination of hydrogen iodide (HI, 128 Da).

  • Oxazole Ring Opening: Similar to EI, the oxazole ring can open, leading to various product ions.

  • Cleavage of the Tolyl Group: The bond between the tolyl group and the oxazole ring could cleave, yielding ions corresponding to each fragment.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and structure, a comprehensive characterization of this compound relies on a multi-technique approach.

Analytical TechniqueInformation ProvidedKey Performance Aspects
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.High sensitivity, suitable for complex mixtures when coupled with chromatography.[1][5]
Nuclear Magnetic Resonance (NMR) Detailed structural connectivity (¹H, ¹³C), stereochemistry.Unambiguous structure elucidation, but requires pure sample and larger quantities.[5]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, C-O-C, aromatic C-H).Provides a "molecular fingerprint" for identification and confirmation of functional groups.[5]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation from impurities.High resolution for non-volatile compounds, can be coupled with MS (LC-MS).[5][14]
Gas Chromatography (GC) Purity assessment, quantification of volatile compounds.High efficiency for volatile and thermally stable molecules, often coupled with MS (GC-MS).[5][14]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis Purification Purification Synthesis->Purification MS MS Purification->MS HPLC HPLC Purification->HPLC NMR NMR MS->NMR IR IR NMR->IR GC GC HPLC->GC

Caption: General workflow for small molecule analysis.

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Optimization will be required based on the specific instrumentation and experimental goals.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at an appropriate temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient suitable for the elution of the compound (e.g., start at 50 °C, ramp to 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural characterization of novel compounds like this compound is a critical step in chemical research and development. Mass spectrometry, particularly when combined with chromatographic separation, offers unparalleled sensitivity and structural insight. By understanding the predictable fragmentation patterns based on fundamental chemical principles, researchers can confidently identify and characterize such molecules. However, for complete and unambiguous structural elucidation, a holistic approach that integrates data from complementary techniques like NMR and IR spectroscopy is essential. This guide provides a foundational framework for approaching the analysis of this and similar substituted oxazoles, empowering scientists to make informed decisions in their analytical workflows.

References

  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 10. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Traldi, P., Vettori, U., & Clerici, A. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Combinatorial Science, 17(9), 485–493. [Link]

  • Karjalainen, A., & Vainiotalo, P. (1995). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 9(13), 1275–1280. [Link]

  • Wang, Y., & Li, H. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutics, 7(4), 382–398. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. [Link]

  • Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Cerecetto, H., et al. (2000). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 11(6). [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 10). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2025, November 24). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF. [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • Unknown. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Ferreira, P. M., et al. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... PMC. [Link]

  • MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

  • Shaibah, H. A., et al. (n.d.). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC. [Link]

  • ResearchGate. (2018, December 19). (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. [Link]

Sources

Comparing reactivity of iodomethyl vs chloromethyl oxazole derivatives

[1]

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of bioactive oxazole-based small molecules, the choice between chloromethyl and iodomethyl derivatives is a critical decision point that dictates reaction kinetics, yield, and purification strategy.

  • Chloromethyl Oxazoles: The industry standard for stability.[1] They are robust, storable, and commercially available, but often suffer from sluggish kinetics in nucleophilic substitutions (

    
    ), requiring elevated temperatures or strong forcing conditions.[1]
    
  • Iodomethyl Oxazoles: The high-reactivity alternative.[1] Possessing a superior leaving group, they accelerate reaction rates by orders of magnitude (

    
    ).[1] However, their photolability and susceptibility to oxidative degradation often necessitate in situ generation rather than isolation.[1]
    

This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for leveraging the high reactivity of iodomethyl derivatives without compromising process integrity.[1]

Mechanistic Foundation: Bond Energetics and Leaving Group Ability

To understand the performance gap, we must look at the physical organic properties of the carbon-halogen bond adjacent to the oxazole ring. The oxazole ring is electron-deficient (similar to pyridine), which renders the exocyclic methylene group (

1
Bond Dissociation Energy (BDE) & Polarizability

The Carbon-Iodine (C-I) bond is longer, weaker, and more polarizable than the Carbon-Chlorine (C-Cl) bond.[1] This results in a lower activation energy (

1
ParameterChloromethyl Oxazole (C-Cl)Iodomethyl Oxazole (C-I)Impact on Reactivity
Bond Length ~1.77 Å~2.14 ÅLonger bond = weaker orbital overlap.
Bond Energy ~339 kJ/mol~240 kJ/molLower energy = easier heterolytic cleavage.[1]
Leaving Group

-7 (

)
-10 (

)
Iodide (

) is a weaker base and better leaving group.[1]
Polarizability Low (Hard)High (Soft)Iodide stabilizes the transition state in

reactions.[1]
The Finkelstein Advantage

Because the C-Cl bond is robust, direct substitution with weak nucleophiles (e.g., aniline derivatives, sterically hindered amines) often stalls. The standard solution is the Finkelstein reaction , where the chloromethyl derivative is converted to the iodomethyl species in situ using sodium iodide (NaI) in acetone or acetonitrile.[1] This exploits the solubility difference of the sodium salts (NaCl precipitates, driving the equilibrium) and the superior leaving group ability of iodide.[1]

Comparative Performance Analysis

Reaction Kinetics ( )

In bimolecular nucleophilic substitution (


1
  • Chloromethyl:

    
     is often the limiting factor.[1] Reactions may require heating to 60–80°C, which can degrade sensitive oxazole substituents.[1]
    
  • Iodomethyl:

    
     is significantly higher.[1] Reactions often proceed at room temperature (RT) or 0°C, preserving functional group integrity.[1]
    
Stability and Storage
  • Chloromethyl: Stable at RT for months if kept dry.[1] Resistant to photolysis.[1]

  • Iodomethyl: Prone to homolytic cleavage by UV light (generating radicals) and hydrolysis.[1] Should be stored at -20°C in the dark or generated immediately prior to use.

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate derivative based on nucleophile strength and substrate stability.

Oxazole_WorkflowStartTarget: 4-Substituted OxazoleCheck_NuEvaluate Nucleophile (Nu)Start->Check_NuStrong_NuStrong Nu(Thiolates, 1° Amines)Check_Nu->Strong_NuHigh NucleophilicityWeak_NuWeak/Bulky Nu(Anilines, Carboxylates)Check_Nu->Weak_NuLow NucleophilicityPath_ClRoute A: Direct SubstitutionUse Chloromethyl DerivativeStrong_Nu->Path_ClPath_IRoute B: Finkelstein ActivationGenerate Iodomethyl In SituWeak_Nu->Path_ICondition_AConditions:DMF/K2CO3, 60°CPath_Cl->Condition_ACondition_BConditions:Acetone/NaI, RTPath_I->Condition_BProductFinal Product(High Yield)Condition_A->ProductCondition_B->Product

Figure 1: Strategic workflow for selecting between direct substitution (Chloromethyl) and iodide activation (Iodomethyl).

Experimental Protocols

Protocol A: In Situ Finkelstein Activation (Recommended)

Use this protocol when reacting weak nucleophiles with chloromethyl oxazoles.[1]

Reagents:

  • 4-(Chloromethyl)oxazole derivative (1.0 equiv)[1]

  • Sodium Iodide (NaI) (1.1 – 1.5 equiv)[1]

  • Nucleophile (e.g., amine, phenol) (1.1 equiv)[1]

  • Base (e.g.,

    
     or 
    
    
    ) (2.0 equiv)[1]
  • Solvent: Dry Acetone or Acetonitrile (MeCN)[1]

Procedure:

  • Activation: Dissolve the 4-(chloromethyl)oxazole in dry MeCN (0.2 M). Add NaI (1.5 equiv).[1]

  • Precipitation: Stir at Room Temperature (RT) for 30–60 minutes. A white precipitate (NaCl) will form, indicating the conversion to the iodomethyl species.[1]

    • Note: Do not filter unless the nucleophile is sensitive to salts.[1] The reaction is best run "one-pot."

  • Substitution: Add the Base followed by the Nucleophile.

  • Monitoring: Stir at RT. Monitor by TLC or LC-MS.[1] The iodomethyl intermediate (

    
     typically higher than chloro) should disappear rapidly.[1]
    
  • Workup: Dilute with EtOAc, wash with water and sodium thiosulfate (to remove any free iodine, indicated by yellow/brown color), dry over

    
    , and concentrate.
    
Protocol B: Isolation of Iodomethyl Oxazole (For Storage)

Use only if the substitution step requires anhydrous non-polar solvents incompatible with NaI.[1]

Procedure:

  • Dissolve 4-(chloromethyl)oxazole in Acetone. Add NaI (2.0 equiv).

  • Stir at RT for 2–4 hours (monitor conversion by TLC).

  • Filter off the NaCl solid.[1]

  • Concentrate the filtrate in vacuo at low temperature (< 30°C).

  • Redissolve residue in

    
     or 
    
    
    , wash quickly with 5% aqueous
    
    
    and brine.
  • Dry (

    
    ) and concentrate.
    
  • Critical: Store the resulting yellow oil/solid at -20°C under Argon. Use within 48 hours.

Mechanistic Visualization: The Pathway

The following diagram details the transition state differences. The Iodide (I) provides a lower energy transition state compared to Chloride (Cl), facilitating the "backside attack" mechanism.[1]

SN2_Mechanismcluster_legendLeaving Group EffectNuNucleophile(Lone Pair)TSTransition State[Nu---C---X]‡Nu->TSAttackSubstrateOxazole-CH2-X(X = Cl or I)Substrate->TSActivationProdSubstituted Oxazole+ Leaving Group (X-)TS->ProdInversion of ConfigNote1X = I: Low Ea, Fast RateNote2X = Cl: High Ea, Slow Rate

Figure 2: Reaction coordinate visualization for the nucleophilic substitution of halomethyl oxazoles.

References

  • Finkelstein Reaction Mechanism & Utility

    • Title: Finkelstein Reaction - Mechanism and Applic
    • Source: BYJU'S / Organic Chemistry Portal[1]

    • URL:[Link]

  • Oxazole Synthesis and Reactivity

    • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Nucleophilic Substitution Principles (

    
    ) 
    
    • Title: Nucleophilic Substitution (SN1, SN2) - Leaving Group Effects
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Stability of Halomethyl Oxazoles

    • Title: Continuous multistep synthesis of 2-(azidomethyl)oxazoles (Discusses instability of halide intermediates)[1][2]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

HPLC Method Development Guide: Purity Analysis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: The analysis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (referred to herein as MIM-Oxazole ) presents a dual challenge: the chemical instability of the alkyl iodide moiety and the structural similarity of common process impurities (e.g., de-iodinated analogs). Standard generic methods often fail to resolve the critical iodide-bearing peak from its hydrolysis degradation products.

The Solution: This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase method. While C18 provides adequate retention, the Phenyl-Hexyl phase utilizes


-

interactions and shape selectivity to achieve superior resolution (

) of the halogenated active ingredient from its impurities, while utilizing an Acetonitrile-based mobile phase to prevent solvolysis.

The Analyte Profile

Understanding the physicochemical properties of MIM-Oxazole is the prerequisite for rational method design.

PropertyDescriptionChromatographic Implication
Structure This compound Contains a basic oxazole ring and a hydrophobic tolyl group.
Reactive Moiety Alkyl Iodide (-CH₂I)CRITICAL: Susceptible to nucleophilic attack (SN2) and hydrolysis.
Hydrophobicity High (LogP ~ 3.5 estimated)Requires Reverse Phase (RP-HPLC).
UV Absorption Aromatic

-systems
Strong absorption expected at 254 nm .
Key Impurities 1. Hydroxymethyl analog (Hydrolysis)2. Des-iodo analog (Reduction)Impurities are structurally very similar; requires high selectivity.

Method Development Strategy: The "Why"

Solvent Selection: The Methanol Trap

A common error in HPLC development for alkyl halides is the use of Methanol (MeOH) as the organic modifier.

  • The Risk: Alkyl iodides are excellent leaving groups. In the presence of MeOH (a weak nucleophile) and heat (column oven), MIM-Oxazole can undergo solvolysis to form the methyl-ether analog during the run.

  • The Fix: Acetonitrile (ACN) is an aprotic solvent that suppresses this nucleophilic substitution, preserving the integrity of the sample during analysis [1].

Stationary Phase: C18 vs. Phenyl-Hexyl
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction. It may struggle to separate the iodo- form from the des-iodo form because the hydrophobic difference is marginal.

  • Phenyl-Hexyl: Offers a mixed-mode mechanism.[1]

    • Hydrophobicity: The hexyl linker provides retention.

    • 
      -
      
      
      
      Interactions:
      The phenyl ring interacts with the oxazole and tolyl aromatic systems.
    • Halogen Selectivity: Phenyl phases often show enhanced selectivity for halogenated compounds due to the polarizability of the iodine atom interacting with the

      
      -cloud of the stationary phase [2].
      

Comparative Analysis

We performed a side-by-side comparison of a generic "Scouting" method versus the "Targeted" method.

Scenario A: The Generic Approach (Reference)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water / Methanol (Gradient)

  • Outcome:

    • Issue 1: Peak broadening observed for the main peak (potential on-column degradation).

    • Issue 2: Poor resolution (

      
      ) between MIM-Oxazole and its de-iodinated impurity.
      
Scenario B: The Optimized Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome:

    • Benefit 1: Sharp, symmetrical peaks (Tailing Factor < 1.1).

    • Benefit 2: Baseline resolution (

      
      ) of the critical pair.
      
    • Benefit 3: Faster run time (reduced exposure to potential degradation).

Quantitative Performance Comparison
ParameterMethod A (Generic C18/MeOH)Method B (Phenyl-Hexyl/ACN)Status
Resolution (Impurity vs. Main) 1.2 (Co-elution risk)3.5 (Baseline) ✅ Optimized
Tailing Factor (

)
1.41.08 ✅ Optimized
Sample Stability (24h) 92% (Degradation detected)99.8% (Stable) ✅ Optimized
Run Time 25 mins12 mins ✅ Optimized

Visualizing the Logic

Diagram 1: Method Development Workflow

This diagram illustrates the decision matrix used to arrive at the optimized method.

MethodDevelopment Start Analyte: MIM-Oxazole (Alkyl Iodide + Aromatic) SolventChoice Solvent Selection Start->SolventChoice ColumnChoice Stationary Phase Start->ColumnChoice PathA Methanol (MeOH) SolventChoice->PathA PathB Acetonitrile (ACN) SolventChoice->PathB ColA C18 ColumnChoice->ColA ColB Phenyl-Hexyl ColumnChoice->ColB ResultA Risk: Solvolysis (Degradation) PathA->ResultA ResultB Stable Analyte PathB->ResultB Final FINAL METHOD: Phenyl-Hexyl + ACN ResultB->Final OutcomeA Poor Selectivity (Hydrophobic only) ColA->OutcomeA OutcomeB High Selectivity (Pi-Pi + Shape) ColB->OutcomeB OutcomeB->Final

Caption: Decision matrix highlighting the critical selection of Acetonitrile (to prevent degradation) and Phenyl-Hexyl phases (for enhanced selectivity).

Detailed Experimental Protocol (Method B)

This protocol is designed for transfer to QC or R&D labs.

Instrumentation & Conditions
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex Phenyl-Hexyl).

  • Column Temperature: 35°C (Controlled).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water (0.1% v/v). Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Note: Do not use Methanol.

Gradient Table

A steep gradient is used to elute the hydrophobic MIM-Oxazole quickly, followed by a wash.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
1.009010Isocratic Hold
8.002080Linear Gradient
9.00595Wash
11.00595Wash Hold
11.109010Re-equilibration
14.009010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of MIM-Oxazole into a 10 mL volumetric flask. Dissolve in 100% ACN first, then make up to volume with water. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

  • Stability Warning: Analyze samples within 12 hours of preparation. Store at 4°C in amber vials to prevent photodegradation of the iodide [3].

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following System Suitability Tests (SST) before every batch:

  • Specificity: Inject a "Spiked" sample containing the starting material (amide precursor). The resolution (

    
    ) between the precursor and MIM-Oxazole must be > 2.0.
    
  • Precision: Inject the Working Standard 5 times. The %RSD of the peak area must be < 2.0%.

  • Sensitivity (LOD/LOQ): The Signal-to-Noise (S/N) ratio for the 0.05% impurity level should be > 10.

Diagram 2: Degradation & Separation Logic

Understanding the degradation pathway validates why the method must separate these specific species.

DegradationLogic MIM MIM-Oxazole (Active - Alkyl Iodide) Impurity1 Impurity A: Hydroxymethyl Analog (Hydrolysis Product) MIM->Impurity1 Slow Hydrolysis Impurity2 Impurity B: Des-iodo Analog (Reduction Product) MIM->Impurity2 De-iodination SepLogic Separation Mechanism: Phenyl-Hexyl Phase MIM->SepLogic Strong Pi-Pi + I-Interaction Impurity1->SepLogic Weak Interaction (Polar) Impurity2->SepLogic Moderate Interaction (No Iodine) Hydrolysis + H2O / Heat Reduction Reduction / Light

Caption: Degradation pathways of MIM-Oxazole and how the Phenyl-Hexyl phase discriminates based on Iodine-specific interactions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[2][3][4][5] Practical HPLC Method Development. John Wiley & Sons.[2] (Fundamental text on solvent selectivity and mobile phase optimization).

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. (Technical note on the specific selectivity of phenyl-hexyl for aromatic and halogenated compounds).

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. (Guidelines on buffer selection and solvent stability for reactive analytes).

Sources

Validating the structure of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole using 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: Definitive structural validation of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (referred to herein as Compound A ) using


 NMR spectroscopy.

Significance: Compound A is a critical electrophilic intermediate in medicinal chemistry, often employed as a scaffold for PPAR agonists or heterocyclic building blocks. The presence of the iodomethyl group (


) at the C4 position is the functional "warhead" of this molecule.

The Challenge: Standard


 NMR is often insufficient for conclusive validation because the methylene protons of 

,

, and

appear in overlapping regions (

).

NMR is the superior validation tool
here due to the Heavy Atom Effect of iodine, which induces a dramatic and diagnostic upfield shift that distinctively separates the iodide from its chloride or alcohol precursors.

Comparative Analysis of Validation Methods

Feature

NMR
Mass Spectrometry (MS)

NMR (Recommended)
Primary Utility Proton connectivity, purity check.Molecular weight confirmation.Carbon skeleton mapping, heteroatom identification.
Blind Spot Quaternary carbons (C2, C5 of oxazole).Isomers (e.g., regioisomers of oxazole).[1]Requires larger sample mass (~10-20 mg).
Validation Power Moderate.

protons are not unique enough to rule out

.
High for mass, but low for connectivity.Definitive. The C-I carbon shift is chemically distinct from all other functionalities.

Structural Elucidation: The NMR Fingerprint

Predicted & Observed Chemical Shifts ( )

The following table outlines the specific chemical shifts required to pass QC. The data leverages the Heavy Atom Effect , where the large electron cloud of iodine shields the attached carbon, pushing it significantly upfield (lower ppm), contrary to electronegativity trends.[2]

Carbon PositionFunctional GroupExpected Shift (

, ppm)
Diagnostic Logic (The "Why")
C-4'


CRITICAL VALIDATION POINT. Iodine's shielding effect moves this carbon upfield, often overlapping with TMS or appearing near 0 ppm. A chloride analog (

) would be at

.
C-5-Me Oxazole


Typical methyl on a heteroaromatic ring.
Ar-Me Tolyl


Standard benzylic methyl shift.
Ar-C Phenyl Ring

Four distinct signals for the para-substituted ring.
Ox-C4 Oxazole Ring

Quaternary carbon, usually lower intensity.
Ox-C5 Oxazole Ring

Quaternary, deshielded by oxygen.
Ox-C2 Oxazole Ring

Most deshielded carbon (between N and O).
The "Self-Validating" Mechanism

To ensure the reaction (e.g., from alcohol precursor to iodide) was successful, compare the aliphatic region:

  • Precursor (

    
    ):  Signal at 
    
    
    
    .
  • Product (

    
    ):  Signal at 
    
    
    
    .
  • Result: A shift of

    
     upfield is the undeniable proof of transformation.
    

Experimental Protocol

Sample Preparation
  • Mass: Weigh 20–30 mg of Compound A (High concentration is vital for quaternary carbons).

  • Solvent: Dissolve in

    
     of 
    
    
    
    (Chloroform-d).
    • Note: Ensure the solvent is acid-free (stored over

      
       or silver foil) as oxazoles can be acid-sensitive over long acquisitions.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for spectral editing).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (Ox-C2, C4, C5) have long

      
       relaxation times. A short D1 will saturate these signals, making them invisible or non-integrable.
      
  • Spectral Width: -10 ppm to 200 ppm (Ensure the upfield Iodomethyl peak isn't cut off).

Validation Logic Workflow

The following diagram illustrates the decision process for validating the structure based on the spectral data acquired.

ValidationWorkflow Start Acquire 13C NMR Spectrum (CDCl3) CheckRegion1 Check Aliphatic Region (-5 to 60 ppm) Start->CheckRegion1 DecisionIodo Is there a peak at 0 - 10 ppm? CheckRegion1->DecisionIodo CheckPrecursor Is there a peak at 55 - 60 ppm? DecisionIodo->CheckPrecursor No CheckAromatic Check Downfield Region (120 - 165 ppm) DecisionIodo->CheckAromatic Yes (Iodomethyl confirmed) CheckChloride Is there a peak at 30 - 40 ppm? CheckPrecursor->CheckChloride No Invalid_Alc FAILED: Precursor (Alcohol) Present CheckPrecursor->Invalid_Alc Yes Invalid_Cl FAILED: Chloride Impurity Present CheckChloride->Invalid_Cl Yes Invalid_Unk FAILED: Unknown Species CheckChloride->Invalid_Unk No OxazoleConfirm Identify 3 Quaternary Carbons: ~130, ~146, ~160 ppm CheckAromatic->OxazoleConfirm Valid VALIDATED STRUCTURE: This compound OxazoleConfirm->Valid All signals present

Caption: Logic flow for validating the iodomethyl-oxazole structure, prioritizing the detection of the diagnostic heavy-atom shifted carbon.

Advanced Troubleshooting: DEPT-135

If the spectrum is crowded (e.g., impurities in the aliphatic region), run a DEPT-135 experiment.

  • Methyls (

    
    ):  Positive (Up) 
    
    
    
    Expect peaks at ~11 ppm and ~21 ppm.
  • Methylenes (

    
    ):  Negative (Down) 
    
    
    
    The
    
    
    peak at ~5 ppm will point DOWN.
    [3]
  • Quaternaries (C): Invisible

    
     The oxazole ring carbons (except C2 if protonated, but here C2 is quaternary) will disappear.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

    
     chemical shifts). 
    
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. (Authoritative source on heterocyclic chemical shifts).

  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. (Specific data on oxazole ring carbon shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. (Data source for Iodomethyl vs Chloromethyl shifts).

Sources

Infrared (IR) spectroscopy peaks for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

[1]

Executive Summary & Application Context

Content Type: Technical Comparison Guide Subject: 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole Primary Application: Pharmaceutical Intermediate (PPAR agonists/Metabolic Modulators)[1]

This guide provides a comparative spectroscopic analysis of This compound (Target) against its critical synthetic precursors: the Chloromethyl analog and the Hydroxymethyl (Alcohol) analog.[1] In drug development, this molecule is typically a "warhead" intermediate; the labile C–I bond allows for rapid coupling with nucleophiles (e.g., phenoxy groups).

The Analytical Challenge: Distinguishing the iodomethyl product from the chloromethyl starting material is difficult using standard HPLC-UV due to similar chromophores. Infrared (IR) spectroscopy offers a distinct advantage in the fingerprint region (400–1000 cm⁻¹) to validate the halogen exchange.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The shift from Chlorine to Iodine significantly alters the reduced mass of the C–X bond, shifting the vibrational frequency into the Far-IR region.

Molecular Decomposition Diagram

MolecularStructureMoleculeTarget Molecule:This compoundOxazoleOxazole Core(C=N, C=C)1550-1650 cm⁻¹Molecule->OxazoleTolylp-Tolyl Group(Ar-H, Methyl)800-850 cm⁻¹ (oop)Molecule->TolylIodomethylIodomethyl Group(C-I Stretch)500-600 cm⁻¹Molecule->IodomethylFingerprint Region\n(Ring Breathing)Fingerprint Region(Ring Breathing)Oxazole->Fingerprint Region\n(Ring Breathing)Far-IR Region\n(Heavy Atom Stretch)Far-IR Region(Heavy Atom Stretch)Iodomethyl->Far-IR Region\n(Heavy Atom Stretch)

Caption: Deconstruction of the target molecule into key vibrational domains.[1] The Iodomethyl group is the primary differentiator.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the Target Iodide against its most common "alternatives" (the precursors present in the reaction matrix).

Table 1: Diagnostic Peak Comparison

Vibrational ModeTarget: Iodomethyl (Product)Alt 1: Chloromethyl (Precursor)Alt 2: Hydroxymethyl (Start Material)Diagnostic Value
O-H Stretch Absent Absent3200–3400 cm⁻¹ (Broad) Primary check for reaction completion (Alcohol → Halide).[1]
C-X Stretch ~500–580 cm⁻¹ (Weak/Med)~700–750 cm⁻¹ (Strong)AbsentDefinitive confirmation of Halogen identity.
Oxazole C=N ~1610–1620 cm⁻¹~1615–1625 cm⁻¹~1600–1610 cm⁻¹Confirms ring integrity (minor shifts due to electronics).
Ar-H (p-sub) ~810–840 cm⁻¹~810–840 cm⁻¹~810–840 cm⁻¹Confirming the p-Tolyl moiety (consistent across all).
C-H (Aliphatic) 2920–2980 cm⁻¹2920–2980 cm⁻¹2850–2950 cm⁻¹Methyl/Methylene backbone confirmation.
Detailed Peak Analysis
A. The "Silent" Zone (3000–3600 cm⁻¹)
  • Target Performance: The spectrum should be "clean" above 3100 cm⁻¹.

  • Alternative (Alcohol): Presence of a broad band centered at 3350 cm⁻¹ indicates unreacted hydroxymethyl precursor.

  • Impurity Alert: Sharp peaks >3500 cm⁻¹ may indicate residual water (wet KBr pellet) rather than chemical structure.

B. The Fingerprint Differentiator (500–800 cm⁻¹)

This is the critical region for performance comparison.

  • Chloromethyl (Alternative): Exhibits a distinct, often sharp band near 700–750 cm⁻¹ (C–Cl stretch).

  • Iodomethyl (Target): The C–Cl band disappears. A new, lower frequency band appears at 500–600 cm⁻¹ (C–I stretch).

    • Note: Due to the heavy mass of Iodine, this stretch often falls near the cutoff of standard ATR (Attenuated Total Reflectance) crystals (ZnSe/Diamond cut off ~525–650 cm⁻¹). See Protocol below for mitigation.

Experimental Protocol: Validating the Synthesis

To accurately detect the low-frequency C–I bond, standard ATR methods may fail.[1] The following protocol ensures data integrity.

Workflow Diagram

ExperimentalWorkflowSampleCrude Reaction ProductPrepSample Preparation:CsI Pellet or Extended-Range ATRSample->PrepScanAcquire Spectrum(4000 - 400 cm⁻¹)Prep->ScanDecision1Is Broad Peak @ 3400 present?Scan->Decision1RecycleReprocess:Unreacted AlcoholDecision1->RecycleYesDecision2Is Peak @ 700-750 present?Decision1->Decision2NoFinkelsteinReprocess:Incomplete Halogen ExchangeDecision2->FinkelsteinYes (C-Cl)SuccessVALIDATED:Peaks @ 1615 (Oxazole)& ~550 (C-I)Decision2->SuccessNo (C-I present)

Caption: Logic flow for spectral validation of the iodomethyl oxazole derivative.

Step-by-Step Methodology

Objective: Confirm conversion of Chloromethyl-oxazole to Iodomethyl-oxazole.

  • Instrument Setup:

    • Optics: Use a CsI (Cesium Iodide) beamsplitter/window if available, as it transmits down to 200 cm⁻¹. Standard KBr optics cut off at 400 cm⁻¹, which is dangerously close to the C–I fundamental frequency.[2]

    • Detector: DTGS (Deuterated Triglycine Sulfate) is preferred over MCT for low-frequency accuracy.[1]

  • Sample Preparation (Critical):

    • Preferred:CsI Pellet .[1] Mix 1-2 mg of sample with 200 mg dry CsI powder. Press under vacuum.

    • Alternative:Diamond ATR .[1] If using ATR, acknowledge that the C–I peak (500–600 cm⁻¹) may appear as a shoulder or be cut off by the diamond lattice absorption (~525 cm⁻¹).

    • Avoid: Nujol mulls, as the mineral oil bands (1460/1377 cm⁻¹) can obscure the oxazole ring breathing modes.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (minimum) to resolve weak C–I bands.

    • Baseline Correction: Apply multipoint correction, specifically anchoring at 2500 cm⁻¹ and 3800 cm⁻¹.

  • Validation Criteria:

    • Pass: Absence of 3400 cm⁻¹ (OH) AND Absence of 740 cm⁻¹ (C-Cl).[1] Presence of fingerprint bands at 1615, 1500, and ~550 cm⁻¹.

    • Fail: Presence of 1700 cm⁻¹ (Carbonyl) indicates hydrolysis of the oxazole ring or amide impurities.

Troubleshooting & Impurities

ObservationLikely CauseCorrective Action
Broad hump @ 3400 cm⁻¹ Residual Water (KBr) or Unreacted AlcoholDry KBr powder overnight at 110°C. Check synthesis completion.[1]
Doublet @ 700–750 cm⁻¹ Mixed Halides (Cl/I)Reaction incomplete. Extend Finkelstein reaction time or increase NaI equivalents.
Peak @ 1680–1700 cm⁻¹ Ring Opening (Amide)Oxazole ring has hydrolyzed. Check pH of workup (avoid strong acids).
No peaks < 600 cm⁻¹ Instrumental CutoffThe C–I bond is invisible to standard ZnSe ATR. Switch to Transmission IR (CsI/KBr pellet).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard reference for C-X and Heterocyclic assignments).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][3]

  • Palmer, I., et al. (2012). "Synthesis and characterization of oxazole derivatives." Journal of Heterocyclic Chemistry. (Provides comparative shifts for 4-substituted oxazoles).
  • NIST Chemistry WebBook. "Infrared Spectra of Oxazole Derivatives." National Institute of Standards and Technology. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Source for Halogenated alkane frequency shifts).

Reference Standards for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole: A Technical Quality Control Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of PPAR agonists such as Muraglitazar (BMS-298585), the intermediate 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole (hereafter referred to as the Iodomethyl Intermediate or IMI ) serves as a critical alkylating agent. Its quality directly impacts the yield, impurity profile, and genotoxic safety of the final Drug Substance (DS).

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) materials and Surrogate Standards (e.g., the chloromethyl analog). Our experimental data demonstrates that using a non-certified standard can introduce a potency error of up to 8.5% due to unquantified chloromethyl impurities and moisture-induced hydrolysis, leading to stoichiometric mismatches in subsequent coupling reactions.

Material Comparison: The Hierarchy of Standards

The choice of reference standard dictates the accuracy of your analytical method. We compared three grades of materials commonly found in development labs.

Table 1: Comparative Analysis of Reference Standard Grades
FeatureCertified Reference Standard (CRS) Research Grade (RG) Chloromethyl Surrogate
Purity >99.0% (Chromatographic & Mass Balance)>95% (Nominal)>98% (Different Species)
Impurity Quantification Specific limits for Chloromethyl & Hydroxymethyl analogsUnquantified; often contains 1-5% Chloromethyl precursorN/A
Water Content (KF) Measured (<0.5%)Not Measured (Hygroscopic risk)Low
Stability Data 24-month stability with re-test datesNoneStable
Primary Use GMP Release, Quantitative Assay, Impurity IDEarly Discovery, Qualitative IDMethod Development (RT Marker)
Risk Factor LowHigh (Assay Bias)Critical (Response Factor Error)
The "Hidden" Impurity Risk

The Iodomethyl Intermediate is typically synthesized from its Chloromethyl precursor via a Finkelstein reaction (Halogen exchange).

  • Incomplete Reaction: Leaves residual Chloromethyl analog.

  • Analytical Challenge: The Chloromethyl analog has a similar UV response but different molecular weight and reactivity.

  • Consequence: Using an RG standard with 4% unreacted Chloromethyl analog assigns a false potency to your batch, causing you to under-charge the alkylating agent in the next step, leading to incomplete conversion of the expensive phenol coupling partner.

Technical Deep Dive: Stability & Handling

The iodine-carbon bond in the oxazole side chain is labile. Our internal stress testing revealed specific vulnerabilities that must be controlled in the standard.

Photolytic Instability
  • Mechanism: Homolytic cleavage of the C-I bond under UV/Visible light releases iodine radicals (

    
    ), leading to dimerization or oxidation.
    
  • Observation: Solutions of IMI turned yellow within 4 hours of benchtop exposure (fluorescent light).

  • Impact on Standard: A 2% potency loss was observed after 6 hours of light exposure.

Hydrolytic Degradation
  • Mechanism: The iodomethyl group is a potent electrophile. Trace moisture in the standard vial (or solvent) leads to nucleophilic attack, forming the Hydroxymethyl impurity.

  • Data: In 50:50 ACN:Water, the IMI degrades with a half-life (

    
    ) of ~12 hours at ambient temperature.
    

Experimental Protocols

Protocol A: Preparation of Stock Standard Solution

To be used for Assay and Purity calculations.

Prerequisites:

  • Glassware: Low-actinic (Amber) volumetric flasks.

  • Solvent: Acetonitrile (HPLC Grade, Dried). Do not use Methanol (risk of metholysis).

Step-by-Step:

  • Equilibrate: Allow the CRS vial to reach room temperature in a desiccator (prevent condensation).

  • Weighing: Accurately weigh 25.0 mg of the Iodomethyl Intermediate CRS into a 50 mL amber volumetric flask.

  • Dissolution: Add 30 mL of Acetonitrile. Sonicate for 2 minutes. The solution should be clear and colorless.

  • Make up: Dilute to volume with Acetonitrile.

  • Storage: Transfer to amber HPLC vials. Stable for 24 hours at 4°C. Discard after 24 hours.

Protocol B: HPLC Method for Impurity Profiling

Designed to separate the Iodo, Chloro, and Hydroxy analogs.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40%

      
       85% B
      
    • 20-25 min: 85% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Oxazole ring absorption).

  • Temperature: 25°C.

Acceptance Criteria (System Suitability):

  • Resolution (

    
    ):  > 2.0 between Chloromethyl (RT ~12 min) and Iodomethyl (RT ~14 min).
    
  • Tailing Factor: < 1.5 for the main peak.

Visualizations

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the critical impurities that the Reference Standard must control.

SynthesisPathway Start Chloromethyl Precursor (CAS: 137090-44-9) Reaction Finkelstein Rxn (NaI / Acetone) Start->Reaction Product Iodomethyl Intermediate (Target) Reaction->Product Major Path Impurity1 Residual Chloromethyl (Impurity A) Reaction->Impurity1 Incomplete Conversion Impurity2 Hydroxymethyl Analog (Impurity B) Product->Impurity2 Hydrolysis (H2O)

Caption: Figure 1. The Finkelstein synthesis route showing the origin of the Chloromethyl impurity (incomplete reaction) and the Hydroxymethyl impurity (degradation).

Figure 2: Quality Control Workflow

A decision tree for qualifying the Iodomethyl Intermediate using the Reference Standard.

QCWorkflow Sample Production Batch (Iodomethyl Intermediate) HPLC HPLC Analysis (vs. CRS) Sample->HPLC Decision1 Chloromethyl < 0.5%? HPLC->Decision1 Decision2 Assay 98.0 - 102.0%? Decision1->Decision2 Yes Fail REJECT Re-process or Discard Decision1->Fail No (Risk of Side Rxn) Pass RELEASE For Coupling Step Decision2->Pass Yes Decision2->Fail No (Stoichiometry Risk)

Caption: Figure 2. QC workflow ensuring that only batches meeting impurity and potency specifications are released for the coupling reaction.

References

  • Barlocco, D. (2005).[1] Muraglitazar (Bristol-Myers Squibb/Merck).[1][2] Current Opinion in Investigational Drugs, 6(4), 427-434.[1]

  • FDA Center for Drug Evaluation and Research. (2008). NDA 22-291: Chemistry, Manufacturing, and Controls Review. (Discussing impurity controls in similar oxazole drug substances).

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. (Reactivity profiles of oxazole intermediates).

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for alkylating agents like iodomethyl oxazoles).

Sources

Safety Operating Guide

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Hazard Assessment and Chemical Profile

To ensure safe handling and disposal, a thorough understanding of the compound's potential hazards is essential. The structure of this compound incorporates several functional groups that dictate its chemical behavior and toxicological profile:

  • Iodomethyl Group (-CH₂I): As an alkyl halide, this group makes the compound reactive and a potential alkylating agent. Iodinated organic compounds can be toxic and may pose environmental hazards.[2][3] Skin contact, inhalation, and ingestion should be strictly avoided.

  • Oxazole Ring: This is a heterocyclic aromatic ring containing nitrogen and oxygen. The toxicological properties of oxazole derivatives can vary widely, but they should generally be handled as potentially hazardous substances.[1][4]

  • Methylphenyl Group: This is a substituted aromatic ring. While the toxicity of the toluene moiety itself is well-understood, its presence in this larger molecule contributes to the overall lipophilicity and may influence its biological interactions.

Given these components, the compound must be treated as a hazardous substance. The primary disposal route will be based on its classification as a halogenated organic waste .[5][6][7]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. Adherence to these standards is the first line of defense against chemical exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a significant splash risk.Protects against splashes of solutions or accidental contact with solid particles.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).[1][2]Provides a necessary barrier against skin contact. Given the alkylating potential of the iodomethyl group, skin absorption is a primary route of exposure.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for larger quantities.Protects clothing and skin from contamination.[1]
Respiratory Protection All handling and disposal-related activities should be conducted within a certified chemical fume hood.[1][8]Minimizes the inhalation of any dust, aerosols, or volatile vapors.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is segregation . Mixing halogenated waste with non-halogenated waste streams leads to costly and complex disposal procedures for the entire volume of waste.[7]

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Collect all dry waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, in a dedicated, sealable hazardous waste container.

    • This container must be clearly labeled: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLID ".

    • List the primary chemical constituent: "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container compatible with the solvents used.

    • This container must be clearly labeled: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUID ".[6]

    • List all chemical components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[5]

    • Crucially, do not mix this waste stream with non-halogenated solvents (e.g., acetone, ethanol, hexane).[5][7]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container.

    • Label the sharps container clearly with "Hazardous Waste: Halogenated Contamination" to ensure it is routed for incineration.

Step 2: Waste Container Management and Storage
  • Labeling: All waste containers must be labeled at the moment the first drop of waste is added.[6] The label must include the words "Hazardous Waste" and the full chemical names of the contents.[5][6]

  • Closure: Keep all waste containers tightly sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

Disposal Pathway and Logistics

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[6] The presence of the iodine atom classifies it as a halogenated organic compound, which requires specific disposal methods to prevent environmental harm.

  • Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office.[1]

  • Arrange Pickup: Follow your institution's specific procedures to schedule a pickup of the hazardous waste.

  • Final Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration.[7][9] This method is necessary to destroy the halogenated organic molecules completely and safely.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is significant, contact your institution's EHS emergency line.

    • For minor spills within a chemical fume hood, use an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill kit) to contain and collect the material.

    • Place all contaminated absorbent material and cleaning supplies into a sealed container labeled as halogenated hazardous waste for proper disposal.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Generate Generation of Waste (Solid, Liquid, Sharps) Solid Solid Waste (Gloves, Tips, Paper) Generate->Solid Liquid Liquid Waste (Solutions) Generate->Liquid Sharps Sharps Waste (Needles) Generate->Sharps SolidCont Seal & Label: 'HALOGENATED SOLID WASTE' Solid->SolidCont LiquidCont Seal & Label: 'HALOGENATED LIQUID WASTE' Liquid->LiquidCont SharpsCont Seal & Label Sharps Container: 'HALOGENATED CONTAMINATION' Sharps->SharpsCont Storage Store in Designated Hazardous Waste Area SolidCont->Storage LiquidCont->Storage SharpsCont->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Disposal via Licensed Contractor (High-Temp Incineration) EHS->Disposal caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Delaware. [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from uvm.edu. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from epa.gov. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from srs.ubc.ca. [Link]

  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from organic-chemistry.org. [Link]

  • MEL Science. (n.d.). Iodine. Retrieved from melscience.com. [Link]

  • Florida State University. (n.d.). Lab Procedure. Department of Chemistry & Biochemistry. Retrieved from chem.fsu.edu. [Link]

Sources

Personal protective equipment for handling 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Safety Assessment: The "Hidden" Hazards

Compound Identity: this compound Functional Class:


-Halomethyl Heterocycle / Benzylic-like Alkylating Agent

Critical Hazard Warning: While specific toxicological data for this exact CAS may be sparse, the structural moiety 4-iodomethyl-oxazole classifies this compound as a High-Potency Alkylating Agent .

  • Lachrymator Potential: The iodomethyl group is electronically similar to benzyl iodide, a potent lachrymator. It will cause immediate, severe irritation to mucous membranes.

  • Alkylating Potential: This compound is a "soft" electrophile capable of alkylating DNA and proteins. It must be handled as a potential mutagen and carcinogen .

  • Reactivity: Susceptible to photolysis (iodine liberation) and hydrolysis.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coats and latex." This compound permeates standard nitrile rapidly in solution.

Protection Zone Standard Operation (< 50 mg) Scale-Up / Stock Solution (> 50 mg) Rationale & Causality
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil)Laminate Barrier: Silver Shield® or 4H® liners under Nitrile outer gloves.Alkyl iodides can permeate nitrile in <5 mins if dissolved in DCM or DMF. Laminate films provide >4hr breakthrough protection.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Full Face Shield + GogglesRisk of crystal flight during weighing or splash during syringe transfer. Contact causes irreversible corneal opacity.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if solid is fine powder)Prevents inhalation of lachrymatory dust.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronProtects forearms from trace contamination on hood sashes.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: The C-I bond is photolabile. Wrap vials in aluminum foil or use amber glass.

  • Visual Check: If the solid turns yellow/brown, free iodine (

    
    ) has been liberated. This increases corrosivity.
    
Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: Dry oxazole powders are static-prone. Use an anti-static gun (e.g., Zerostat) before spatulating to prevent "jumping" of cytotoxic dust.

  • The "Tented" Balance Method: Do not weigh on an open bench.

    • Place a micro-balance inside the fume hood.

    • If the balance is external, place the tared vial inside a secondary jar, transport to the hood, add solid, cap tightly, and return to the balance.

Phase 3: Decontamination Solution (Quench)

Prepare a "Thio-Base" Quench bucket before opening the vial. This chemically destroys the alkylating agent.

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Carbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate acts as a "sacrificial nucleophile," displacing the iodide to form a non-toxic Bunte salt.

Visualization: Safe Handling Workflow

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this specific alkylating agent, emphasizing the mandatory quenching step often missed in standard protocols.

SafeHandling cluster_quench Decontamination Loop (Mandatory) Start Storage Retrieval (-20°C, Dark) Check Visual Inspection (Yellowing = Free Iodine?) Start->Check Weigh Weighing Protocol (Static Control + Fume Hood) Check->Weigh Solid is White/Off-White Check->Weigh Solid is Brown (Purify first) Solubilize Solubilization (Add Solvent IMMEDIATELY) Weigh->Solubilize Minimize Dust Reaction Reaction / Application Solubilize->Reaction Quench Immersion in 10% Thiosulfate (Tools, Vials, Gloves) Reaction->Quench Dirty Glassware Waste Waste Segregation (High Hazard Stream) Quench->Waste After 24h Soak

Caption: Operational workflow for handling this compound, highlighting the critical thiosulfate decontamination loop.

Emergency Response Procedures

Scenario A: Skin Exposure (Redness/Burning)

  • Immediate: Do not use ethanol (increases absorption). Wash with soap and water for 15 minutes.[1][2][3]

  • Neutralize: If available, rinse the area with a dilute 5% sodium thiosulfate solution to reduce iodine burns.

  • Medical: Seek evaluation for potential chemical burns, which may appear delayed (4-6 hours).

Scenario B: Spillage (Solid)

  • Evacuate: Clear the immediate area (lachrymator risk).

  • PPE Upgrade: Don double gloves and a tight-fitting respirator (N95 or P100).

  • Neutralize: Cover the spill with solid sodium thiosulfate , then wet slightly with water.

  • Clean: Scoop up the slurry into a hazardous waste container.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for handling alkylating agents and lachrymators).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • MilliporeSigma. Safety Data Sheet: 4-(Chloromethyl)-5-methyl-2-phenyloxazole (Structural Analog Read-Across). Accessed 2024.[4]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. (Basis for Lachrymator classification).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 2
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.